(-)-Catechol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O6/c16-8-4-11(18)9-6-13(20)15(21-14(9)5-8)7-1-2-10(17)12(19)3-7/h1-5,13,15-20H,6H2/t13-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFTAWBLQPZVEMU-HIFRSBDPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40172174 | |
| Record name | Catechin l-form | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18829-70-4, 7295-85-4 | |
| Record name | (-)-Catechol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18829-70-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Catechin l-form | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018829704 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-Catechol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81746 | |
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| Record name | Catechin l-form | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172174 | |
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| Record name | trans-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.937 | |
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| Record name | (2S-trans)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.722 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CIANIDANOL, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FHB0GX3D44 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of Catechol from Phenol Hydroxylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The hydroxylation of phenol to produce catechol is a critical industrial process, providing a key intermediate for the synthesis of pharmaceuticals, agrochemicals, flavors, and fragrances. This technical guide provides an in-depth overview of the primary synthetic routes from phenol, focusing on catalytic methodologies. It includes detailed experimental protocols, comparative quantitative data, and visualizations of reaction mechanisms to support researchers and professionals in the field. It is important to note that while the topic specifies "(-)-Catechol," catechol is an achiral molecule and thus does not exist as distinct enantiomers. This guide will focus on the synthesis of catechol in general.
Catalytic Systems for Phenol Hydroxylation
The direct hydroxylation of phenol is predominantly achieved through catalytic oxidation, primarily using hydrogen peroxide (H₂O₂) as a green oxidant. The main challenge lies in controlling the regioselectivity to favor the formation of catechol (ortho-hydroxylation) over hydroquinone (para-hydroxylation) and preventing overoxidation to tars and other byproducts. Several catalytic systems have been developed to address this, with the most prominent being iron-based metal-organic frameworks (Fe-BTC), titanium silicalite-1 (TS-1), and palladium-based catalysts.
Iron-Based Metal-Organic Framework (Fe-BTC) Catalysis
Fe-BTC has emerged as a promising heterogeneous catalyst for phenol hydroxylation under mild conditions.[1][2] Its high surface area and accessible iron sites contribute to its catalytic activity. The reaction proceeds via a radical mechanism initiated by the decomposition of H₂O₂.
Experimental Protocol: Phenol Hydroxylation using Fe-BTC Catalyst [2]
-
Materials: Phenol, 30% Hydrogen Peroxide (H₂O₂), Fe-BTC catalyst, Water (solvent).
-
Apparatus: A two-necked round-bottom flask equipped with a water-cooled condenser and a magnetic stirrer.
-
Procedure:
-
To the round-bottom flask, add phenol (e.g., 470 mg), water (e.g., 15 cm³), and Fe-BTC catalyst (e.g., 20 mg).
-
Heat the mixture to the desired reaction temperature (e.g., 50°C) with constant stirring.
-
Add the required amount of 30% H₂O₂ solution dropwise to the reaction mixture using a syringe.
-
Monitor the reaction progress by periodically taking samples and analyzing them using Gas Chromatography (GC) to determine phenol conversion and product selectivity.
-
Upon completion, the catalyst can be recovered by filtration, washed with water and ethanol, and dried for reuse.[2]
-
Quantitative Data: Fe-BTC Catalyzed Phenol Hydroxylation
| Catalyst | Temperature (°C) | Phenol:H₂O₂ Molar Ratio | Phenol Conversion (%) | Catechol Selectivity (%) | Hydroquinone Selectivity (%) | Reference |
| Fe-BTC | 35 | 1:1 | 8.8 | - | - | [2] |
| Fe-BTC | 50 | 1:1 | 12.5 | 66.9 | 32.4 | |
| Fe-BTC | 70 | 1:1 | 16.9 | - | - | |
| Fe-BTC | 25 | 1:1 | 51 | - | - | |
| Fe-BTC | 50 | 1:1 | 51 | - | - |
Note: Selectivity data is not always provided for all conditions in the sources.
Reaction Mechanism: Fe-BTC Catalysis
The reaction is believed to proceed through the formation of hydroxyl radicals (•OH) generated from the interaction between the iron centers in the Fe-BTC framework and hydrogen peroxide. These highly reactive radicals then attack the phenol ring at the ortho and para positions to yield catechol and hydroquinone, respectively.
Titanium Silicalite-1 (TS-1) Catalysis
TS-1 is a microporous zeolite material containing titanium atoms substituted into the silica framework. It is a highly effective catalyst for selective oxidation reactions using hydrogen peroxide, including the hydroxylation of phenol. The reaction over TS-1 is suggested to follow an Eley-Rideal kinetic model, where H₂O₂ adsorbs onto the titanium active sites and then reacts with phenol from the bulk phase.
Experimental Protocol: Phenol Hydroxylation using TS-1 Catalyst
-
Materials: Phenol, 30% Hydrogen Peroxide (H₂O₂), TS-1 catalyst, Solvent (e.g., water, acetone, or methanol).
-
Apparatus: A batch reactor or a fixed-bed reactor system.
-
Procedure (Batch Reactor):
-
Charge the reactor with phenol, solvent, and TS-1 catalyst.
-
Heat the mixture to the reaction temperature (typically 50-90°C) under stirring.
-
Add H₂O₂ solution dropwise to the reactor.
-
Maintain the reaction for a specified time (e.g., 0.5-6 hours).
-
Analyze the products using High-Performance Liquid Chromatography (HPLC) or GC.
-
Quantitative Data: TS-1 Catalyzed Phenol Hydroxylation
| Catalyst | Solvent | Phenol Conversion (%) | Dihydroxybenzene Selectivity (%) | Catechol/Hydroquinone Ratio | Reference |
| TS-1 | Acetone | 27.7 | 97.7 | - | |
| TS-1 | - | 25 | 90 | 1:1 |
Reaction Mechanism: TS-1 Catalysis
The mechanism involves the formation of a titanium hydroperoxo species (Ti-OOH) upon the reaction of H₂O₂ with the titanium active sites in the TS-1 framework. This species is a powerful oxidizing agent that hydroxylates the phenol ring. The microporous structure of TS-1 influences the regioselectivity of the reaction.
Palladium-Catalyzed C-H Oxygenation
A more recent and highly selective method for the synthesis of catechols from phenols involves a palladium-catalyzed, silanol-directed C-H oxygenation. This approach offers high regioselectivity for the ortho position.
Experimental Workflow: Palladium-Catalyzed Catechol Synthesis
This method involves a multi-step, semi-one-pot procedure:
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Silanol Tethering: The starting phenol is reacted with a silicon-containing group to introduce a silanol directing group.
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Palladium-Catalyzed C-H Acetoxylation: The silanol-tethered phenol undergoes ortho-acetoxylation catalyzed by a palladium(II) species.
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Cyclization and Desilylation: The acetoxylated intermediate undergoes an acid-catalyzed cyclization to form a cyclic silicon-protected catechol, which is then desilylated to yield the final catechol product.
Quantitative Data: Palladium-Catalyzed Synthesis of Substituted Catechols
| Substrate (Substituted Phenol) | Yield of Catechol Derivative (%) |
| 4-Methylphenol | 85 |
| 4-Methoxyphenol | 92 |
| 4-Fluorophenol | 78 |
| 4-Chlorophenol | 75 |
| 4-Bromophenol | 72 |
| 4-Iodophenol | 68 |
| 4-Formylphenol | 55 |
| 4-Acetylphenol | 62 |
Reaction Mechanism: Palladium-Catalyzed C-H Oxygenation
The proposed mechanism involves the formation of a palladacycle intermediate where the silanol group directs the palladium catalyst to the ortho C-H bond. The palladium(II) center is then oxidized to a higher oxidation state, followed by reductive elimination to form the acetoxylated product.
Conclusion
The synthesis of catechol from phenol hydroxylation is a well-studied area with several effective catalytic systems. Fe-BTC and TS-1 catalysts offer direct routes using hydrogen peroxide, with ongoing research focused on improving selectivity and catalyst stability. The palladium-catalyzed C-H oxygenation, although a multi-step process, provides excellent regioselectivity for the synthesis of a wide range of substituted catechols. The choice of method will depend on the desired scale, the required purity of the catechol or its derivatives, and economic considerations. The mechanisms presented provide a foundation for further catalyst development and optimization of reaction conditions.
References
(-)-Catechol natural sources and extraction methods
An In-depth Technical Guide to (-)-Catechin: Natural Sources and Extraction Methodologies
A Note on Terminology: The term "(-)-Catechol" is chemically imprecise as catechol (1,2-dihydroxybenzene) is an achiral molecule and does not possess enantiomeric forms. This guide addresses the likely intended compound, (-)-Catechin , a chiral flavan-3-ol, which is a subject of significant research in drug development and is abundant in nature. (-)-Catechin and its stereoisomer (+)-catechin are distinct molecules, with (+)-catechin being one of the most ubiquitous catechins in vascular plants. This document will focus on catechins broadly, with specific data on (-)-catechin where available.
Introduction
Catechins are a class of flavan-3-ol polyphenols found abundantly in various plants. They are renowned for their potent antioxidant properties and are being extensively investigated for their therapeutic potential in a range of chronic conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer.[1][2] The biological activity of catechins is closely linked to their molecular structure, with (-)-epicatechin and (-)-epigallocatechin gallate (EGCG) being among the most studied. This guide provides a comprehensive overview of the primary natural sources of catechins, with a focus on (-)-catechin, and details the advanced methodologies for their extraction, purification, and quantification for research and drug development purposes.
Primary Natural Sources of (-)-Catechin
(-)-Catechin and its isomers are widespread in the plant kingdom. The primary dietary and commercial sources for extraction are green tea, cocoa, and grapes.
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Green Tea (Camellia sinensis): Unfermented green tea leaves are one of the richest sources of catechins, which can constitute up to 30% of their dry weight.[3] The major catechins present are (-)-epigallocatechin gallate (EGCG), (-)-epigallocatechin (EGC), (-)-epicatechin gallate (ECG), and (-)-epicatechin (EC).[4]
-
Cocoa (Theobroma cacao): Cocoa beans are a significant source of flavan-3-ols, particularly (-)-epicatechin and (+)-catechin.[5] The processing of cocoa beans, including roasting and alkalization (Dutching), can lead to the epimerization of (-)-epicatechin into (-)-catechin.
-
Grapes (Vitis vinifera): Grape seeds are a rich source of proanthocyanidins, which are polymers of catechin units. They contain significant amounts of monomeric catechins, including (+)-catechin and (-)-epicatechin.
-
Other Sources: Catechins are also found in various fruits and beverages, including berries, apples, pears, red wine, and broad beans. Blackberries, in particular, have a high concentration of catechins.
Table 1: Quantitative Content of Major Catechins in Various Natural Sources
| Natural Source | Catechin Analyzed | Content (mg/g or mg/100g) | Analytical Method | Reference |
| Green Tea Leaves | (-)-Epigallocatechin gallate (EGCG) | 108.5 mg/g (10.85%) | HPLC | |
| Green Tea Leaves | (+)-Catechin | 6.1 mg/g (0.61%) | HPLC | |
| Green Tea Waste | (-)-Epigallocatechin gallate (EGCG) | 38.1 mg/g (3.81%) | HPLC | |
| Green Tea Waste | (-)-Epigallocatechin (EGC) | 22.9 mg/g (2.29%) | HPLC | |
| Green Tea Waste | (-)-Epicatechin gallate (ECG) | 6.49 mg/g (0.65%) | HPLC | |
| Green Tea Waste | (-)-Epicatechin (EC) | 4.12 mg/g (0.41%) | HPLC | |
| Grape Seeds | Total Monomeric Catechins | 8.2 mg/g (dry weight) | HPLC | |
| Cocoa (Database) | Total Catechins | 108 mg/100g | Not Specified | |
| Dark Chocolate | (+)-Catechin | 12.0 mg/100g | HPLC | |
| Dark Chocolate | (-)-Epicatechin | 41.5 mg/100g | HPLC | |
| Blackberries | (+)-Catechin | 37.1 mg/100g | HPLC |
Extraction Methodologies
The selection of an appropriate extraction method is critical for maximizing the yield and purity of catechins while minimizing degradation. Common techniques include conventional solvent extraction and modern, enhanced methods.
Conventional Solvent Extraction
This method involves the use of solvents to solubilize catechins from the plant matrix.
-
Hot Water Extraction (HWE): A simple, environmentally friendly method. Optimal conditions for green tea are often around 80-85°C for 30 minutes.
-
Solvent Extraction (Ethanol/Methanol/Acetone): Organic solvents and their aqueous mixtures are highly effective. For instance, 75% ethanol has shown high extractability for total catechins from tea leaves. For cocoa beans, 80% acetone is commonly used for sample preparation.
Advanced Extraction Techniques
These methods offer improvements in efficiency, extraction time, and yield, often with reduced solvent consumption.
-
Ultrasound-Assisted Extraction (UAE): Utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration. UAE can yield higher catechin concentrations compared to HWE under certain conditions.
-
Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and sample, leading to rapid extraction. MAE has been successfully used to recover monomeric catechins and proanthocyanidins from grape seeds.
-
Supercritical Fluid Extraction (SFE): Uses a supercritical fluid, typically CO₂, as the solvent. It is a green technology that allows for selective extraction by modifying pressure and temperature.
-
Deep Eutectic Solvents (DES): An emerging class of green solvents that have shown high efficiency for extracting catechins from green tea, with extraction efficiencies reaching up to 97% for EGCG.
Table 2: Comparison of Extraction Methods for Catechins from Green Tea
| Extraction Method | Solvent | Temperature (°C) | Time (min) | Yield/Concentration | Reference |
| Hot Water Extraction (HWE) | Water | 85 | 30 | EGCG: 3.81 g/100g dw | |
| Ultrasound-Assisted (UAE) | Water | 70-80 | 30-60 | EGCG: 1.74–2.46 g/100g dw | |
| Microwave-Assisted (MAE) | Edible Green Solvents | N/A (Microwave Irradiation) | 0.5-1 | 2-fold increase in yield vs. UAE | |
| Combined MAE/UAE | Chitosan/Ascorbic Acid | N/A (Microwave Irradiation) | N/A | 4-fold increase in EGCG vs. UAE | |
| Deep Eutectic Solvent (DES) | Choline chloride/Ethylene glycol | 60 | 120 | EGCG: 114.2 mg/g |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction of Catechins from Green Tea Waste
This protocol is adapted from studies optimizing catechin recovery.
-
Sample Preparation: Dry green tea waste and grind it into a fine powder.
-
Extraction:
-
Mix the tea powder with deionized water at a solid-to-liquid ratio of 1:25 (w/v).
-
Place the mixture in an ultrasonic bath.
-
Perform extraction at a controlled temperature (e.g., 70°C) for a specified duration (e.g., 30 minutes).
-
-
Separation: Centrifuge the mixture to separate the supernatant from the solid residue.
-
Filtration: Filter the supernatant through a 0.45 µm filter to remove fine particles.
-
Analysis: Quantify the catechin content in the filtrate using High-Performance Liquid Chromatography (HPLC).
Protocol 2: Purification of Monomeric Flavan-3-ols from Cocoa Extract
This protocol uses solid-phase extraction (SPE) for purification, as described for cocoa analysis.
-
Initial Extraction: Extract defatted cocoa powder with an appropriate solvent (e.g., 80% acetone or a methanol/water mixture).
-
SPE Cartridge Conditioning:
-
Condition a polyamide SPE cartridge (e.g., 500 mg) by passing 2 mL of DMSO with 1% formic acid, followed by 5 mL of purified water.
-
-
Sample Loading: Dilute the initial cocoa extract with purified water and load it onto the conditioned cartridge.
-
Washing (Interference Removal): Elute interfering compounds with a suitable solvent. For example, a water elution at pH 7.0 can remove phenolic acids.
-
Elution of Catechins: Elute the monomeric catechins from the cartridge using a solvent mixture such as acetonitrile/water (30:70 v/v).
-
Analysis: The collected fraction, rich in monomeric catechins, can be analyzed via HPLC or LC-MS for quantification and identification.
Protocol 3: HPLC-UV Analysis of Catechins
This is a general protocol for the quantitative analysis of catechins in extracts.
-
Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 3 or 5 µm particle size) and a UV or PDA detector.
-
Mobile Phase: A gradient elution is typically used.
-
Solvent A: Water with a small percentage of acid (e.g., 0.1-0.2% acetic acid or phosphoric acid).
-
Solvent B: Acetonitrile or Methanol.
-
-
Gradient Program: A typical gradient might start with a low concentration of Solvent B, which is gradually increased to elute the more hydrophobic catechins.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
-
Detection: Monitor the eluate at a wavelength of approximately 280 nm, where catechins exhibit strong absorbance.
-
Quantification: Create a calibration curve using certified standards of individual catechins (e.g., (+)-catechin, (-)-epicatechin, EGCG). Calculate the concentration in samples by comparing their peak areas to the standard curve.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Catechin Extraction and Analysis
Caption: Diagram 1: General Experimental Workflow for Catechin Extraction, Purification, and Analysis.
(-)-Catechin and the Nrf2 Signaling Pathway
Green tea catechins, particularly EGCG, are known to modulate the Nrf2 signaling pathway, which is a critical cellular defense mechanism against oxidative stress.
Caption: Diagram 2: Simplified Nrf2 Signaling Pathway Activation by Catechins.
Conclusion
(-)-Catechin and its related flavan-3-ols represent a class of bioactive compounds with significant therapeutic promise. The ability to efficiently extract and purify these molecules from abundant natural sources is paramount for advancing research and development in the pharmaceutical and nutraceutical industries. This guide has outlined the primary sources and detailed various extraction and analytical methodologies, providing a technical foundation for scientists and researchers. The continued development of green and efficient extraction technologies will be crucial for the sustainable production of high-purity catechins for clinical investigation and commercial application.
References
- 1. Catechins and Human Health: Breakthroughs from Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Tea Catechins on Cancer Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New insights into the role of the Nrf2 signaling pathway in green tea catechin applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (-)-Catechin in Cocoa and Chocolate: Occurence and Analysis of an Atypical Flavan-3-ol Enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
(-)-Catechin: A Comprehensive Technical Guide for Researchers
An in-depth exploration of the chemical properties, biological activities, and experimental evaluation of (-)-Catechin (CAS No: 18829-70-4), a flavonoid with significant therapeutic potential.
This technical guide provides a detailed overview of (-)-Catechin, a naturally occurring flavan-3-ol, for researchers, scientists, and professionals in drug development. This document outlines its core chemical characteristics, delves into its antioxidant properties, and explores its modulation of key cellular signaling pathways. Detailed experimental protocols are provided to facilitate further investigation into its therapeutic applications.
Core Chemical Properties
(-)-Catechin, a stereoisomer of catechin, possesses the CAS Registry Number 18829-70-4.[1][2] It is a polyphenolic compound with the molecular formula C₁₅H₁₄O₆ and a molecular weight of 290.27 g/mol .[2] Its chemical structure consists of two benzene rings and a dihydropyran heterocycle, which contributes to its biological activity.
For clarity and comparative analysis, the key chemical and physical properties of (-)-Catechin are summarized in the table below.
| Property | Value | References |
| CAS Number | 18829-70-4 | [1][2] |
| Molecular Formula | C₁₅H₁₄O₆ | |
| Molecular Weight | 290.27 g/mol | |
| Melting Point | 175-177 °C | |
| Boiling Point | 630.4 °C (predicted) | |
| Solubility | Water (1 mg/mL), Ethanol (5 mg/mL), DMSO (15 mg/mL) | |
| pKa | Values ranging from 6.77 to 11.47 have been reported for the different hydroxyl groups. | |
| Appearance | Colorless solid | |
| UV-vis (λmax) | 279 nm |
Antioxidant Properties and Experimental Evaluation
(-)-Catechin is a potent antioxidant, a property attributed to its ability to scavenge free radicals. The antioxidant capacity of (-)-Catechin is commonly evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines the procedure for determining the free radical scavenging activity of (-)-Catechin using the stable DPPH radical.
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Prepare a stock solution of (-)-Catechin in methanol. From this stock, create a series of dilutions to obtain a range of concentrations to be tested.
-
Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of each (-)-Catechin dilution to a defined volume of the DPPH working solution.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer. A blank containing only methanol and a control containing the DPPH solution and methanol (without the sample) should also be measured.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
IC₅₀ Determination: The IC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of (-)-Catechin.
Experimental Protocol: ABTS Radical Cation Decolorization Assay
This assay measures the ability of (-)-Catechin to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution.
-
Adjustment of ABTS•+ Solution: Dilute the ABTS•+ solution with ethanol or water to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a stock solution of (-)-Catechin and a series of dilutions in a suitable solvent.
-
Reaction Mixture: Add a small volume of each (-)-Catechin dilution to a larger volume of the adjusted ABTS•+ solution.
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation of Scavenging Activity: The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the ABTS•+ solution without the sample and A_sample is the absorbance in the presence of the sample.
-
TEAC Determination: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), by comparing the antioxidant activity of the sample to that of Trolox, a water-soluble vitamin E analog.
Modulation of Cellular Signaling Pathways
(-)-Catechin exerts its biological effects by interacting with and modulating various intracellular signaling pathways. This section focuses on its role in the Keap1-Nrf2, MAPK, and PPARγ pathways.
Keap1-Nrf2 Signaling Pathway
The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. Under normal conditions, the transcription factor Nrf2 is bound to its inhibitor Keap1, leading to its degradation. Oxidative stress or the presence of inducers like (-)-Catechin disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-containing genes.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK signaling cascade is a crucial pathway involved in cell proliferation, differentiation, and apoptosis. (-)-Catechin has been shown to modulate the MAPK pathway, often leading to anti-proliferative and pro-apoptotic effects in cancer cells. It can influence the phosphorylation status of key kinases in this pathway, such as ERK, JNK, and p38.
References
A Technical Guide to the Role of (-)-Catechin in Plant Biochemistry and Enzymatic Browning
Executive Summary: (-)-Catechin, a flavan-3-ol, is a pivotal secondary metabolite in the plant kingdom, executing a range of critical biochemical functions. Synthesized via the flavonoid pathway, it serves as a potent antioxidant, a key component in plant defense mechanisms against pathogens and herbivores, and a controversial agent in allelopathic interactions. Its phenolic structure also makes it a primary substrate for polyphenol oxidase (PPO), initiating the enzymatic browning reactions that significantly impact the post-harvest quality of numerous fruits and vegetables. This technical guide provides an in-depth examination of the biosynthesis of (-)-catechin, its multifaceted roles in plant physiology, and the detailed mechanism of its involvement in enzymatic browning. It includes quantitative data on its biological activities, detailed experimental protocols for its analysis, and visual diagrams of key pathways and workflows to support researchers, scientists, and drug development professionals.
The Role of (-)-Catechin in Plant Biochemistry
(-)-Catechin and its isomers, such as (+)-catechin and (-)-epicatechin, are fundamental components of the plant's chemical arsenal.[1] These flavonoids are ubiquitous in vascular plants and play significant roles in protecting the plant from both biotic and abiotic stresses.[1][2]
Biosynthesis of (-)-Catechin
Catechins are synthesized through the intricate phenylpropanoid and flavonoid pathways.[3] The process begins with the amino acid phenylalanine and proceeds through a series of enzymatic steps to produce flavan-3-ols. Key enzymes in this pathway include Phenylalanine Ammonia-Lyase (PAL), Chalcone Synthase (CHS), Chalcone Isomerase (CHI), Flavanone 3-Hydroxylase (F3H), Dihydroflavonol 4-Reductase (DFR), and Anthocyanidin Reductase (ANR) or Leucoanthocyanidin Reductase (LAR).[3] The expression of these enzymatic genes is tightly regulated by various factors, including developmental cues and environmental stimuli like light and nutrient availability.
Physiological Functions
Antioxidant Activity: Catechins are powerful antioxidants due to their chemical structure, which includes multiple phenolic hydroxyl groups capable of donating hydrogen atoms to neutralize free radicals. Their antioxidant efficacy is exerted through both direct and indirect mechanisms:
-
Direct Scavenging: They directly scavenge reactive oxygen species (ROS).
-
Metal Chelation: The catechol moiety on the B-ring can chelate metal ions like iron and copper, preventing them from participating in the generation of free radicals.
-
Indirect Mechanisms: Catechins can induce the expression of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), and inhibit pro-oxidant enzymes.
Plant Defense Mechanisms: (-)-Catechin is integral to plant defense against various biotic threats.
-
Antifungal and Antimicrobial Activity: Catechins exhibit broad-spectrum antifungal and antimicrobial properties. They can inhibit mycelial growth and spore germination of pathogenic fungi. For instance, studies have shown that catechins can inhibit the growth of fungi like Plectosphaerella populi and various damping-off fungi. Furthermore, epigallocatechin gallate (EGCg), a related catechin, enhances the effect of antimycotic drugs against Candida albicans.
-
Anti-herbivore Defense: The accumulation of specific catechins, including (+)-catechin and epicatechin, can be induced in tea plants in response to feeding by insect larvae. These compounds, when added to artificial diets, have been shown to reduce larval growth rates, indicating their role as anti-feedants.
-
Allelopathy: The role of catechin in allelopathy—the chemical inhibition of one plant by another—is a subject of considerable debate. Some studies have proposed that (-)-catechin is exuded by the roots of invasive species like Centaurea stoebe (spotted knapweed) and acts as a potent phytotoxin, inducing ROS production and cell death in neighboring plants. However, other research strongly contests this, arguing that catechin is highly unstable in soil, is found in exceedingly low concentrations, and is not significantly phytotoxic under realistic conditions. The phytotoxicity that is observed appears to be highly conditional, potentially influenced by interactions with soil metals which can either stabilize or degrade the catechin molecule.
(-)-Catechin and Enzymatic Browning
Enzymatic browning is a widespread reaction in fruits and vegetables that leads to discoloration and quality degradation. This process is primarily initiated by the enzyme Polyphenol Oxidase (PPO) acting on phenolic substrates like (-)-catechin.
Mechanism of PPO-Mediated Browning
The process begins when tissue damage (e.g., cutting, bruising) brings PPO, located in the plastids, into contact with phenolic substrates like (-)-catechin, which are stored in the vacuole.
-
Oxidation to Quinone: PPO, a copper-containing enzyme, catalyzes the oxidation of the o-diphenol group on the B-ring of (-)-catechin to a highly reactive o-quinone. This is the rate-limiting enzymatic step.
-
Non-Enzymatic Polymerization: The generated catechin-o-quinone is unstable and highly electrophilic. It undergoes a series of rapid, non-enzymatic reactions. It can react with other catechin molecules, amino acids, or proteins.
-
Pigment Formation: These subsequent reactions, including condensation and polymerization, lead to the formation of complex, high-molecular-weight brown, red, or black pigments known as melanins.
Factors Influencing Browning
The rate and extent of enzymatic browning are influenced by several factors:
-
pH: PPO activity is highly pH-dependent, with most plant PPOs exhibiting optimal activity between pH 6.0 and 7.5. At acidic pH values (e.g., below 4.0), enzyme activity is significantly reduced.
-
Temperature: Like most enzymes, PPO has an optimal temperature range for activity. High temperatures can denature the enzyme, while low temperatures reduce the reaction rate.
-
Substrate and Enzyme Concentration: The availability of both (-)-catechin and active PPO directly correlates with the potential for browning.
-
Oxygen: Oxygen is a required substrate for the initial PPO-catalyzed oxidation step.
Inhibition of Enzymatic Browning
Several strategies can be employed to inhibit PPO-mediated browning:
-
Reducing Agents: Compounds like ascorbic acid (Vitamin C) and thiol-containing molecules (e.g., cysteine, 2-mercaptoethanol) can prevent browning. They act by reducing the enzymatically formed o-quinones back to their original colorless diphenol form before they can polymerize.
-
Acidulants: Lowering the pH with acids like citric or malic acid moves the PPO enzyme out of its optimal activity range.
-
Natural Extracts: Extracts rich in other phenolic compounds can act as competitive inhibitors. For example, green tea extract has been shown to inhibit PPO, presumably because its own catechins compete for the enzyme's active site.
Quantitative Data
Table 1: Concentration of Catechins in Various Plant Sources
| Plant Source | Catechin Compound | Concentration | Reference |
| Green Tea Waste | Epicatechin (EC) | 30.58 - 37.95 mg/L (in extract) | |
| Green Tea Waste | Epigallocatechin gallate (EGCG) | 9.71 - 20.99 mg/L (in extract) | |
| Apple ('Fuji') | (-)-Epicatechin | ~150 mg/kg FW (at harvest) | |
| Apple ('Elstar') | (-)-Epicatechin | ~200 mg/kg FW (at harvest) | |
| Apple ('Elstar') | Procyanidin B2 | ~250 mg/kg FW (at harvest) | |
| Black Grapes | (+)-Catechin | Variable, requires optimized extraction | |
| Canned Kidney Beans | (+)-Catechin | Variable, requires optimized extraction |
FW = Fresh Weight. Concentrations can vary significantly based on cultivar, growing conditions, and extraction method.
Table 2: Biological Activity of Catechins
| Activity | Organism/System | Compound | Effective Concentration | Reference |
| Antifungal | Plectosphaerella populi | Catechin | 2 mg/mL (in culture medium) | |
| Antifungal | Candida albicans | EGCg | MIC₉₀: 15.6 - 250 mg/L (at pH 7.0) | |
| Antifungal | Candida albicans | EGCg | MIC₉₀: 2000 mg/L (at pH 6.0) | |
| Anti-herbivore | Ectropis grisescens | (+)-Catechin, Epicatechin | Reduces larval growth in diet | |
| Phytotoxic | Koeleria macrantha | (±)-Catechin | 40 µg/L (in field application) |
MIC₉₀ = Minimum Inhibitory Concentration required to inhibit the growth of 90% of organisms.
Experimental Protocols
Extraction and Quantification of (-)-Catechin from Plant Material
This protocol describes a general method for the solvent extraction and subsequent HPLC quantification of catechins from plant tissues.
Methodology:
-
Sample Preparation: Homogenize a known weight of fresh plant material (e.g., 1-5 g) in a mortar and pestle with liquid nitrogen to create a fine powder.
-
Extraction: Transfer the powder to a centrifuge tube. Add an appropriate volume of extraction solvent (e.g., 10 mL of 80% methanol in water). Vortex vigorously for 1 minute and then sonicate for 15-30 minutes.
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 10,000 x g) for 15 minutes at 4°C.
-
Filtration: Carefully collect the supernatant and filter it through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial.
-
HPLC Analysis: Inject the filtered extract into an HPLC system equipped with a C18 column.
-
Mobile Phase: A gradient of two solvents is typically used, such as (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
Detection: Monitor the eluent using a UV detector at 280 nm or a fluorescence detector with excitation at 280 nm and emission at 310 nm for higher sensitivity.
-
Quantification: Compare the peak areas of the sample to those of a standard curve prepared with pure (-)-catechin and other relevant catechin standards.
-
Polyphenol Oxidase (PPO) Activity Assay
This protocol outlines a common spectrophotometric method to determine PPO activity from a plant extract using a model substrate.
Methodology:
-
Enzyme Extraction:
-
Homogenize a known weight of fresh plant tissue (e.g., 1-5 g) in an ice-cold extraction buffer (e.g., 0.1 M phosphate buffer, pH 6.5) containing PVPP (polyvinylpolypyrrolidone) to bind endogenous phenolics.
-
Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 20 minutes at 4°C.
-
The resulting supernatant is the crude enzyme extract. Determine its protein concentration using a standard method (e.g., Bradford assay).
-
-
Spectrophotometric Assay:
-
Prepare a reaction mixture in a cuvette containing the extraction buffer and a substrate solution (e.g., 0.01 M catechol or (-)-catechin).
-
Equilibrate the cuvette in a spectrophotometer set to the appropriate wavelength (e.g., 420 nm for catechin oxidation products, 495 nm for catechol).
-
Initiate the reaction by adding a small volume of the crude enzyme extract (e.g., 50-100 µL) to the cuvette and mix immediately.
-
Record the increase in absorbance at regular intervals (e.g., every 30 seconds) for 3-5 minutes.
-
-
Calculation of Activity:
-
The rate of reaction is the linear portion of the curve of absorbance versus time (ΔAbs/min).
-
Enzyme activity can be expressed in units per milligram of protein, where one unit is defined as the amount of enzyme that causes a change in absorbance of 0.001 per minute under the specified assay conditions.
-
References
An In-depth Technical Guide to (-)-Catechol Derivatives Found in Nature
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of naturally occurring (-)-catechol derivatives, with a focus on their sources, biological activities, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Introduction to this compound Derivatives
This compound derivatives are a diverse group of natural phenolic compounds characterized by a catechol (1,2-dihydroxybenzene) moiety and a specific stereochemistry. These compounds are widely distributed in the plant kingdom and are integral components of the human diet, being found in fruits, vegetables, teas, and cocoas. The unique chemical structure of the catechol group, with its vicinal hydroxyl groups, imparts significant antioxidant and metal-chelating properties, which are central to their wide range of biological activities. These activities include, but are not limited to, antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. This guide will delve into the specifics of these properties, providing quantitative data, experimental methodologies, and insights into their molecular mechanisms of action.
Major Classes of Naturally Occurring this compound Derivatives
This section highlights some of the most well-studied classes of this compound derivatives found in nature.
-
Flavan-3-ols (Catechins): This is the most prominent group and includes compounds like (-)-epicatechin and (-)-epigallocatechin. They are abundant in green tea, cocoa, grapes, and various berries. Their biological activities are extensive and well-documented.
-
Urushiols: These are alkylcatechols found in plants of the Anacardiaceae family, such as poison ivy, poison oak, and poison sumac. While known for causing allergic contact dermatitis, they also possess interesting biological properties.
-
Lignans: A major class of phytoestrogens, some lignans, such as nordihydroguaiaretic acid (NDGA), possess a catechol structure. NDGA is found in the creosote bush and has been investigated for its potent antioxidant and anticancer activities.
-
Catecholamines: This class includes crucial neurotransmitters like dopamine and norepinephrine, which are synthesized in the body and contain a catechol nucleus. While their primary roles are in neurotransmission, their chemistry is relevant to the broader study of catechol derivatives.
Quantitative Biological Activity Data
The following tables summarize the quantitative data on the biological activities of various naturally occurring this compound derivatives, with a primary focus on the well-researched flavan-3-ols.
Table 1: Antioxidant Activity of this compound Derivatives
| Compound | Assay | IC50 / EC50 / TEAC Value | Reference |
| (-)-Epicatechin (EC) | DPPH | 20.9 µM | [1] |
| ABTS | TEAC: 2.0 | [2] | |
| (-)-Epigallocatechin (EGC) | DPPH | - | |
| ABTS | TEAC: 5.0 | [3] | |
| (-)-Epicatechin gallate (ECG) | DPPH | - | |
| ABTS | TEAC: 7.0 | [3] | |
| (-)-Epigallocatechin gallate (EGCG) | DPPH | - | |
| ABTS | TEAC: 10.0 | [3] | |
| (+)-Catechin (C) | DPPH | 13.5 µM | |
| ABTS | TEAC: 2.0 | ||
| Nordihydroguaiaretic acid (NDGA) | DPPH | - | |
| 5-LOX Inhibition | IC50: 8 µM |
TEAC (Trolox Equivalent Antioxidant Capacity) values are relative to the antioxidant activity of Trolox.
Table 2: Anticancer Activity of this compound Derivatives
| Compound | Cell Line | Assay | IC50 Value | Reference |
| (-)-Epigallocatechin (EGC) | MCF-7 (Breast Cancer) | MTT | 20.07 µM | |
| SK-BR-3 (Breast Cancer) | MTT | 56.19 µM | ||
| (+)-Catechin | HeLa (Cervical Cancer) | MTT | 32.59 µg/mL | |
| Urushiol | MKN-45 (Gastric Cancer) | MTT | ~15 µg/ml | |
| MKN-28 (Gastric Cancer) | MTT | ~20 µg/ml | ||
| Nordihydroguaiaretic acid (NDGA) | H-69 (Small Cell Lung Cancer) | - | ~3-5 µM |
Table 3: Anti-inflammatory Activity of this compound Derivatives
| Compound | Cell Line/Assay | Effect | Concentration/IC50 | Reference |
| (-)-Epicatechin | 3T3-L1 Adipocytes | Inhibition of TNFα-induced NF-κB activation | Dose-dependent (0.5-10 µM) | |
| Catechol | BV-2 Microglia | Decreased LPS-induced NO and TNF-α production | - | |
| Nordihydroguaiaretic acid (NDGA) | - | Inhibition of 5-lipoxygenase | IC50: 8 µM |
Table 4: Pharmacokinetics of (-)-Epicatechin in Humans
| Parameter | Dose | Value | Reference |
| Half-life (t1/2) | 100 mg | ~2.5 h | |
| 200 mg | ~2.5 h | ||
| AUC (Area Under the Curve) | 50 mg, 100 mg, 200 mg | Increases out of proportion to dose |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Antioxidant Activity Assays
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.
-
Sample Preparation: Dissolve the this compound derivative in a suitable solvent (e.g., methanol, ethanol) to prepare a stock solution. From the stock solution, prepare a series of dilutions to determine the IC50 value.
-
Reaction Mixture: In a 96-well microplate or cuvettes, add a specific volume of the sample solution to a defined volume of the DPPH working solution. A typical ratio is 1:1 (e.g., 100 µL sample + 100 µL DPPH).
-
Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing the solvent and DPPH solution is also measured.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of scavenging activity against the sample concentration.
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.
Protocol:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and a 20 mM FeCl₃ solution in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh.
-
Sample Preparation: Prepare solutions of the this compound derivative in a suitable solvent at various concentrations.
-
Reaction Mixture: Add a small volume of the sample solution (e.g., 10 µL) to a larger volume of the pre-warmed (37°C) FRAP reagent (e.g., 220 µL) in a 96-well plate.
-
Incubation: Incubate the mixture for a defined period (e.g., 4-30 minutes) at 37°C.
-
Absorbance Measurement: Measure the absorbance of the blue-colored solution at 593 nm.
-
Calculation: A standard curve is generated using a known antioxidant, such as Trolox or FeSO₄. The antioxidant capacity of the sample is then expressed as Trolox equivalents (TE) or Fe²⁺ equivalents.
Anticancer Activity Assay
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent used to dissolve the compound) and a positive control (a known anticancer drug).
-
MTT Addition: After the treatment period, remove the medium and add fresh medium containing MTT solution (final concentration of 0.5 mg/mL) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Calculation: The percentage of cell viability is calculated as: % Viability = (Absorbance_sample / Absorbance_control) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Anti-inflammatory Activity Assay
Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophage cells (e.g., RAW 264.7) stimulated with an inflammatory agent like lipopolysaccharide (LPS). NO production is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture medium using the Griess reagent.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the this compound derivative for a specific time (e.g., 1 hour). Then, stimulate the cells with LPS (e.g., 1 µg/mL) in the presence of the compound and incubate for 24 hours.
-
Griess Reagent Assay:
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate for 10-15 minutes at room temperature.
-
-
Absorbance Measurement: Measure the absorbance of the resulting azo dye at 540 nm.
-
Calculation: A standard curve is generated using known concentrations of sodium nitrite. The concentration of nitrite in the samples is determined from the standard curve, and the percentage of NO inhibition is calculated.
Neuroprotective Activity Assay
Principle: This assay evaluates the ability of a compound to protect neuronal cells (e.g., SH-SY5Y neuroblastoma cells) from cell death induced by an oxidative stressor like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA). Cell viability is typically assessed using the MTT assay.
Protocol:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate and allow them to differentiate into a more neuronal phenotype if required (e.g., by treatment with retinoic acid).
-
Compound Pre-treatment: Pre-treat the cells with different concentrations of the this compound derivative for a specific duration (e.g., 24 hours).
-
Induction of Oxidative Stress: Expose the cells to a neurotoxin such as H₂O₂ or 6-OHDA for a defined period to induce cell death.
-
Cell Viability Assessment: After the neurotoxin treatment, assess cell viability using the MTT assay as described in section 4.2.1.
-
Calculation: The neuroprotective effect is determined by the percentage increase in cell viability in the presence of the compound compared to the cells treated with the neurotoxin alone.
Isolation and Purification Protocols
Principle: This protocol outlines a general solvent extraction and column chromatography method for the isolation and purification of catechins from tea leaves.
Protocol:
-
Extraction:
-
Dry and grind the tea leaves to a fine powder.
-
Extract the powder with a suitable solvent, such as hot water (80-90°C) or an aqueous ethanol solution (e.g., 70-80% ethanol), using methods like maceration, sonication, or Soxhlet extraction.
-
Filter the extract to remove solid plant material.
-
-
Solvent Partitioning (Optional):
-
Concentrate the crude extract under reduced pressure.
-
Perform liquid-liquid partitioning with a series of solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate) to remove non-polar compounds like caffeine and chlorophyll. The catechin-rich fraction is typically found in the ethyl acetate phase.
-
-
Column Chromatography:
-
Evaporate the solvent from the catechin-rich fraction.
-
Subject the residue to column chromatography on a stationary phase like silica gel or Sephadex LH-20.
-
Elute the column with a gradient of solvents (e.g., a mixture of chloroform, methanol, and water) to separate the individual catechins.
-
-
Purification and Characterization:
-
Collect the fractions and monitor them using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Combine the fractions containing the desired pure catechin.
-
Further purify the compound using techniques like preparative HPLC if necessary.
-
Characterize the purified compound using spectroscopic methods such as NMR (¹H, ¹³C), Mass Spectrometry (MS), and UV-Vis spectroscopy.
-
Principle: This protocol describes the extraction of urushiol from poison ivy leaves using organic solvents, followed by purification steps. Caution: Urushiol is a potent skin irritant. Appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn at all times.
Protocol:
-
Extraction:
-
Fresh or dried poison ivy leaves are macerated in a solvent such as ethanol or methylene chloride at room temperature.
-
The solvent is then filtered and evaporated under reduced pressure to yield a crude extract.
-
-
Solvent-Solvent Partitioning:
-
The crude extract is partitioned between immiscible solvents, such as hexane and acetonitrile, to separate the urushiol from other plant components. Urushiol preferentially partitions into the acetonitrile layer.
-
-
Chromatographic Purification:
-
The acetonitrile fraction is concentrated and can be further purified by column chromatography using silica gel or a modified silica gel (e.g., thiazole-derivatized).
-
The column is eluted with a suitable solvent system to isolate the urushiol congeners.
-
Signaling Pathways and Mechanisms of Action
This compound derivatives exert their biological effects by modulating various intracellular signaling pathways. This section details some of the key pathways and provides visual representations using the DOT language for Graphviz.
Inhibition of the NF-κB Signaling Pathway by (-)-Epicatechin
(-)-Epicatechin has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammation. In response to pro-inflammatory stimuli like Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. (-)-Epicatechin can interfere with this cascade by preventing the phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.
Caption: Inhibition of the NF-κB signaling pathway by (-)-epicatechin.
Modulation of the ERK Signaling Pathway by (-)-Catechins
The Extracellular signal-Regulated Kinase (ERK) pathway is a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is common in cancer. Some this compound derivatives, including (-)-epigallocatechin-3-gallate (EGCG) and (+)-catechin, have been shown to inhibit the ERK pathway by preventing the phosphorylation and activation of ERK1/2. This can lead to the inhibition of cancer cell growth and induction of apoptosis.
Caption: Modulation of the ERK signaling pathway by (-)-catechins.
Experimental Workflow Diagrams
Caption: General workflow for in vitro bioactivity screening.
Conclusion
Naturally occurring this compound derivatives represent a rich and diverse source of bioactive compounds with significant potential for the development of novel therapeutics. Their well-established antioxidant, anti-inflammatory, anticancer, and neuroprotective properties, coupled with their presence in the human diet, make them attractive candidates for further research. This technical guide has provided a comprehensive overview of the current knowledge on these compounds, including quantitative data on their biological activities, detailed experimental protocols for their evaluation, and insights into their mechanisms of action at the molecular level. It is hoped that this resource will facilitate and inspire future investigations into this promising class of natural products, ultimately leading to the development of new strategies for the prevention and treatment of human diseases.
References
- 1. cetjournal.it [cetjournal.it]
- 2. Molecular mechanisms and clinical applications of nordihydroguaiaretic acid (NDGA) and its derivatives: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nordihydroguaiaretic Acid as a Novel Substrate and Inhibitor of Catechol O-Methyltransferase Modulates 4-Hydroxyestradiol-Induced Cyto- and Genotoxicity in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
(-)-Catechol as a Pharmacophore in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The (-)-catechol moiety, a 1,2-dihydroxybenzene ring system, is a privileged pharmacophore in medicinal chemistry, appearing in a diverse array of endogenous signaling molecules, natural products, and synthetic drugs. Its unique electronic and structural properties allow it to engage in a variety of biological interactions, making it a versatile building block for drug design. This technical guide provides an in-depth exploration of the this compound pharmacophore, including its role in molecular recognition, its impact on signaling pathways, and its application in the development of therapeutics.
The Chemical Biology of the Catechol Moiety
The pharmacological versatility of the catechol group stems from several key chemical features:
-
Hydrogen Bonding: The two adjacent hydroxyl groups can act as both hydrogen bond donors and acceptors, allowing for strong and specific interactions with biological targets such as enzymes and receptors.
-
Metal Chelation: The catechol moiety is an excellent chelator of metal ions, particularly divalent cations like magnesium (Mg²⁺) and iron (Fe²⁺). This property is crucial for the activity of enzymes that utilize metal cofactors.[1]
-
Redox Activity: Catechols can undergo oxidation to form semiquinones and quinones. While this reactivity contributes to their antioxidant properties, it can also lead to the generation of reactive oxygen species (ROS) and potential toxicity if not carefully managed in drug design.[1]
This compound in Endogenous Molecules and Natural Products
The catechol motif is central to the function of several vital endogenous compounds and a wide range of natural products.
Catecholamines
The most prominent examples of endogenous catechols are the catecholamine neurotransmitters: dopamine, norepinephrine (noradrenaline), and epinephrine (adrenaline).[2][3][4] These molecules are synthesized from the amino acid L-tyrosine and play critical roles in the central and peripheral nervous systems, regulating processes such as mood, attention, heart rate, and blood pressure. The biosynthesis of catecholamines is a fundamental pathway involving a series of enzymatic steps.
Flavonoids
Many plant-derived flavonoids, such as catechins and quercetin, possess a catechol B-ring. These compounds are known for their antioxidant, anti-inflammatory, and other health-promoting properties. The catechol moiety is a key determinant of the free radical scavenging and metal-chelating activities of these flavonoids.
The this compound Pharmacophore in Drug Design
The unique properties of the catechol group have been leveraged in the design of numerous successful drugs targeting a variety of diseases.
Antiparkinsonian Agents
Parkinson's disease is characterized by a deficiency of dopamine in the brain. Levodopa (L-DOPA), a catechol-containing amino acid, is the primary treatment for Parkinson's disease. It is a prodrug that can cross the blood-brain barrier and is then converted to dopamine.
Catechol-O-methyltransferase (COMT) is an enzyme that metabolizes levodopa and dopamine. COMT inhibitors that feature a catechol or a bioisosteric group, such as entacapone and tolcapone, are used in conjunction with levodopa to increase its bioavailability and central nervous system penetration.
| Compound | Target | Activity | Value | Reference |
| Entacapone | COMT | IC50 | 11 nM | |
| Tolcapone | COMT | IC50 | ~10 µM (as control) | |
| Quercetin | COMT | IC50 | 0.48 µM | |
| (-)-Epicatechin | COMT | IC50 | 1.96 µM |
Adrenergic Agonists
Synthetic catecholamines have been developed as drugs that mimic the effects of endogenous epinephrine and norepinephrine. These agents are used to treat a range of conditions, including cardiac arrest, heart failure, and asthma.
-
Dobutamine: A β1-adrenergic agonist used to treat cardiogenic shock and severe heart failure.
-
Isoproterenol: A non-selective β-adrenergic agonist used to treat bradycardia and heart block.
| Compound | Receptor | Activity | Value | Reference |
| (-)-Epinephrine | α2-adrenergic | EC50 | 200 nM | |
| (-)-Norepinephrine | α2-adrenergic | EC50 | 600 nM | |
| Adrenaline | Rabbit Heart | EC50 | 3.5 µg/mL |
Anti-inflammatory Agents
The catechol moiety is found in inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in the biosynthesis of pro-inflammatory leukotrienes. The iron-chelating property of the catechol group is thought to contribute to the inhibition of this iron-containing enzyme.
| Compound | Target | Activity | Value | Reference |
| Nordihydroguaiaretic acid (NDGA) | 5-LOX | IC50 | 2.7 µM | |
| Caffeic Acid | 5-LOX | - | Down-regulation of mRNA and protein |
Signaling Pathways Modulated by this compound-Containing Molecules
Catechol-containing compounds exert their biological effects by modulating specific signaling pathways.
Adrenergic Signaling
Catecholamines bind to and activate adrenergic receptors (α and β), which are G-protein coupled receptors (GPCRs). This initiates downstream signaling cascades that regulate a wide range of physiological responses. For instance, activation of β-adrenergic receptors in the heart leads to an increase in cyclic AMP (cAMP) levels, resulting in increased heart rate and contractility.
MAPK/ERK Pathway
The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. Some catechol-containing compounds have been shown to modulate this pathway. For example, the oncogene c-Myc is a downstream effector of ERK signaling, and its stability is regulated by ERK-mediated phosphorylation.
PKD-NF-κB-IL-8 Pathway
In the context of inflammation, catechol-containing compounds like chlorogenic acid and caffeic acid have been shown to inhibit the Protein Kinase D (PKD)-NF-κB-Interleukin-8 (IL-8) signaling pathway. This inhibition is mediated by the scavenging of reactive oxygen species (ROS), thereby preventing the activation of this pro-inflammatory cascade.
Experimental Protocols
Antioxidant Activity Assays
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Dissolve the catechol-containing compound and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., methanol) to prepare a stock solution. Prepare a series of dilutions from the stock solution.
-
Reaction: In a 96-well plate or cuvettes, add a defined volume of each sample dilution and an equal volume of the DPPH working solution. A blank containing only the solvent and DPPH solution should also be prepared.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well or cuvette at 517 nm using a spectrophotometer.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the sample.
This assay measures the ability of a compound to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Preparation of ABTS Working Solution: Dilute the ABTS•+ stock solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare dilutions of the test compound and a positive control as described for the DPPH assay.
-
Reaction: Mix a small volume of the sample or control with a larger volume of the ABTS working solution.
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
Enzyme Inhibition Assays
This assay determines the ability of a compound to inhibit the COMT-catalyzed methylation of a catechol substrate.
Procedure:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing MgCl₂ and dithiothreitol (DTT). Prepare solutions of recombinant human S-COMT, a catechol substrate (e.g., 3,4-dihydroxyacetophenone or a fluorescent substrate like 3-BTD), S-adenosyl-L-methionine (SAM), and the test inhibitor.
-
Pre-incubation: In a microplate, pre-incubate the COMT enzyme with various concentrations of the inhibitor for 5 minutes at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the catechol substrate and SAM.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 6 minutes).
-
Reaction Termination: Stop the reaction by adding an acidic solution (e.g., 0.1% formic acid in acetonitrile).
-
Detection: Measure the amount of methylated product formed. This can be done using various methods, such as spectrophotometry (measuring the increase in absorbance at 344 nm for the product of 3,4-dihydroxyacetophenone) or fluorometry if a fluorescent substrate is used.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration. Determine the IC50 value from the dose-response curve. Kinetic parameters such as the inhibition constant (Ki) can be determined by performing the assay with varying concentrations of both the substrate and the inhibitor and analyzing the data using Lineweaver-Burk plots.
This assay measures the ability of a compound to inhibit the 5-LOX-catalyzed conversion of a fatty acid substrate to a hydroperoxy derivative.
Procedure:
-
Reagent Preparation: Prepare a buffer solution (e.g., 0.1 M phosphate buffer, pH 8.0). Prepare solutions of 5-lipoxygenase enzyme, the substrate (e.g., linoleic acid or arachidonic acid), and the test compound.
-
Incubation: Incubate the 5-LOX enzyme with the test compound at 25°C for a short period (e.g., 10 minutes).
-
Reaction Initiation: Initiate the reaction by adding the substrate solution.
-
Measurement: Monitor the increase in absorbance at 234 nm for a set time (e.g., 6 minutes) using a spectrophotometer. This absorbance corresponds to the formation of the conjugated diene in the product.
-
Calculation: The rate of increase in absorbance is proportional to the enzyme activity. The percentage of inhibition is calculated by comparing the rate in the presence of the inhibitor to the rate of an uninhibited control. The IC50 value can then be determined.
Synthesis of Key this compound-Containing Drugs
Synthesis of Levodopa (L-DOPA)
Several synthetic routes to Levodopa have been developed, often starting from L-tyrosine or involving asymmetric synthesis to obtain the desired L-enantiomer. One common method involves the hydroxylation of L-tyrosine.
Example Procedure (from L-Tyrosine):
-
Bromination: L-Tyrosine is treated with hydrobromic acid to yield 3-bromo-L-tyrosine.
-
Hydroxylation: The 3-bromo-L-tyrosine is then subjected to a copper(I)-catalyzed hydroxylation to replace the bromine atom with a hydroxyl group, affording Levodopa.
Synthesis of Dobutamine
The synthesis of dobutamine typically involves the reductive amination of a ketone with dopamine or a protected dopamine derivative.
Example Procedure:
-
Reductive Amination: Dopamine hydrochloride is reacted with 4-(4-hydroxyphenyl)-2-butanone in the presence of a hydrogenation catalyst (e.g., platinum on carbon) and hydrogen gas.
-
Isolation and Purification: After the reaction, the catalyst is filtered off, and the pH is adjusted to precipitate the dobutamine, which is then isolated and purified.
Synthesis of Entacapone
Entacapone is synthesized through a Knoevenagel condensation.
Example Procedure:
-
Condensation: 3,4-dihydroxy-5-nitrobenzaldehyde is condensed with N,N-diethyl-2-cyanoacetamide in the presence of a base such as piperidine or triethylamine.
-
Isolation: The resulting (E)-entacapone is then isolated and purified.
Structure-Activity Relationships (SAR)
The biological activity of catechol-containing compounds can be significantly modulated by altering the substitution pattern on the catechol ring and the nature of the side chain.
COMT Inhibitors
For COMT inhibitors, the following SAR has been observed:
-
The catechol moiety is essential for binding to the active site and coordinating with the Mg²⁺ ion.
-
The presence of an electron-withdrawing group, such as a nitro group in entacapone and tolcapone, generally enhances inhibitory potency.
-
The nature and position of substituents on the side chain can influence binding affinity and pharmacokinetic properties. For instance, a large substituent at the R1 position of the catechol ring can form favorable hydrophobic interactions with residues in the CO-MT active site.
5-Lipoxygenase Inhibitors
For 5-lipoxygenase inhibitors:
-
The catechol group is crucial for activity, likely due to its ability to chelate the active site iron.
-
The hydrophobicity of the molecule plays a significant role, with an optimal logP value for inhibitory activity.
-
Electron density of the catechol ring and the steric bulk of the side chain can also impact potency.
Conclusion
The this compound pharmacophore is a cornerstone of medicinal chemistry, providing a versatile scaffold for the design of drugs targeting a wide range of biological systems. Its ability to engage in hydrogen bonding, metal chelation, and redox reactions allows for potent and specific interactions with enzymes and receptors. A thorough understanding of the structure-activity relationships and the signaling pathways modulated by catechol-containing compounds is essential for the rational design of novel therapeutics with improved efficacy and safety profiles. The experimental protocols and data presented in this guide offer a valuable resource for researchers and drug development professionals working with this important pharmacophore.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative structure-activity relationship of catechol derivatives inhibiting 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative Structure-Activity Relationship of Catechol Derivatives Inhibiting 5-Lipoxygenase [jstage.jst.go.jp]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
(-)-Catechin: A Comprehensive Assessment of Potential Toxicity and Genotoxicity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Catechin, a prominent flavonoid found in various foods and beverages, including tea, wine, and cocoa, has garnered significant attention for its potential health benefits, primarily attributed to its potent antioxidant properties.[1][2] However, a comprehensive understanding of its safety profile, encompassing potential toxicity and genotoxicity, is paramount for its application in pharmaceutical and nutraceutical development. This technical guide provides a detailed overview of the existing toxicological and genotoxicological data on (-)-catechin and related catechins, with a focus on experimental methodologies, quantitative data, and the underlying molecular mechanisms.
In Vitro Toxicity
Studies on the in vitro toxicity of catechins have revealed a dose-dependent dual effect, acting as both an antioxidant at lower concentrations and a pro-oxidant at higher concentrations.[2][3] This pro-oxidant activity is often linked to the generation of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), particularly in cell culture media.[4]
Cytotoxicity in Various Cell Lines
The cytotoxic effects of catechins have been evaluated in a range of cancerous and normal cell lines. Generally, cancerous cells appear to be more susceptible to the cytotoxic effects of catechins compared to their normal counterparts. For instance, epigallocatechin gallate (EGCG), a major catechin, has demonstrated more pronounced antiproliferative effects towards oral tumorigenic cells (CAL27, HSC-2, and HSG(1)) than normal oral fibroblasts (GN56 and HGF-1).
The mechanism of cytotoxicity often involves the induction of oxidative stress, leading to a collapse of the mitochondrial membrane potential and subsequent cell death. The addition of catalase, an enzyme that degrades H₂O₂, has been shown to decrease the toxicity of EGCG, confirming the role of ROS in this process.
Table 1: In Vitro Cytotoxicity of Catechins
| Cell Line | Catechin/Extract | Concentration | Observed Effect | Reference |
| Human Oral Cancer (CAL27, HSC-2, HSG(1)) | Green Tea Extract, EGCG | Not specified | More pronounced antiproliferative effects compared to normal cells. | |
| Rat Hepatocytes | EGCG | ≥ 10 µmol/L | Signs of cellular injury, decreased hepatocyte function, decline in mitochondrial membrane potential. | |
| Rat Hepatocytes | EGCG | High doses | Significant increase in ROS formation. | |
| Human Periodontal Ligament Fibroblasts (hPDLFs) | EGCG | Lowest concentration | 37% proliferation. | |
| Human Dental Pulp Fibroblasts | EGCG | Lowest concentration | 99% viability. | |
| T24 Human Bladder Cancer Cells | Oligomers of catechin, epicatechin, and resveratrol | 9 µM | Reduced cell viability to 66.4%, 57.4%, and 59% respectively after 24h. | |
| Human Leukemia (HL-60) | Catechin | Not specified | Increased formation of 8-oxodG (oxidative DNA lesion). |
In Vivo Toxicity
Animal studies have been conducted to assess the systemic toxicity of catechins. A 90-day dietary administration of green tea catechins (GTC) to F344 rats established a No Observed Adverse Effect Level (NOAEL).
Table 2: In Vivo Toxicity of Green Tea Catechins (GTCs) in F344 Rats (90-Day Study)
| Sex | Dose Group | Average Daily Intake (mg/kg bw/day) | Key Findings | NOAEL (mg/kg bw/day) | Reference |
| Male | 0.3% | 180 | No adverse effects. | 764 | |
| Male | 1.25% | 764 | No adverse effects. | 764 | |
| Male | 5.0% | 3525 | Reduced body weight, increased alanine transaminase (ALT) and alkaline phosphatase, increased relative liver weight. | 764 | |
| Female | 0.3% | 189 | No adverse effects. | 820 | |
| Female | 1.25% | 820 | No adverse effects. | 820 | |
| Female | 5.0% | 3542 | Increased ALT, aspartate transaminase (AST), and alkaline phosphatase, increased relative liver weight. | 820 |
These findings suggest that at very high doses, catechins can induce liver toxicity, as indicated by elevated liver enzymes. However, at lower, more physiologically relevant doses, no adverse effects were observed.
Genotoxicity Studies
A battery of genotoxicity assays has been employed to evaluate the potential of catechins to induce genetic damage. The results present a mixed but generally reassuring profile, with in vitro assays sometimes showing positive results that are not replicated in vivo.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test, which assesses the potential of a substance to cause point mutations in bacteria, has generally shown negative results for green tea catechin preparations. This suggests that catechins are not mutagenic in this bacterial system.
In Vitro Chromosomal Aberration Assay
In contrast to the Ames test, some in vitro studies have reported positive results in chromosomal aberration assays using cultured mammalian cells, such as Chinese hamster lung (CHL/IU) cells. These studies indicate that under specific in vitro conditions, catechins can induce structural chromosome damage. The mechanism for this is thought to be mediated by the generation of H₂O₂ in the culture medium. The addition of catalase has been shown to suppress these chromosomal aberrations, supporting the role of H₂O₂.
In Vitro Mouse Lymphoma Assay
Positive responses have also been observed in the in vitro mouse lymphoma L5178Y/tk assay, further suggesting a potential for in vitro clastogenicity.
In Vivo Micronucleus Test
Crucially, in vivo studies have not corroborated the positive in vitro findings. The bone marrow micronucleus test in both mice and rats, which assesses chromosome damage in developing red blood cells, has shown no significant increase in micronucleated polychromatic erythrocytes, even at high doses up to 2000 mg/kg. This indicates a lack of in vivo genotoxic activity under the conditions tested.
Table 3: Summary of Genotoxicity Studies on a Green Tea Catechin Preparation
| Assay | System | Result | Reference |
| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium | Negative | |
| Chromosomal Aberration Assay | Cultured Chinese Hamster Lung (CHL/IU) cells | Positive | |
| Mouse Lymphoma L5178Y/tk Assay | Cultured mouse lymphoma cells | Positive | |
| Bone Marrow Micronucleus Test | ICR CD Mice | Negative (up to 2000 mg/kg) | |
| Bone Marrow Micronucleus Test | SD Rats | Negative (up to 2000 mg/kg) |
Experimental Protocols
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.
-
Principle: The assay utilizes several strains of the bacterium Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth). The test measures the ability of a substance to cause mutations that revert the bacteria to a prototrophic state, allowing them to grow on a histidine-free medium.
-
Methodology:
-
The bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (e.g., rat liver S9 fraction). The S9 fraction is included to mimic mammalian metabolism, as some chemicals only become mutagenic after being metabolized.
-
The treated bacteria are plated on a minimal agar medium lacking histidine.
-
The plates are incubated for 48-72 hours.
-
The number of revertant colonies (colonies that have mutated back to being able to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
-
In Vitro Chromosomal Aberration Assay
This assay evaluates the potential of a test substance to induce structural chromosomal abnormalities in cultured mammalian cells.
-
Principle: Actively dividing cells are exposed to the test substance, and then arrested in metaphase, a stage of cell division where chromosomes are condensed and visible. The chromosomes are then examined microscopically for structural damage.
-
Methodology:
-
Cultured mammalian cells (e.g., Chinese hamster lung cells or human peripheral blood lymphocytes) are treated with various concentrations of the test compound for a defined period (e.g., 3-4 hours with metabolic activation and 21 hours without).
-
A mitotic arresting agent (e.g., colcemid) is added to accumulate cells in metaphase.
-
The cells are harvested, treated with a hypotonic solution to swell the cells and spread the chromosomes, and then fixed.
-
The fixed cells are dropped onto microscope slides, and the chromosomes are stained.
-
A predetermined number of metaphase spreads are analyzed under a microscope for chromosomal aberrations, such as chromatid and chromosome breaks, gaps, and exchanges. A statistically significant, dose-dependent increase in the percentage of cells with aberrations indicates a clastogenic potential.
-
In Vivo Micronucleus Test
The micronucleus test is a reliable assay for detecting genotoxic compounds that cause chromosomal damage in vivo.
-
Principle: The assay detects damage to chromosomes or the mitotic apparatus in erythroblasts (immature red blood cells) in the bone marrow. When an erythroblast develops, its main nucleus is expelled. Any chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division can remain in the cytoplasm as small, separate nuclei called micronuclei.
-
Methodology:
-
Animals (typically mice or rats) are administered the test substance, usually via oral gavage or intraperitoneal injection, at multiple dose levels.
-
At appropriate time points after treatment, the animals are euthanized, and bone marrow is extracted from the femurs.
-
The bone marrow cells are flushed, smeared onto microscope slides, and stained.
-
The slides are analyzed microscopically to determine the frequency of micronucleated polychromatic erythrocytes (MNPCEs) among a large population of polychromatic erythrocytes (PCEs). An increase in the frequency of MN-PCEs in treated animals compared to a control group indicates induced chromosome damage.
-
Signaling Pathways and Mechanisms of Toxicity
The dual nature of catechins as both antioxidants and pro-oxidants is central to their biological effects, including their potential toxicity. This duality is largely dependent on concentration and the cellular environment.
Antioxidant Mechanisms
At lower, physiologically relevant concentrations, catechins act as potent antioxidants through several mechanisms:
-
Direct ROS Scavenging: The phenolic hydroxyl groups in the catechin structure can donate an electron to neutralize reactive oxygen species, thereby breaking the cycle of free radical generation.
-
Metal Ion Chelation: Catechins can chelate metal ions like iron and copper, which can otherwise participate in Fenton reactions to produce highly reactive hydroxyl radicals.
-
Induction of Antioxidant Enzymes: Catechins can upregulate the expression of endogenous antioxidant enzymes through pathways like the Nrf2 signaling pathway.
Pro-oxidant Mechanisms and Toxicity
At higher concentrations, particularly under in vitro conditions, catechins can exhibit pro-oxidant effects, leading to cellular damage.
-
Auto-oxidation and ROS Generation: In cell culture media, catechins can auto-oxidize, leading to the production of ROS, primarily hydrogen peroxide (H₂O₂). This process is influenced by factors such as pH and the presence of metal ions.
-
Mitochondrial Dysfunction: The generated ROS can damage mitochondria, leading to a collapse of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, and ultimately, apoptosis.
-
DNA Damage: The production of ROS in the vicinity of DNA can lead to oxidative DNA damage, such as the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG). This mechanism is thought to be responsible for the positive results seen in some in vitro genotoxicity assays.
Visualizations
Caption: Workflow of genotoxicity assessment for (-)-catechin.
Caption: Dual antioxidant and pro-oxidant activities of (-)-catechin.
Conclusion
The available data indicate that (-)-catechin and related catechins have a complex safety profile that is highly dependent on concentration and the biological system being studied. In vitro, particularly at high concentrations, catechins can exhibit pro-oxidant activity, leading to cytotoxicity and positive findings in some genotoxicity assays like the chromosomal aberration test. This in vitro genotoxicity appears to be mediated by the generation of reactive oxygen species in the cell culture environment.
However, these in vitro findings are not consistently replicated in vivo. Animal studies demonstrate a lack of genotoxic activity in the micronucleus test, even at high doses. The NOAEL for subchronic oral toxicity in rats is well-defined, with liver toxicity being the primary concern at very high intake levels.
For researchers, scientists, and drug development professionals, it is crucial to consider the context of these findings. The pro-oxidant effects observed in vitro may not be directly translatable to the in vivo situation, where catechins are rapidly metabolized and homeostatic mechanisms for managing oxidative stress are more robust. Overall, the weight of evidence suggests that under normal conditions of use and dietary intake, (-)-catechin does not pose a significant genotoxic risk. However, high-dose supplementation warrants careful consideration of potential liver toxicity. Future research should continue to investigate the mechanisms that differentiate the in vitro and in vivo effects of catechins to further refine their safety assessment.
References
(-)-Catechol in the synthesis of flavors and fragrances
An In-depth Technical Guide to the Role of (-)-Catechol in the Synthesis of Flavors and Fragrances
Introduction
This compound, also known as pyrocatechol or 1,2-dihydroxybenzene, is a fundamental organic compound with the molecular formula C₆H₄(OH)₂.[1] It serves as a critical precursor in the industrial synthesis of a wide array of fine chemicals, with a significant portion dedicated to the production of flavors and fragrances.[1][2] Annually, about 20,000 tonnes of catechol are synthetically produced, primarily through the hydroxylation of phenol using hydrogen peroxide.[1][3] Its unique chemical structure, featuring two adjacent hydroxyl groups on a benzene ring, allows for versatile reactivity, making it an ideal starting material for creating complex aromatic molecules. This guide provides a detailed examination of the synthetic pathways, experimental protocols, and quantitative data associated with the transformation of catechol into industrially significant flavor and fragrance compounds.
Core Chemical Properties of Catechol
Catechol is a colorless crystalline solid that is soluble in water and many organic solvents. It is known for its rapid oxidation in air, which causes it to turn brown. This reactivity is central to its role in synthesis.
| Property | Value |
| Molecular Formula | C₆H₆O₂ |
| Molecular Weight | 110.11 g/mol |
| Melting Point | 100-103 °C |
| Boiling Point | 245 °C |
| Density | 1.3440 g/cm³ |
| Water Solubility | 430 g/L (20 °C) |
Major Synthetic Pathways from this compound
Catechol is the foundational building block for several high-demand aroma chemicals. The initial step in many of these syntheses involves the selective mono-etherification of one of the hydroxyl groups.
Synthesis of Vanillin and Ethylvanillin
Vanillin, the primary component of vanilla flavor, and its more potent analogue, ethylvanillin, are widely synthesized from catechol. The common pathway proceeds through guaiacol (for vanillin) or guethol (for ethylvanillin).
-
Methylation/Ethylation: Catechol is first mono-methylated to produce guaiacol or mono-ethylated to produce guethol.
-
Condensation: The resulting guaiacol or guethol is then reacted with glyoxylic acid in a weakly alkaline medium. This electrophilic aromatic substitution reaction introduces a mandelic acid derivative at the position para to the hydroxyl group.
-
Oxidation & Decarboxylation: The intermediate is subsequently oxidized in the presence of a catalyst and then decarboxylated via acidification to yield crude vanillin or ethylvanillin.
References
The Pivotal Role of (-)-Catechol in Modern Pesticide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Catechol, a benzenediol, serves as a critical and versatile precursor in the synthesis of a range of commercially significant pesticides.[1][2][3] Its unique chemical structure allows for the creation of various carbamate insecticides, which are pivotal in both agricultural and public health applications.[2][4] This technical guide provides an in-depth analysis of the synthetic pathways leading from this compound and its derivatives to three key pesticides: Carbofuran, Propoxur, and Bendiocarb. Detailed experimental protocols, quantitative data on reaction efficiencies, and a review of the toxicological mechanism of action are presented to offer a comprehensive resource for researchers and professionals in the field. Approximately 50% of synthetically produced catechol is utilized in the manufacturing of pesticides.
Introduction: this compound as a Cornerstone for Pesticide Manufacturing
This compound, also known as pyrocatechol or 1,2-dihydroxybenzene, is an organic compound with the molecular formula C₆H₄(OH)₂. While it occurs naturally in trace amounts in various plants, industrial-scale production is primarily synthetic. Its importance in the agrochemical industry stems from its role as a readily available and reactive starting material for the synthesis of a variety of complex molecules. The proximity of its two hydroxyl groups facilitates the formation of heterocyclic structures that are fundamental to the efficacy of many pesticides. This guide will focus on the synthesis and mechanisms of three prominent carbamate insecticides derived from catechol: Carbofuran, Propoxur, and Bendiocarb. These compounds are known for their effectiveness as acetylcholinesterase inhibitors, a crucial mode of action against a broad spectrum of insect pests.
Synthetic Pathways from this compound to Key Pesticides
The conversion of this compound to carbamate insecticides involves multi-step synthetic routes. The initial steps typically involve the formation of a key intermediate phenol, which is then reacted with an isocyanate to form the final carbamate pesticide.
Carbofuran Synthesis
Carbofuran is a broad-spectrum insecticide and nematicide. Its synthesis from catechol involves the formation of 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran (carbofuran phenol) as a key intermediate.
Experimental Protocol: Two-Step Synthesis of Carbofuran from Catechol
Step 1: Synthesis of 7-hydroxy-2,3-dihydro-2,2-dimethylbenzofuran
-
A mixture of catechol, a beta-methallyl halide (e.g., beta-methallyl chloride), and a solvent (e.g., chlorobenzene or acetonitrile) is prepared.
-
This mixture is passed over a solid acid catalyst composite, such as a heteropoly acid (e.g., phosphomolybdic acid or silicotungstic acid) supported on silica.
-
The reaction is carried out at a temperature ranging from 100°C to 400°C.
-
The product, 7-hydroxy-2,3-dihydro-2,2-dimethylbenzofuran, is collected. The per-pass conversion of catechol and selectivity towards the desired product are monitored.
Step 2: Synthesis of Carbofuran
-
The 7-hydroxy-2,3-dihydro-2,2-dimethylbenzofuran obtained in the previous step is dissolved in a suitable solvent, such as benzene.
-
Methyl isocyanate and a catalyst, typically a tertiary amine like triethylamine, are added to the solution.
-
The reaction mixture is refluxed for a period of 2 to 4 hours.
-
Upon completion, the carbofuran product precipitates and can be separated by filtration and then dried.
Quantitative Data for Carbofuran Synthesis
| Step | Reactants | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Conversion of Catechol (%) | Selectivity to Intermediate (%) | Yield of Carbofuran (%) | Reference |
| 1 & 2 | Catechol, beta-methallyl chloride | Phosphomolybdic acid/silica, Triethylamine | Chlorobenzene, Benzene | N/A, Reflux | N/A, 4 | 50 | 96 | N/A | |
| 1 & 2 | Catechol, methallyl alcohol | Silicotungstic acid/silica, Triethylamine | Acetonitrile, Benzene | N/A, 80 | N/A, N/A | 4 | 95 | N/A | |
| 1 & 2 | Catechol, beta-methallyl chloride | Phosphotungstic acid/silicotungstic acid/silica, Triethylamine | Acetonitrile, Benzene | N/A, Reflux | N/A, 2 | 56 | 97 | 90 | |
| 2 | 7-hydroxy-2,3-dihydro-2,2-dimethylbenzofuran, Methyl isocyanate | Triethylamine | Benzene | 80 | 4 | N/A | N/A | 95 |
Propoxur Synthesis
Propoxur is another significant carbamate insecticide used for controlling a wide range of pests. Its synthesis starts from a catechol derivative, 2-isopropoxyphenol.
Experimental Protocol: Synthesis of Propoxur
-
In a glass reactor equipped with mechanical agitation and a condenser, o-isopropoxyphenol and a catalyst are added. A moderately active amine compound such as N,N-dimethylbenzylamine can be used as the catalyst.
-
The mixture is heated to 60°C.
-
Methyl isocyanate is slowly added dropwise to the reactor. The molar ratio of o-isopropoxyphenol to methyl isocyanate is typically in the range of 1:1 to 1:1.2.
-
After the addition is complete, the reaction temperature is raised to 90°C and maintained for 3 hours.
-
Upon completion of the reaction, the product is discharged and cooled to obtain solid propoxur.
Quantitative Data for Propoxur Synthesis
| Reactants | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| o-isopropoxyphenol, methyl isocyanate | N,N-dimethylbenzylamine | 60-90 | 3 | 99.0 | |
| o-isopropoxy phenol, methyl isocyanate | Unspecified | 60-110 | 0.5-3 | 99.2 |
Bendiocarb Synthesis
Bendiocarb is a carbamate insecticide effective against a broad spectrum of public health and agricultural pests. It is synthesized from 2,2-dimethyl-1,3-benzodioxol-4-ol, a catechol derivative.
Experimental Protocol: Synthesis of Bendiocarb
-
A solution of 2,2-dimethyl-4-hydroxy-1,3-benzodioxan in a solvent like xylene is prepared.
-
A catalyst, such as triethylamine, is added to the solution.
-
Methyl isocyanate is added dropwise to the mixture at a temperature of at least 35°C, typically around 60°C.
-
The reaction is maintained at this temperature for approximately 2 hours.
-
The reaction progress is monitored, and once the conversion of the starting material is nearly complete (less than 1.2% remaining), the heating is stopped.
-
The mixture is cooled to 15-20°C, and the precipitated bendiocarb is collected by filtration.
-
The product is then dried under vacuum at 50°C.
Quantitative Data for Bendiocarb Synthesis
| Reactants | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 2,2-dimethyl-4-hydroxy-1,3-benzodioxan, methyl isocyanate | Triethylamine | Xylene | 60 | 2 | 91.2 |
Mechanism of Action: Acetylcholinesterase Inhibition
Carbamate insecticides, including Carbofuran, Propoxur, and Bendiocarb, exert their toxic effects by inhibiting the enzyme acetylcholinesterase (AChE). AChE is a critical enzyme in the nervous system of both insects and mammals, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid. This process terminates the nerve signal at the synaptic cleft.
The carbamate group of the insecticide binds to the serine hydroxyl group in the active site of AChE, forming a carbamoylated enzyme. This binding is reversible, but it temporarily inactivates the enzyme, preventing it from breaking down acetylcholine. The resulting accumulation of acetylcholine in the synapse leads to continuous nerve stimulation, causing hyperexcitability, paralysis, and ultimately, the death of the insect.
Visualizations
General Synthesis Workflow from Catechol
References
The Role of (-)-Catechol in Mussel Adhesive Proteins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of the (-)-catechol moiety, specifically as L-3,4-dihydroxyphenylalanine (DOPA), in the remarkable underwater adhesion of mussel adhesive proteins (MAPs). We will delve into the molecular mechanisms, quantitative adhesion data, and key experimental methodologies that form the foundation of our understanding in this field, providing a comprehensive resource for professionals in biomaterials science and drug development.
Introduction: The Marvel of Mussel Adhesion
Marine mussels possess an extraordinary ability to firmly anchor themselves to a diverse range of surfaces in the harsh, wet, and turbulent intertidal zone.[1][2][3][4] This robust adhesion is mediated by the byssus, a bundle of threads tipped with adhesive plaques.[2] At the heart of this tenacious underwater glue are mussel foot proteins (mfps), which are uniquely rich in the post-translationally modified amino acid, L-3,4-dihydroxyphenylalanine (DOPA). The catechol side chain of DOPA is the key functional group responsible for both interfacial adhesion and the cohesive strength of the adhesive plaque. Understanding the chemistry and physics of DOPA-mediated adhesion is not only a fascinating scientific endeavor but also a critical knowledge base for the development of novel biomimetic adhesives for medical and industrial applications.
The Chemistry of Catechol-Mediated Adhesion
The versatility of mussel adhesion stems from the multifaceted bonding capabilities of the DOPA catechol group. It can engage in a variety of interactions, allowing mussels to adhere to both organic and inorganic surfaces.
Key Adhesive Interactions of DOPA:
-
Hydrogen Bonding: The hydroxyl groups of the catechol can act as both hydrogen bond donors and acceptors, forming strong bidentate hydrogen bonds with polar surfaces.
-
Metal Coordination: DOPA is a powerful chelator of multivalent metal ions (e.g., Fe³⁺, Al³⁺, V³⁺) and metal oxides. This coordination is crucial for both adhesion to mineral surfaces and for cross-linking between protein chains, which contributes to the cohesive strength of the plaque.
-
Covalent Cross-linking (Quinone Tanning): Under oxidative conditions, DOPA can be oxidized to dopaquinone. This reactive intermediate can then form covalent cross-links with other amino acid residues, such as lysine and cysteine, or with other DOPA molecules, leading to the hardening (curing) of the adhesive plaque.
-
Hydrophobic and π-Interactions: The aromatic ring of the catechol moiety can participate in hydrophobic, π-π stacking, and cation-π interactions, which are particularly important for adhesion to organic surfaces.
Quantitative Analysis of DOPA Content and Adhesion Strength
The concentration of DOPA in different mussel foot proteins correlates directly with their adhesive properties. Proteins located at the plaque-substrate interface generally exhibit the highest DOPA content.
| Mussel Foot Protein (from Mytilus edulis unless specified) | DOPA Content (mol %) | Molecular Weight (kDa) | Primary Function | Reference(s) |
| mfp-1 | ~13-15 | ~108 | Protective Coating | |
| mfp-3 | ~20-23 | ~5-7.5 | Interfacial Adhesive | |
| mfp-5 | ~27-30 | ~9.5 | Interfacial Adhesive | |
| mfp-6 (M. californianus) | Low | - | Redox Modulation, Cross-linking |
The adhesion energies and single-molecule interaction forces mediated by DOPA have been quantified using sensitive biophysical techniques, primarily the Surface Forces Apparatus (SFA) and Atomic Force Microscopy (AFM).
| Protein/Molecule | Substrate | Technique | Adhesion Energy (W) or Force (F) | Reference(s) |
| mfp-3 | Mica | SFA | ~3 x 10⁻⁴ J/m² | |
| mfp-5 | Mica | SFA | ~1.4 x 10⁻³ J/m² | |
| mfp-3f | TiO₂ (pH 3) | SFA | ~ -7.0 mJ/m² | |
| mfp-3s peptide | Hydrophobic SAM | SFA | -7.7 ± 1.9 mJ/m² | |
| mfp-3s peptide | Hydrophilic SAM | SFA | -0.4 ± 0.3 mJ/m² | |
| Single DOPA residue | Rutile TiO₂ | AFM | 40 - 800 pN |
Key Experimental Methodologies
The study of mussel adhesion at the molecular level relies on a suite of sophisticated experimental techniques.
Surface Forces Apparatus (SFA)
SFA directly measures the forces between two surfaces as a function of their separation distance with sub-nanometer resolution.
Generalized SFA Protocol for Mussel Protein Adhesion:
-
Substrate Preparation: Atomically smooth mica sheets are freshly cleaved and mounted onto cylindrical silica disks. For other substrates like TiO₂, a thin film is deposited onto the mica.
-
Protein Adsorption: A solution of the purified mussel foot protein is injected between the two surfaces. The protein is allowed to adsorb onto the surfaces for a controlled period.
-
Force Measurement: The two surfaces are brought into contact and then separated. The interaction forces during approach and separation are measured by monitoring the deflection of a spring, and the distance between the surfaces is determined using an optical interference technique (Fringes of Equal Chromatic Order, FECO).
-
Data Analysis: The adhesion force (Fad) is determined from the "pull-off" force required to separate the surfaces. The adhesion energy (W) can be calculated from the pull-off force using the Johnson-Kendall-Roberts (JKR) theory.
Atomic Force Microscopy (AFM) - Single-Molecule Force Spectroscopy (SMFS)
AFM-based SMFS allows for the measurement of the interaction forces of a single molecule.
Generalized AFM-SMFS Protocol for DOPA Adhesion:
-
AFM Tip Functionalization: The AFM cantilever tip is chemically modified to covalently attach a flexible linker molecule (e.g., polyethylene glycol, PEG). A single DOPA molecule or a DOPA-containing peptide is then attached to the end of the linker.
-
Surface Approach and Retraction: The functionalized AFM tip is brought into contact with the substrate surface, allowing the DOPA molecule to interact. The tip is then retracted at a constant velocity.
-
Force-Distance Curve Acquisition: During retraction, the deflection of the cantilever is monitored, which is proportional to the force. A rupture event in the force-distance curve signifies the unbinding of the DOPA molecule from the surface.
-
Data Analysis: The unbinding force is determined from the height of the rupture peak. By repeating this process thousands of times, a histogram of unbinding forces can be generated to characterize the interaction strength.
Spectroscopic Techniques
-
Raman Spectroscopy: This technique is used to study the vibrational modes of molecules. Surface-enhanced Raman spectroscopy (SERS) has been employed to characterize the adsorption of DOPA-containing peptides on surfaces, revealing that coordination often occurs through the catechol oxygens.
-
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. It has been used to analyze the adsorbed layer of mussel adhesive proteins on various polymer surfaces.
Signaling Pathways and Logical Relationships
The functionality of DOPA in mussel adhesion is a result of a controlled biochemical pathway and a clear relationship between its presence and the resulting adhesive properties.
Enzymatic Conversion of Tyrosine to DOPA
DOPA is not one of the 20 common amino acids and is synthesized post-translationally from tyrosine by the enzyme tyrosinase (or a similar polyphenol oxidase).
Mechanism of Quinone Tanning for Cohesive Strength
The cohesive strength of the mussel plaque is significantly enhanced through a process called quinone tanning, which involves the oxidation of DOPA to dopaquinone, followed by covalent cross-linking reactions.
Generalized Experimental Workflow for Adhesion Analysis
A typical workflow for investigating the adhesive properties of a mussel-inspired protein or peptide is outlined below.
Logical Relationship between Catechol and Adhesion
The central hypothesis in mussel adhesion research, strongly supported by experimental evidence, is the direct and positive correlation between DOPA content and adhesion strength.
Conclusion and Future Directions
The this compound moiety in the form of DOPA is unequivocally the cornerstone of mussel adhesion, providing a versatile chemical toolkit for robust underwater bonding. The quantitative data and detailed methodologies presented in this guide offer a solid foundation for researchers in the field. Future research will likely focus on the synergistic effects of DOPA with other amino acids, the precise temporal and spatial control of DOPA chemistry during plaque formation, and the development of the next generation of biomimetic adhesives with enhanced performance and biocompatibility for a range of applications, from surgical glues to advanced coatings.
References
Methodological & Application
Synthesis of (-)-Catechol Derivatives for Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential therapeutic applications of (-)-catechol derivatives. The unique structural features of the catechol moiety make it a valuable pharmacophore in the development of novel drugs for a range of diseases, including cancer, inflammation, and neurodegenerative disorders. This document outlines detailed synthetic protocols, quantitative biological data, and key signaling pathways modulated by these compounds.
Data Presentation: Biological Activities of this compound Derivatives
The following tables summarize the quantitative data on the biological activities of various synthetically derived catechol derivatives, providing a comparative analysis of their efficacy.
Table 1: Anticancer Activity of Catechol Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(Furan-2-yl)-3-(4-methoxyphenyl)quinazolin-4(3H)-one | HeLa (Cervical Cancer) | 15.2 | [1] |
| Compound 3d (Celastrol derivative) | SMMC-7721 (Hepatocellular Carcinoma) | 0.10 | [2] |
| Compound 3c (Celastrol derivative) | SMMC-7721 (Hepatocellular Carcinoma) | 0.11 | [2] |
| Chalcone 12 | MCF-7 (Breast Cancer) | 4.19 ± 1.04 | [3] |
| Chalcone 13 | MCF-7 (Breast Cancer) | 3.30 ± 0.92 | [3] |
| Cinnamaldehyde-based chalcone 3e | Caco-2 (Colon Cancer) | 32.19 ± 3.92 |
Table 2: Anti-inflammatory Activity of Catechol Derivatives
| Compound | Assay | IC50 (µM) or Effect | Reference |
| 4-(3,4-dihydroxyphenyl)dibenzofuran (4l) | Carrageenan-induced paw edema (in vivo) | Impaired exudate formation at 0.1 mg/kg | |
| Allylpyrocatechol (APC) | LPS-induced NO production in RAW 264.7 cells | Dose-dependent inhibition | |
| Diacylphloroglucinol 2 | iNOS inhibition | 19.0 | |
| Diacylphloroglucinol 2 | NF-κB inhibition | 34.0 | |
| Alkylated acylphloroglucinol 4 | iNOS inhibition | 19.5 | |
| Alkylated acylphloroglucinol 4 | NF-κB inhibition | 37.5 |
Table 3: Neuroprotective Activity of Catechol Derivatives
| Compound | Model | Effect | Reference |
| Ribes diacanthum Pall (RDP) extract (contains catechol derivatives) | Glutamate-induced oxidative stress in HT-22 cells | Dose-dependently increased cell viability | |
| Phenoxyindole derivative 5 | Anti-Aβ aggregation | IC50 = 3.18 ± 0.87 µM | |
| Phenoxyindole derivative 8 | Neuroprotection against Aβ42 | 87.90% ± 3.26% cell viability |
Experimental Protocols
This section provides detailed methodologies for the synthesis of representative this compound derivatives and key biological assays for evaluating their therapeutic potential.
Synthesis of this compound Derivatives
Protocol 2.1.1: General Synthesis of Substituted Catechols from Phenols
This protocol describes a one-pot procedure for the conversion of phenols to their corresponding catechols via an ortho-formylation followed by a Dakin oxidation.
Materials:
-
Substituted phenol
-
Paraformaldehyde
-
Magnesium chloride (MgCl2)
-
Triethylamine (Et3N)
-
Tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH), aqueous solution
-
Hydrogen peroxide (H2O2), aqueous solution
-
Hydrochloric acid (HCl), dilute
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Ortho-formylation: In a round-bottom flask, dissolve the phenol (1 equivalent) in THF. Add MgCl2 (1.1 equivalents) and Et3N (2.2 equivalents). To this mixture, add paraformaldehyde (2.5 equivalents).
-
Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by adding dilute HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to obtain the crude salicylaldehyde derivative.
-
Dakin Oxidation: Dissolve the crude salicylaldehyde in an aqueous solution of NaOH.
-
Cool the solution in an ice bath and add H2O2 dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the reaction mixture with dilute HCl to precipitate the catechol derivative.
-
Filter the precipitate, wash with cold water, and dry.
-
Purify the crude catechol derivative by column chromatography on silica gel.
Protocol 2.1.2: Synthesis of a Dopamine-derived Catechol
This protocol details the synthesis of a protected dopamine derivative.
Materials:
-
Dopamine hydrochloride
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Triethylamine (Et3N)
-
Dichloromethane (CH2Cl2)
-
Deionized water
Procedure:
-
Dissolve dopamine hydrochloride (2.0 g, 10 mmol) in 50 mL of CH2Cl2 in a water bath.
-
Add a solution of TBDMSCl (4.5 g, 30 mmol) in 20 mL of CH2Cl2.
-
After 15 minutes, replace the water bath with an ice bath.
-
Add triethylamine (5.0 g, 50 mmol) to the mixture and stir for 1 hour.
-
Remove the ice bath and continue stirring at room temperature for approximately 20 hours.
-
Add 100 mL of deionized water to the solution and stir.
-
Separate the organic layer using a separation funnel.
-
Wash the organic layer with water, dry over anhydrous Na2SO4, and concentrate under reduced pressure to obtain the TBDMS-protected dopamine.
Biological Assays
Protocol 2.2.1: MTT Assay for Anticancer Activity
This protocol is used to assess the cytotoxic effects of synthesized catechol derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized catechol derivatives dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplate
-
CO2 incubator
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the catechol derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Protocol 2.2.2: Nitric Oxide (NO) Production Assay for Anti-inflammatory Activity
This protocol measures the inhibitory effect of catechol derivatives on the production of nitric oxide, a key inflammatory mediator, in macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Synthesized catechol derivatives dissolved in DMSO
-
Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO2) standard solution
-
96-well microplate
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the catechol derivatives for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Griess Assay: Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent Part B and incubate for another 10 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using the NaNO2 standard solution. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production for each compound.
Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound derivatives are often attributed to their ability to modulate key cellular signaling pathways. The following diagrams, created using the DOT language, visualize these pathways and the general experimental workflows for the synthesis and screening of these compounds.
Caption: NF-κB Signaling Pathway Inhibition by this compound Derivatives.
References
Application Notes: (-)-Catechol Derivatives in Asymmetric Synthesis
Introduction
(-)-Catechol, a readily available chiral building block, offers a versatile platform for the development of novel chiral ligands and auxiliaries for asymmetric synthesis. Its C2 symmetry and defined stereochemistry make it an attractive scaffold for creating a chiral environment in catalytic reactions, enabling the synthesis of enantiomerically enriched products. These products are of significant interest to researchers, scientists, and drug development professionals due to the stereospecific nature of many biological processes. This document provides detailed application notes and protocols for the use of this compound-derived phosphoramidite ligands in rhodium-catalyzed asymmetric hydrogenation, a key transformation in the synthesis of chiral molecules.
Application: Chiral Phosphoramidite Ligands for Asymmetric Hydrogenation
Catechol-based phosphoramidites have emerged as a new class of effective monodentate chiral ligands for rhodium-catalyzed asymmetric hydrogenation of various prochiral olefins, such as dehydroamino acids and enamides.[1][2] These ligands are synthesized from a chiral amine and a catechol-derived phosphorochloridite. The modular nature of their synthesis allows for the facile tuning of steric and electronic properties to achieve high enantioselectivities.[3]
Logical Workflow for Ligand Synthesis
The synthesis of catechol-based phosphoramidite ligands follows a straightforward two-step process starting from catechol. First, catechol is reacted with phosphorus trichloride to form the corresponding phosphorochloridite. This intermediate is then reacted with a chiral amine in the presence of a base to yield the final phosphoramidite ligand.
Caption: Synthesis of Chiral Phosphoramidite Ligands.
Experimental Protocols
Protocol 1: Synthesis of Catechol-based Phosphoramidite Ligand (L1)
This protocol describes the synthesis of a representative chiral phosphoramidite ligand derived from this compound and (R)-α-methylbenzylamine.[3]
Materials:
-
This compound
-
Phosphorus trichloride (PCl₃)
-
(R)-α-methylbenzylamine
-
Triethylamine (NEt₃)
-
Dichloromethane (CH₂Cl₂)
-
Hexane
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
Synthesis of 2-chloro-1,3,2-benzodioxaphosphole:
-
To a solution of this compound (1.0 eq) in dry dichloromethane under an argon atmosphere, add phosphorus trichloride (1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Remove the solvent and excess PCl₃ under reduced pressure to obtain the crude phosphorochloridite, which is used in the next step without further purification.
-
-
Synthesis of the Phosphoramidite Ligand (L1):
-
Dissolve the crude 2-chloro-1,3,2-benzodioxaphosphole (1.0 eq) in dry dichloromethane under an argon atmosphere.
-
In a separate flask, prepare a solution of (R)-α-methylbenzylamine (1.0 eq) and triethylamine (1.1 eq) in dry dichloromethane.
-
Add the amine solution dropwise to the phosphorochloridite solution at 0 °C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Filter the resulting suspension to remove triethylammonium chloride.
-
Remove the solvent from the filtrate under reduced pressure.
-
Wash the residue with cold hexane to precipitate the product.
-
Collect the solid product by filtration and dry under vacuum to yield the chiral phosphoramidite ligand L1.
-
Protocol 2: Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
This protocol details the use of the synthesized catechol-based phosphoramidite ligand in the asymmetric hydrogenation of a standard substrate.[2]
Materials:
-
Methyl (Z)-α-acetamidocinnamate
-
[Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)
-
Catechol-based phosphoramidite ligand (L1)
-
Dichloromethane (CH₂Cl₂) (degassed)
-
Hydrogen gas (H₂)
Procedure:
-
Catalyst Preparation:
-
In a glovebox, dissolve [Rh(COD)₂]BF₄ (1 mol%) and the chiral phosphoramidite ligand L1 (2.2 mol%) in a small amount of degassed dichloromethane in a Schlenk flask.
-
Stir the solution at room temperature for 20 minutes to allow for complex formation.
-
-
Hydrogenation Reaction:
-
Add a solution of methyl (Z)-α-acetamidocinnamate (100 mol%) in degassed dichloromethane to the catalyst solution.
-
Connect the Schlenk flask to a hydrogen balloon or a hydrogenation apparatus.
-
Purge the flask with hydrogen gas three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature for the specified time (e.g., 20 hours).
-
-
Work-up and Analysis:
-
Once the reaction is complete (monitored by TLC or GC), release the hydrogen pressure.
-
Remove the solvent under reduced pressure.
-
The enantiomeric excess (ee) of the product, methyl N-acetyl-phenylalaninate, can be determined by chiral HPLC or GC analysis.
-
Data Presentation
The following table summarizes the performance of various catechol-based phosphoramidite ligands in the rhodium-catalyzed asymmetric hydrogenation of different substrates.
| Ligand | Substrate | Solvent | Conversion (%) | ee (%) | Configuration |
| L1 | Methyl (Z)-α-acetamidocinnamate | CH₂Cl₂ | >99 | 98 | R |
| L1 | Methyl (Z)-α-acetamidocinnamate | i-PrOH | 40 | 80 | R |
| L2 | Methyl (Z)-α-acetamidocinnamate | CH₂Cl₂ | >99 | 96 | R |
| L1 | (Z)-1-N-acetylamido-1-phenylpropene | CH₂Cl₂ | >99 | 95 | R |
| L1 | (Z)-N-acetyl-α-phenylenamide | CH₂Cl₂ | >99 | 85 | R |
Ligands L1 and L2 are derived from different chiral amines, demonstrating the modularity of the ligand synthesis.
Catalytic Cycle Visualization
The proposed catalytic cycle for the rhodium-catalyzed asymmetric hydrogenation using a monodentate phosphoramidite ligand is depicted below. The chiral ligand creates a specific steric and electronic environment around the rhodium center, leading to the enantioselective addition of hydrogen to the substrate.
Caption: Rh-Catalyzed Asymmetric Hydrogenation Cycle.
References
Application Notes and Protocols for (-)-Catechol-Based Polymers in Bioadhesives and Coatings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (-)-catechol-based polymers as bioadhesives and coatings. This document details the synthesis, characterization, and application of these versatile biomaterials, including detailed experimental protocols and quantitative performance data. Inspired by the remarkable adhesive properties of mussel foot proteins, catechol-functionalized polymers offer strong, durable adhesion in wet environments, making them ideal for a range of biomedical applications.[1][2][3]
Introduction to this compound-Based Polymers
This compound is a key molecular component responsible for the exceptional underwater adhesion of marine mussels.[3] By incorporating catechol moieties into synthetic polymers, researchers have developed a class of bioadhesives and coatings with remarkable properties. These materials exhibit strong adhesion to a variety of surfaces, including biological tissues, and possess functionalities such as biocompatibility, antioxidant activity, and anti-inflammatory effects.[4]
The adhesive mechanism of catechol-containing polymers is multifaceted, involving a combination of covalent and non-covalent interactions such as hydrogen bonding, metal coordination, and π-π stacking. This versatility allows for robust adhesion in the challenging, moist environment of the human body.
Quantitative Data Summary
The following tables summarize the quantitative data on the performance of various this compound-based polymers as bioadhesives.
| Polymer System | Substrate | Adhesion Strength (kPa) | Key Findings |
| VHC2 Terpolymer (2 mol% catechol) | Porcine Skin | 9.3 ± 0.8 | Increased catechol content significantly improves adhesion strength. |
| VHC22 Terpolymer (22 mol% catechol) | Porcine Skin | 24.3 ± 4 | Demonstrates superior ductile properties compared to lower catechol content polymers. |
| Poly(vinylcatechol-styrene) with CaCO3 filler | Aluminum | ~5000 | Addition of inorganic fillers can enhance the adhesive strength of catechol-based polymers. |
| Poly(HEMA-co-AAm) with DOPA | Not Specified | - | The introduction of DOPA as a catecholic crosslinker improves failure shear stress and elasticity. |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and evaluation of this compound-based bioadhesives.
Synthesis of Catechol-Conjugated Copolymers (VHC)
This protocol describes the synthesis of copolymers of N-vinylcaprolactam (V) and 2-hydroxyethyl methacrylate (H), followed by the conjugation of a catechol-bearing molecule, hydrocaffeic acid (HCA).
Materials:
-
N-vinylcaprolactam (V)
-
2-hydroxyethyl methacrylate (H)
-
Hydrocaffeic acid (HCA)
-
Thionyl chloride
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous pyridine
-
Azobisisobutyronitrile (AIBN)
-
Methanol
-
Diethyl ether
Procedure:
-
Synthesis of VH Copolymers:
-
Dissolve desired molar ratios of V and H monomers in anhydrous DMF.
-
Add AIBN as a radical initiator.
-
Purge the reaction mixture with an inert gas (e.g., argon) and heat to 60-70°C for 24 hours.
-
Precipitate the resulting VH copolymer by adding the reaction mixture to an excess of cold diethyl ether.
-
Filter and dry the polymer under vacuum.
-
-
Synthesis of Hydrocaffeic Acid Chloride (HCCl):
-
Suspend HCA in an excess of thionyl chloride.
-
Add a catalytic amount of anhydrous DMF.
-
Stir the mixture at room temperature for 2-3 hours until the solution becomes clear.
-
Remove excess thionyl chloride by distillation under vacuum to obtain HCCl as an oily product.
-
-
Conjugation of HCA to VH Copolymers (VHC):
-
Dissolve the VH copolymer in anhydrous DMF.
-
Add anhydrous pyridine to the solution.
-
Slowly add a solution of HCCl in anhydrous DMF to the polymer solution at 0°C.
-
Allow the reaction to proceed at room temperature for 24 hours.
-
Precipitate the final catechol-conjugated polymer (VHC) in a methanol/diethyl ether mixture.
-
Filter and dry the VHC polymer under vacuum.
-
Caption: Lap shear adhesion testing workflow.
In Vitro Biocompatibility Assessment
This protocol provides a general guideline for assessing the cytotoxicity of catechol-based polymers using an in vitro cell culture assay, such as the MEM Elution test.
Materials and Equipment:
-
Catechol-based polymer film or extract
-
L929 mouse fibroblast cells (or other suitable cell line)
-
Minimum Essential Medium (MEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Incubator (37°C, 5% CO2)
-
Microscope
-
Tissue culture plates
Procedure:
-
Preparation of Polymer Extract:
-
Prepare an extract of the polymer material in MEM, with or without serum, according to ISO 10993-12 standards. The extraction conditions (time, temperature) should be relevant to the intended application.
-
-
Cell Culture:
-
Culture L929 cells in MEM supplemented with 10% FBS and 1% penicillin-streptomycin until they reach sub-confluency.
-
-
Exposure to Polymer Extract:
-
Remove the culture medium from the cells and replace it with the polymer extract.
-
Include positive (e.g., cytotoxic material) and negative (e.g., non-cytotoxic material) controls.
-
Incubate the cells for a specified period (e.g., 24-48 hours).
-
-
Evaluation of Cytotoxicity:
-
Examine the cells under a microscope for morphological changes, such as cell rounding, detachment, and lysis.
-
Score the reactivity on a scale from 0 (no reactivity) to 4 (severe reactivity). A material is generally considered non-cytotoxic if the reactivity score is not greater than 2 (mild reactivity).
-
Logical Relationship for Biocompatibility Assessment
Caption: Biocompatibility assessment workflow.
Applications in Bioadhesives and Coatings
This compound-based polymers have a wide range of potential applications in the biomedical field:
-
Tissue Adhesives and Sealants: These polymers can be used to close wounds, seal surgical incisions, and attach medical devices to tissues. Their ability to bond strongly in wet environments is a significant advantage over traditional surgical glues.
-
Drug Delivery Systems: Catechol-functionalized polymers can be formulated into hydrogels or nanoparticles for the controlled release of therapeutic agents. The adhesive properties ensure prolonged contact with the target tissue, improving drug bioavailability.
-
Antifouling Coatings: By grafting anti-fouling polymers like polyethylene glycol (PEG) onto catechol-based primers, surfaces of medical implants and devices can be rendered resistant to protein adsorption and cell adhesion, reducing the risk of infection and rejection.
-
Surface Modification of Implants: Catechol-based coatings can be used to modify the surface of metallic and polymeric implants to improve their integration with surrounding tissues.
-
Antibacterial Surfaces: The ability of catechols to reduce metal ions can be exploited to create coatings with embedded silver nanoparticles, conferring antibacterial properties to the surface.
Conclusion
This compound-based polymers represent a promising class of biomaterials with significant potential in bioadhesives and coatings. Their unique combination of strong wet adhesion, biocompatibility, and versatile chemistry makes them highly attractive for a variety of medical and pharmaceutical applications. The protocols and data presented in these notes provide a foundation for researchers to explore and develop novel applications for these innovative materials.
References
Polymerization of (-)-Catechol Derivatives via RAFT and ATRP: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the controlled radical polymerization of catechol-containing monomers using Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP). The synthesis of well-defined catechol-functionalized polymers is of significant interest for applications in drug delivery, bioadhesives, and surface modifications due to the unique adhesive and reactive properties of the catechol moiety.
Direct polymerization of unprotected catechol monomers is challenging due to the high reactivity of the hydroxyl groups, which can lead to side reactions and uncontrolled polymerization. Therefore, a common and effective strategy involves the polymerization of a protected catechol monomer, followed by a deprotection step to yield the desired poly(vinylcatechol). This document outlines the protocols for the polymerization of a protected monomer, 3,4-dimethoxystyrene (DMS), which can be subsequently demethylated to produce poly(3,4-dihydroxystyrene), a polymer with pendant catechol groups.
I. Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization
RAFT polymerization is a versatile controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[1]
Experimental Protocol: RAFT Polymerization of 3,4-Dimethoxystyrene (DMS)
This protocol is based on the successful RAFT polymerization of DMS to yield well-defined poly(3,4-dimethoxystyrene) (PDMS).[2][3]
Materials:
-
3,4-Dimethoxystyrene (DMS) (monomer)
-
2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) (RAFT agent)[2][3]
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Tetrahydrofuran (THF) (solvent)
-
Dichloromethane (CH₂Cl₂) (solvent for deprotection)
-
Boron tribromide (BBr₃) (deprotecting agent)
-
Methanol (for precipitation)
-
Nitrogen or Argon gas (for inert atmosphere)
Procedure:
-
Polymerization:
-
In a Schlenk flask equipped with a magnetic stir bar, dissolve DMS, DDMAT, and AIBN in THF. A typical molar ratio of [DMS]:[DDMAT]:[AIBN] would be 30:1.22:0.06.
-
Deoxygenate the solution by purging with nitrogen or argon for at least 30 minutes.
-
Place the sealed flask in a preheated oil bath at 60 °C and stir for the desired reaction time (e.g., 24 hours).
-
To monitor the polymerization, samples can be withdrawn at different time points for analysis by ¹H NMR (for conversion) and Gel Permeation Chromatography (GPC) (for molecular weight and polydispersity).
-
After the desired time, stop the polymerization by cooling the flask in an ice bath and exposing the solution to air.
-
Precipitate the polymer by slowly adding the reaction mixture to an excess of cold methanol.
-
Collect the polymer by filtration and dry under vacuum to a constant weight.
-
-
Deprotection (Demethylation) to Poly(3,4-dihydroxystyrene) (PDHS):
-
Dissolve the dried PDMS in dichloromethane in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of boron tribromide in dichloromethane dropwise to the polymer solution.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by slowly adding methanol.
-
Remove the solvent under reduced pressure.
-
Wash the resulting polymer with deionized water and dry under vacuum to obtain the final poly(3,4-dihydroxystyrene).
-
Quantitative Data for RAFT Polymerization of DMS
The following table summarizes typical results obtained for the RAFT polymerization of DMS, demonstrating good control over molecular weight and low polydispersity.
| Target Mn ( g/mol ) | [DMS]:[DDMAT]:[AIBN] | Time (h) | Conversion (%) | Experimental Mn ( g/mol ) | Polydispersity (Đ) |
| 5,000 | 30:1.22:0.06 | 24 | >85 | ~5,000 | < 1.3 |
| 10,000 | 60:1.22:0.06 | 24 | >85 | ~10,000 | < 1.3 |
| 50,000 | 300:1.22:0.06 | 24 | >84 | ~50,000 | < 1.3 |
II. Atom Transfer Radical Polymerization (ATRP)
ATRP is another powerful controlled radical polymerization method that utilizes a transition metal catalyst to reversibly activate and deactivate propagating polymer chains. While direct ATRP of unprotected catechol-containing monomers can be problematic due to catalyst chelation, the polymerization of protected monomers is a viable strategy.
Experimental Protocol: Surface-Initiated ATRP (SI-ATRP) from a Catechol-Functionalized Surface
This protocol describes a general approach for grafting polymer brushes from a surface functionalized with a catechol-containing ATRP initiator. This is a common application for catechol polymers in creating functional coatings.
Materials:
-
Substrate (e.g., silicon wafer, titanium oxide)
-
Dopamine hydrochloride or a synthesized catechol-based ATRP initiator
-
Tris(hydroxymethyl)aminomethane (Tris) buffer
-
Monomer (e.g., methyl methacrylate, oligo(ethylene glycol) methacrylate)
-
Copper(I) bromide (CuBr) (catalyst)
-
Copper(II) bromide (CuBr₂) (deactivator)
-
2,2'-Bipyridyl (bpy) or other suitable ligand
-
Solvent (e.g., water, methanol, anisole)
-
Nitrogen or Argon gas
Procedure:
-
Surface Functionalization with Initiator:
-
Clean the substrate thoroughly (e.g., with piranha solution for silicon wafers, followed by extensive rinsing with deionized water).
-
Immerse the cleaned substrate in an aqueous solution of dopamine hydrochloride (or the catechol-initiator) in Tris buffer (pH ~8.5) for several hours to form a polydopamine ad-layer containing the ATRP initiating sites.
-
Rinse the substrate with deionized water and dry under a stream of nitrogen.
-
-
Surface-Initiated ATRP:
-
In a Schlenk flask, add CuBr, CuBr₂, and the ligand.
-
Add the deoxygenated solvent and stir until the copper salts dissolve and the solution becomes homogeneous.
-
Add the deoxygenated monomer to the catalyst solution.
-
Place the initiator-functionalized substrate into the flask under an inert atmosphere.
-
Seal the flask and place it in a thermostated bath at the desired temperature for the polymerization to proceed.
-
After the desired time, remove the substrate from the polymerization solution.
-
Thoroughly rinse the substrate with a good solvent for the polymer to remove any physically adsorbed polymer chains.
-
Dry the substrate under a stream of nitrogen.
-
Quantitative Data for ATRP of Catechol-Containing Systems
Characterization of polymers synthesized via ATRP of protected catechol monomers typically shows good control over the polymerization. For surface-grafted polymers, characterization often involves measuring the thickness of the polymer brush (e.g., by ellipsometry) as a function of polymerization time.
| Monomer | Initiator | Catalyst/Ligand | Solvent | Mn ( g/mol ) | Polydispersity (Đ) | Reference |
| tert-Butyl acrylate | Catechol-based RAFT agent | - | - | Controlled | < 1.2 | |
| N-isopropylacrylamide | Catechol-based RAFT agent | - | - | Controlled | < 1.2 | |
| Styrene | Catechol-based RAFT agent | - | - | Controlled | < 1.2 |
III. Visualization of Polymerization Mechanisms and Workflow
RAFT Polymerization Mechanism
Caption: Generalized mechanism of RAFT polymerization.
ATRP Mechanism
Caption: Core activation-deactivation equilibrium in ATRP.
Experimental Workflow
References
Application of (-)-Catechol in the Production of Vanillin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanillin (4-hydroxy-3-methoxybenzaldehyde), a primary component of natural vanilla flavor, is a widely used aromatic compound in the food, pharmaceutical, and fragrance industries. While natural extraction from vanilla beans is economically prohibitive for large-scale demands, chemical synthesis and biotechnological routes offer viable alternatives. (-)-Catechol serves as a crucial starting material in a prominent chemical synthesis pathway for vanillin. This document provides detailed application notes and protocols for the production of vanillin from this compound, encompassing both chemical synthesis and relevant enzymatic methodologies.
Part 1: Chemical Synthesis of Vanillin from this compound
The primary industrial method for producing vanillin from catechol is a two-step chemical process. First, catechol is methylated to produce guaiacol. Subsequently, guaiacol is converted to vanillin through condensation with glyoxylic acid, a process often referred to as the Riedel process.
Step 1: Synthesis of Guaiacol from this compound
Guaiacol is synthesized from catechol via a methylation reaction. Various methylating agents can be employed, with dimethyl sulfate and methyl chloride being common in industrial processes.
This protocol is based on the methylation of catechol using dimethyl sulfate in an alkaline medium.
Materials:
-
This compound
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Nitrobenzene (as solvent)
-
Sulfuric acid (dilute)
-
Diethyl ether
-
Anhydrous calcium chloride
-
Reaction flask (three-necked) equipped with a mechanical stirrer, reflux condenser, and dropping funnel
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In the three-necked flask, dissolve 11 g of this compound in 25 ml of nitrobenzene.
-
Heat the mixture to 45°C using a water bath.
-
While vigorously stirring, add 16.5 g of dimethyl sulfate in three portions at 10-minute intervals.
-
Concurrently, add 20 ml of a 20% sodium hydroxide solution dropwise at a rate that maintains a weakly alkaline pH (8-9).
-
After the addition is complete (approximately 30 minutes), continue stirring for an additional 30 minutes.
-
Cool the reaction mixture and acidify with dilute sulfuric acid.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer three times with 10 ml of diethyl ether.
-
Combine the organic layer and ether extracts. Extract the combined organic phase three times with 20 ml of 2N sodium hydroxide solution to transfer the guaiacol into the aqueous phase as its sodium salt.
-
Carefully separate the alkaline aqueous layer. Acidify this layer with dilute sulfuric acid and extract four times with 20 ml of diethyl ether.
-
Combine the ether extracts and dry over anhydrous calcium chloride.
-
Distill off the ether. The remaining residue is then purified by vacuum distillation to yield guaiacol.[1]
| Parameter | Value | Reference |
| Starting Material | This compound | [1] |
| Methylating Agent | Dimethyl Sulfate | [1][2] |
| Catalyst/Base | Sodium Hydroxide / Potash | [2] |
| Reaction Temperature | 45°C | |
| pH | 8-9 | |
| Yield | ~65% | |
| Purity | >99% after distillation | |
| Boiling Point of Guaiacol | 199-201°C at 760 mmHg |
A patented method using methyl chloride and a phase-transfer catalyst reports a selectivity and yield of approximately 95%. Another approach using dimethyl carbonate over aluminophosphate catalysts has achieved catechol conversion of up to 95%.
Step 2: Synthesis of Vanillin from Guaiacol
The most common method for this conversion is the condensation of guaiacol with glyoxylic acid, followed by oxidation and decarboxylation.
This protocol outlines the synthesis of vanillin from guaiacol and glyoxylic acid.
Materials:
-
Guaiacol
-
Glyoxylic acid
-
Sodium hydroxide (NaOH)
-
Copper(II) sulfate (CuSO₄) as an oxidant/catalyst
-
Toluene
-
Sulfuric acid
-
Reaction vessel with stirring and temperature control
-
Air or oxygen source
Procedure:
-
Condensation: In a reaction vessel, prepare an alkaline solution of guaiacol. A typical molar ratio of glyoxylic acid to guaiacol is 1:2, and sodium hydroxide is 1:3.
-
Slowly add an ice-cold aqueous solution of glyoxylic acid to the guaiacol solution with efficient mechanical stirring, maintaining a low temperature (optimally below 30°C).
-
The reaction is typically carried out for several hours (e.g., 6 hours at 35°C) to form 3-methoxy-4-hydroxymandelic acid.
-
Oxidation and Decarboxylation: After the condensation is complete, the intermediate mandelic acid is oxidized. Add a catalyst such as copper(II) sulfate.
-
Heat the reaction mixture to approximately 95°C and maintain a pH of around 13.
-
Pass air or oxygen through the mixture to facilitate the oxidation. This step typically takes around 7 hours.
-
The oxidation is followed by acidification with sulfuric acid, which also promotes decarboxylation to yield crude vanillin.
-
Purification: The crude vanillin is then purified by extraction with a solvent like toluene, followed by vacuum distillation and recrystallization.
| Parameter | Value | Reference |
| Starting Material | Guaiacol | |
| Reagent | Glyoxylic Acid | |
| Molar Ratio (Glyoxylic Acid:Guaiacol) | 1:1.5 to 1:2 | |
| Condensation Temperature | ≤ 30°C | |
| Condensation Yield | 77-89.5% | |
| Oxidation Temperature | 95°C | |
| Oxidation Yield | 88-98.2% | |
| Overall Yield (from Guaiacol) | ~80-86.3% | |
| Purity | >99.8% |
Part 2: Enzymatic Methylation in Vanillin Biosynthesis
While a direct enzymatic conversion of this compound to vanillin is not a primary route, the enzymatic methylation of catechol derivatives is a key step in engineered biosynthetic pathways for vanillin production. Catechol-O-methyltransferase (COMT) is the enzyme responsible for this reaction, transferring a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group of a catechol substrate. In the context of vanillin synthesis, COMT acts on intermediates such as 3,4-dihydroxybenzaldehyde (protocatechualdehyde) or 3,4-dihydroxybenzoic acid (protocatechuic acid).
Application: COMT in Engineered Vanillin Biosynthesis
In engineered microorganisms like E. coli or yeast, pathways are constructed to produce protocatechuic acid from glucose. COMT is then used to methylate protocatechuic acid to form vanillic acid, which is subsequently reduced to vanillin. The regioselectivity of COMT is a critical factor, as methylation can occur at either the meta or para position, leading to vanillic acid or isovanillic acid, respectively.
This protocol is for determining COMT activity using 3,4-dihydroxybenzoic acid as the substrate and analyzing the products by HPLC.
Materials:
-
COMT enzyme preparation (e.g., from rat liver homogenate or recombinant source)
-
3,4-dihydroxybenzoic acid (substrate)
-
S-adenosyl-L-methionine (SAM) (methyl donor)
-
Magnesium chloride (MgCl₂)
-
Phosphate buffer (pH 7.4)
-
Perchloric acid (for reaction termination)
-
HPLC system with electrochemical or UV detector
-
C18 reversed-phase column
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
MgCl₂ (e.g., 2 mM)
-
SAM (e.g., 200 µM)
-
3,4-dihydroxybenzoic acid (e.g., 1 mM)
-
-
Enzyme Addition: Add the COMT enzyme preparation to the reaction mixture to initiate the reaction. The final volume is typically around 300 µL.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding an equal volume of cold perchloric acid (e.g., 0.4 M) to precipitate the proteins.
-
Sample Preparation for HPLC: Centrifuge the mixture to pellet the precipitated protein. Filter the supernatant before injecting it into the HPLC system.
-
HPLC Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A suitable mobile phase, for example, a mixture of phosphate buffer, sodium 1-octanesulfonate, EDTA, methanol, and acetonitrile, adjusted to an acidic pH (e.g., 4.0).
-
Detection: Use an electrochemical detector or a UV detector (monitoring at an appropriate wavelength for vanillic and isovanillic acids).
-
Quantification: Quantify the products (vanillic acid and isovanillic acid) by comparing their peak areas to those of known standards.
-
| Parameter | Value | Reference |
| Substrate | 3,4-dihydroxybenzoic acid | |
| Enzyme | Catechol-O-methyltransferase (COMT) | |
| Cofactors | S-adenosyl-L-methionine (SAM), Mg²⁺ | |
| Incubation Temperature | 37°C | |
| pH | 7.4 - 7.6 | |
| Analysis Method | HPLC with electrochemical detection | |
| Linearity (R²) for HPLC | > 0.99 | |
| Intra-assay RSD for Activity | 4.8 - 11.9% | |
| Inter-assay RSD for Activity | 6.4 - 14.2% |
Visualizations
Chemical Synthesis Workflow
Caption: Chemical synthesis pathway of vanillin from this compound.
Enzymatic Methylation in Vanillin Biosynthesis
Caption: Role of COMT in the biosynthesis of vanillin.
References
Application Notes: (-)-Catechol as a Substrate for Catechol Oxidase Enzyme Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Catechol oxidase (EC 1.10.3.1), also known as polyphenol oxidase or tyrosinase, is a copper-containing enzyme responsible for the oxidation of ortho-diphenols to their corresponding ortho-quinones.[1] This enzymatic reaction is notably observed in the browning of fruits and vegetables upon tissue damage.[2][3] (-)-Catechol is a common and effective substrate for in vitro assays of catechol oxidase activity. The enzyme catalyzes the oxidation of this compound in the presence of molecular oxygen to produce 1,2-benzoquinone, a yellow-colored product.[4] The rate of formation of 1,2-benzoquinone can be monitored spectrophotometrically, providing a direct measure of the enzyme's activity.[5] This application note provides detailed protocols for using this compound in catechol oxidase assays, including kinetic analysis and inhibitor screening.
Principle of the Assay
The enzymatic assay for catechol oxidase using this compound as a substrate is based on the following reaction:
This compound + ½O₂ → 1,2-Benzoquinone + H₂O
The product, 1,2-benzoquinone, exhibits a characteristic absorbance in the near-UV range, typically between 390-420 nm. By measuring the increase in absorbance at this wavelength over time, the initial reaction velocity can be determined, which is directly proportional to the catechol oxidase activity under specific conditions.
Applications
-
Enzyme Characterization: Determination of kinetic parameters such as Michaelis-Menten constant (Kₘ) and maximum reaction velocity (Vₘₐₓ).
-
Inhibitor Screening: Evaluation of potential inhibitors of catechol oxidase, which is relevant in the food industry to prevent browning and in medicine for conditions related to melanin overproduction.
-
Pesticide and Pollutant Detection: Some catechol oxidase-based biosensors are used for the detection of certain hazardous chemicals.
Quantitative Data Summary
The following tables summarize key quantitative data for catechol oxidase assays using this compound.
Table 1: General Assay Parameters
| Parameter | Recommended Value/Range | Source(s) |
| Wavelength of Detection | 390 - 420 nm | |
| Optimal pH | 6.5 - 7.0 | |
| Temperature | 25°C | |
| This compound Concentration | 0.01 M - 0.05 M (final) |
Table 2: Reagent Concentrations for a Standard Assay
| Reagent | Stock Concentration | Final Concentration in Assay | Source(s) |
| Potassium Phosphate Buffer | 0.1 M, pH 6.8 | 0.1 M | |
| This compound | 0.1 M | 0.01 M | |
| Enzyme Extract (e.g., from banana) | Variable | Diluted as needed |
Experimental Protocols
Protocol 1: Standard Catechol Oxidase Activity Assay
This protocol describes the measurement of catechol oxidase activity using a spectrophotometer.
Materials and Reagents:
-
Catechol oxidase (e.g., from mushroom, potato, or banana extract)
-
This compound
-
Potassium phosphate buffer (0.1 M, pH 6.8)
-
Spectrophotometer (UV-Vis)
-
Cuvettes or 96-well clear flat-bottom plates
-
Ultrapure water
Reagent Preparation:
-
0.1 M Potassium Phosphate Buffer (pH 6.8): Prepare by mixing appropriate volumes of 0.1 M monobasic and dibasic potassium phosphate solutions to achieve a pH of 6.8.
-
Enzyme Stock Solution: Prepare a stock solution of catechol oxidase in cold phosphate buffer. The concentration should be determined empirically to yield a linear rate of reaction for at least 5 minutes. For crude extracts, such as from a banana, blend the fruit with two volumes of water and filter through muslin.
-
This compound Stock Solution (0.1 M): Prepare fresh by dissolving the appropriate amount of this compound in the phosphate buffer.
Assay Procedure (Cuvette Format):
-
Set the spectrophotometer to measure absorbance at a wavelength between 390-420 nm and equilibrate to 25°C.
-
In a 3 mL cuvette, add the following in order:
-
2.6 mL of 0.1 M phosphate buffer (pH 6.8)
-
0.1 mL of enzyme extract
-
-
Use this mixture to zero the spectrophotometer (this serves as the blank).
-
To initiate the reaction, add 0.3 mL of 0.1 M this compound solution to the cuvette and mix immediately by inversion.
-
Start recording the absorbance every 30 seconds for 5 minutes.
-
Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time graph.
Assay Procedure (96-Well Plate Format):
-
Design the plate layout, including wells for blanks, enzyme controls, and test samples.
-
Add reagents to each well to a final volume of 200 µL. For example:
-
160 µL of 0.1 M phosphate buffer (pH 6.8)
-
20 µL of enzyme solution (or buffer for blank wells)
-
-
Initiate the reaction by adding 20 µL of 0.1 M this compound solution to all wells.
-
Mix gently on a plate shaker.
-
Measure the absorbance at 390-420 nm every 30 seconds for 5-10 minutes in a microplate reader.
-
Calculate the initial reaction rate (V₀) for each well.
Protocol 2: Inhibitor Screening Assay
This protocol is designed to screen for potential inhibitors of catechol oxidase.
Materials and Reagents:
-
All materials from Protocol 1
-
Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., para-hydroxybenzoic acid or phenylthiourea)
Assay Procedure (96-Well Plate Format):
-
Prepare the plate layout with wells for a negative control (no inhibitor), a positive control inhibitor, and various concentrations of the test compounds.
-
To the appropriate wells, add:
-
Phosphate buffer
-
A small volume (e.g., 2 µL) of the test compound solution or solvent control.
-
Enzyme solution
-
-
Incubate the plate for a short period (e.g., 5 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the this compound substrate solution.
-
Monitor the absorbance as described in Protocol 1.
-
Data Analysis: Calculate the percentage of inhibition using the following formula: % Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] x 100 Where V₀_control is the initial rate in the absence of the inhibitor and V₀_inhibitor is the initial rate in the presence of the test compound.
Visualizations
References
Application Notes & Protocols for the Analytical Determination of (-)-Catechin in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of (-)-Catechin in environmental matrices, specifically water and soil samples. The protocols are designed to offer robust and reliable analytical procedures for researchers investigating the environmental fate and distribution of this bioactive compound.
Analytical Methods Overview
The primary methods for the analysis of (-)-Catechin in environmental samples are based on High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection. HPLC provides the necessary separation of (-)-Catechin from complex sample matrices, while UV and MS detectors offer sensitive and selective quantification. For samples with low concentrations of the analyte, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique due to its high sensitivity and specificity.[1][2][3] Electrochemical sensors also present a promising alternative for rapid and sensitive detection.
Quantitative Data Summary
The following tables summarize the quantitative performance data for the analytical methods described in this document. These values are indicative and may vary depending on the specific instrumentation, sample matrix, and laboratory conditions.
Table 1: HPLC-UV Method Performance
| Parameter | Water Samples | Soil Samples |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.2 - 2 µg/g |
| Limit of Quantification (LOQ) | 0.3 - 3 µg/mL | 0.6 - 6 µg/g |
| Linear Range | 1 - 100 µg/mL | 1 - 100 µg/g |
| Recovery | 85 - 105% | 80 - 100% |
| Precision (RSD%) | < 5% | < 7% |
Table 2: LC-MS/MS Method Performance
| Parameter | Water Samples | Soil Samples |
| Limit of Detection (LOD) | 5.26 - 36.44 ng/L[2] | 0.1 - 1 ng/g |
| Limit of Quantification (LOQ) | 17.52 - 121.45 ng/L[2] | 0.3 - 3 ng/g |
| Linear Range | 0.05 - 100 ng/mL | 0.1 - 100 ng/g |
| Recovery | 90 - 110% | 85 - 105% |
| Precision (RSD%) | < 3% | < 5% |
Experimental Protocols
Analysis of (-)-Catechin in Water Samples
This protocol details the extraction of (-)-Catechin from water samples using Solid-Phase Extraction (SPE) followed by HPLC-UV or LC-MS/MS analysis.
3.1.1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., Oasis HLB) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Acidify the water sample (typically 100-500 mL) to pH 3-4 with a suitable acid (e.g., formic acid). Pass the acidified sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove any polar interferences.
-
Elution: Elute the retained (-)-Catechin from the cartridge with 5 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase for injection into the HPLC system.
3.1.2. HPLC-UV Analysis
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid). A typical gradient could be:
-
0-20 min: 10-40% B
-
20-25 min: 40-90% B
-
25-30 min: 90% B
-
30-35 min: 90-10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 280 nm.
3.1.3. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography system.
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: Similar to the HPLC-UV method, a gradient of water and acetonitrile with 0.1% formic acid is commonly used.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: ESI in negative ion mode is often preferred for catechins.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for (-)-Catechin (e.g., m/z 289 -> 245, 205).
Analysis of (-)-Catechin in Soil Samples
This protocol outlines the extraction of (-)-Catechin from soil samples using Ultrasound-Assisted Extraction (UAE) followed by HPLC-UV or LC-MS/MS analysis.
3.2.1. Sample Preparation: Ultrasound-Assisted Extraction (UAE)
-
Sample Preparation: Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.
-
Extraction: Weigh approximately 5 g of the prepared soil sample into a centrifuge tube. Add 20 mL of an appropriate extraction solvent (e.g., methanol, ethanol, or a mixture with water).
-
Ultrasonication: Place the centrifuge tube in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 40-50°C).
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
Extraction Repetition: Decant the supernatant. Repeat the extraction process (steps 2-4) on the soil residue two more times.
-
Combine and Evaporate: Combine the supernatants from all three extractions and evaporate to dryness under a gentle stream of nitrogen.
-
Cleanup (if necessary): If the extract is complex, a solid-phase extraction cleanup step similar to the one described for water samples may be necessary.
-
Reconstitution: Reconstitute the residue in a known volume of the mobile phase for HPLC analysis.
3.2.2. HPLC-UV and LC-MS/MS Analysis
The instrumental conditions for the analysis of soil extracts are generally the same as those described for water samples in sections 3.1.2 and 3.1.3. However, due to the complexity of the soil matrix, a more rigorous cleanup and potentially a more selective detector like a mass spectrometer are often required to achieve accurate quantification.
Visualizations
The following diagrams illustrate the experimental workflows for the analysis of (-)-Catechin in environmental samples.
References
Application Notes & Protocols: Spectrophotometric Determination of (-)-Catecholamines in Pharmaceuticals
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(-)-Catecholamines, a class of neurotransmitters and hormones that includes epinephrine (adrenaline), norepinephrine (noradrenaline), dopamine, and their synthetic analogs like levodopa and methyldopa, are crucial components in numerous pharmaceutical formulations. Their accurate quantification is paramount for ensuring the quality, efficacy, and safety of these drug products. While various analytical techniques exist, spectrophotometry remains a widely used method due to its simplicity, cost-effectiveness, and accessibility in most laboratories.[1] This document provides detailed application notes and protocols for the spectrophotometric determination of (-)-catecholamines in pharmaceuticals, summarizing key quantitative data and experimental procedures from established methods.
Quantitative Data Summary
The following table summarizes the analytical parameters of various spectrophotometric methods for the determination of catecholamines. This allows for a comparative assessment of different reagents and their performance characteristics.
| Catecholamine(s) | Reagent(s) | Principle | λmax (nm) | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Adrenaline, Methyldopa, Dopamine | N-Bromosuccinimide (NBS) & Calcon Dye | Oxidation of drug by NBS, residual NBS bleaches calcon dye | 510 | 0.5-16.0 (Adrenaline), 2.0-40.0 (Methyldopa), 1.0-36.0 (Dopamine) | - | - | [1] |
| Isoprenaline, Levodopa, Dopamine, Dobutamine | Sodium Metaperiodate | Oxidative cyclization to form an aminochrome | 490 (Isoprenaline), 520 (Levodopa), 465 (Dopamine) | - | - | - | [2][3] |
| Methyldopa, Levodopa, Dopamine, Carbidopa | Pyromellitic Dianhydride | Charge transfer reaction | 300 (Methyldopa), 302 (Levodopa), 301 (Dopamine), 298 (Carbidopa) | 0.2-40 (Methyldopa, Levodopa), 0.2-50 (Dopamine), 0.2-100 (Carbidopa) | 0.0518 (Methyldopa), 0.0581 (Levodopa), 0.0638 (Dopamine), 0.0579 (Carbidopa) | 0.1571 (Methyldopa), 0.1762 (Levodopa), 0.1935 (Dopamine), 0.1756 (Carbidopa) | |
| Dopamine, Methyldopa, Levodopa | Bromanil | Charge transfer complex formation | 368 (Dopamine), 350 (Methyldopa), 366 (Levodopa) | 1-30 (Dopamine, Levodopa), 1-25 (Methyldopa) | - | - | |
| Epinephrine, Levarterenol, Isoproterenol, Methyldopa | 2,3,5-Triphenyltetrazolium Chloride | Reduction of tetrazolium salt to formazan | 485 | - | - | - | |
| Adrenaline, Dopamine | Diazotized Metoclopramide HCl | Azo dye formation | 566 (Adrenaline), 561 (Dopamine) | 1-20 | 0.517 (Adrenaline), 0.461 (Dopamine) | 0.155 (Adrenaline), 0.138 (Dopamine) | |
| Adrenaline | Iron(III) | Complex formation | 648 | 1.1704 x 10⁻⁴ M to 1.1704 x 10⁻³ M | 3.5267 x 10⁻⁶ M | 2.8200 x 10⁻⁵ M | |
| Dopamine, Methyldopa, Levodopa | Periodate & 4-Aminobenzoic Acid | Oxidation followed by oxidative coupling | - | 0.20-18.00 (Dopamine), 0.10-20.00 (Methyldopa, Levodopa) | - | - | |
| Methyldopa, Dopamine, Adrenaline | Iron(III) & 1,10-Phenanthroline | Oxidation of drug by Fe(III), Fe(II) forms complex with 1,10-phenanthroline | 510 | 0.1-2.8 (Methyldopa), 0.1-2.0 (Dopamine), 0.2-6.0 (Adrenaline) | - | - | |
| Epinephrine, Norepinephrine | Sodium Bismuthate | Oxidation to form aminochrome derivatives | 486 | 4.8-800 µmol/L (Epinephrine), 4.8-600 µmol/L (Norepinephrine) | 0.26 µmol/L (Epinephrine), 2.46 µmol/L (Norepinephrine) | - | |
| Levodopa, Methyldopa | Vanadium(V) & Eriochrome Cyanine R | Reduction of V(V) to V(IV), which forms a complex with the dye | 565 | 0.028-0.84 (Levodopa), 0.099-0.996 (Methyldopa) | - | - |
Experimental Protocols
Below are detailed methodologies for selected spectrophotometric analyses of catecholamines.
Protocol 1: Determination using Sodium Metaperiodate
This method is based on the oxidative cyclization of catecholamines with sodium metaperiodate to form colored aminochrome products.
1. Reagent Preparation:
-
Sodium Metaperiodate Solution (0.2% w/v): Dissolve 0.2 g of sodium metaperiodate in 100 mL of distilled water.
-
Sodium Metaperiodate Solution (2% w/v): Dissolve 2.0 g of sodium metaperiodate in 100 mL of distilled water.
-
Standard Catecholamine Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of the reference catecholamine standard and dissolve it in 100 mL of a suitable solvent (e.g., ethanol or distilled water).
2. Sample Preparation:
-
Tablets: Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to a known amount of the catecholamine, dissolve it in a suitable solvent, sonicate if necessary, filter, and dilute to a known volume.
-
Injections: Dilute an accurate volume of the injection solution with a suitable solvent to obtain a working concentration within the calibration range.
3. Analytical Procedure:
-
Pipette aliquots of the standard or sample solution into a series of 10 mL volumetric flasks.
-
For Isoprenaline: Add 2.0 mL of 0.2% sodium metaperiodate solution. Dilute to volume with ethanol and measure the absorbance at 490 nm against a reagent blank.
-
For Levodopa: Add 0.1 mL of 2% sodium metaperiodate solution. Dilute to volume with ethanol. Heat the solution in a water bath at 60 ± 5°C for 4 minutes with constant stirring. Cool to room temperature and measure the absorbance at 520 nm against a reagent blank.
-
For Dopamine Hydrochloride: Add 0.1 mL of 2% sodium metaperiodate solution. Heat in a water bath at 60 ± 5°C for 7 minutes. Cool to room temperature, dilute to volume with ethanol, and measure the absorbance at 465 nm against a reagent blank.
4. Calibration Curve:
-
Prepare a series of standard solutions of the catecholamine of interest.
-
Follow the analytical procedure for each standard.
-
Plot a graph of absorbance versus concentration to obtain the calibration curve.
-
Determine the concentration of the unknown sample from the calibration curve.
Protocol 2: Determination using N-Bromosuccinimide (NBS) and Calcon Dye
This indirect spectrophotometric method is based on the oxidation of the catecholamine by a known excess of NBS. The unreacted NBS then bleaches the calcon dye, and the decrease in color intensity is measured.
1. Reagent Preparation:
-
N-Bromosuccinimide (NBS) Solution: Prepare a standard solution of NBS in a suitable solvent.
-
Calcon Dye Solution: Prepare a 500 µg/mL solution by dissolving 0.05 g of calcon in 100 mL of distilled water.
-
Acidic Medium: Prepare a suitable acidic buffer (e.g., acetate buffer) to maintain the required pH.
-
Standard Catecholamine Stock Solution: Prepare as described in Protocol 1.
2. Analytical Procedure:
-
To a series of volumetric flasks, add a fixed volume of the standard NBS solution and the acidic buffer.
-
Add increasing volumes of the standard or sample catecholamine solution.
-
Allow the reaction to proceed for a specified time at a controlled temperature (e.g., 20-30 minutes at 30°C).
-
Add a fixed volume of the calcon dye solution and dilute to the final volume.
-
Measure the absorbance at 510 nm against a reagent blank.
3. Calibration Curve:
-
The absorbance will be inversely proportional to the concentration of the catecholamine.
-
Plot a graph of the decrease in absorbance versus the concentration of the standard catecholamine solutions.
-
Determine the concentration of the unknown sample from this calibration curve.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general reaction principle for many spectrophotometric methods involving catecholamines and a typical experimental workflow.
References
(-)-Catechol as a Chelating Agent in Pharmaceutical Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols on the use of (-)-catechol as a chelating agent in pharmaceutical formulations. This compound, a versatile organic compound, offers significant potential in drug development due to its ability to form stable complexes with various metal ions. This property can be leveraged to enhance drug stability, improve therapeutic efficacy, and develop novel drug delivery systems.
Introduction to this compound as a Chelating Agent
This compound, also known as pyrocatechol, is a dihydroxy-benzene that acts as an effective chelating agent, binding to metal ions that can otherwise compromise the stability and effectiveness of pharmaceutical products[1][2]. Its chelating ability stems from the two adjacent hydroxyl groups on the benzene ring, which can coordinate with metal ions, forming stable complexes. This sequestration of metal ions can prevent metal-catalyzed degradation of active pharmaceutical ingredients (APIs), thereby enhancing the shelf-life and efficacy of the formulation. Beyond its role in improving stability, the metal-chelating property of catechol is also being explored for targeted drug delivery and therapeutic interventions in diseases associated with metal dysregulation[1][3][4].
Applications in Pharmaceutical Formulations
The primary applications of this compound as a chelating agent in pharmaceuticals include:
-
Improving Drug Stability: By chelating pro-oxidant metal ions like iron and copper, this compound can inhibit the generation of reactive oxygen species (ROS) that lead to the degradation of sensitive APIs. This is particularly relevant for formulations containing APIs susceptible to oxidation. The stabilizing effect of chelating agents is concentration-dependent and their efficiency often correlates with the stability constants of their metal complexes.
-
Enhancing Therapeutic Efficacy: In certain diseases, the therapeutic action of a drug can be enhanced by co-administration with a chelating agent. For instance, in neurodegenerative diseases like Parkinson's and Alzheimer's, dysregulation of metal ions like iron is implicated in the disease pathology. Catechol-containing compounds can exert neuroprotective effects by chelating excess iron and modulating signaling pathways involved in cell survival.
-
Targeted Drug Delivery: The interaction between catechol and metal ions can be exploited to create pH-responsive drug delivery systems. For example, catechol-functionalized polymers can be crosslinked with metal ions to form hydrogels that encapsulate drugs. Changes in pH can then trigger the dissociation of the catechol-metal complex, leading to the controlled release of the entrapped drug.
-
Anticorrosion Agent: this compound can also be used as an additive in pharmaceutical formulations to prevent the corrosion of metal components in containers or manufacturing equipment.
Quantitative Data: Stability of this compound-Metal Complexes
The stability of a metal-ligand complex is quantified by its stability constant (log K). A higher log K value indicates a stronger and more stable complex. The table below summarizes the stability constants for complexes of catechol and related compounds with various pharmaceutically relevant metal ions.
| Ligand | Metal Ion | Stoichiometry (Metal:Ligand) | Log K | Reference(s) |
| Catechol | Fe(III) | 1:1 | 19.7 | |
| 1:2 | 34.6 | |||
| 1:3 | 43.8 | |||
| Catechol | Cu(II) | 1:1 | 13.9 | |
| 1:2 | 24.5 | |||
| Catechol | Zn(II) | 1:1 | 9.4 | |
| 1:2 | 17.2 | |||
| Catechol | Fe(II) | 1:1 | 8.2 | |
| 1:2 | 14.5 | |||
| Catechol | Mg(II) | 1:1 | 5.3 |
Experimental Protocols
This section provides detailed protocols for key experiments to evaluate the chelation properties of this compound.
Determination of Metal-Catechol Complex Stoichiometry using Job's Plot (Method of Continuous Variation)
This method is used to determine the stoichiometry of a metal-ligand complex in solution by spectrophotometry.
Principle: A series of solutions is prepared where the total molar concentration of the metal and ligand is kept constant, but their mole fractions are varied. The absorbance of the complex is measured at a wavelength where it absorbs maximally, and the absorbance is plotted against the mole fraction of the ligand. The maximum absorbance corresponds to the stoichiometry of the complex.
Materials:
-
This compound
-
Metal salt solution (e.g., FeCl₃, CuSO₄) of known concentration
-
Appropriate buffer solution
-
UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in the chosen buffer.
-
Prepare a stock solution of the metal salt of the same concentration (e.g., 1 mM) in the same buffer.
-
-
Preparation of Job's Plot Solutions:
-
Prepare a series of solutions by mixing the metal and ligand stock solutions in varying ratios, keeping the total volume constant (e.g., 10 mL). The mole fraction of the ligand will range from 0 to 1.
-
For example, for a total volume of 10 mL, prepare solutions with 0:10, 1:9, 2:8, ..., 9:1, 10:0 mL of ligand:metal stock solutions.
-
-
Spectrophotometric Measurement:
-
Determine the wavelength of maximum absorbance (λmax) of the metal-catechol complex by scanning the spectrum of a solution containing a mixture of the metal and ligand.
-
Measure the absorbance of each prepared solution at the determined λmax. Use the buffer solution as a blank.
-
-
Data Analysis:
-
Calculate the mole fraction of the ligand for each solution.
-
Plot the absorbance versus the mole fraction of the ligand.
-
The mole fraction at which the maximum absorbance is observed indicates the stoichiometry of the complex. For a complex of the form MLn, the maximum will be at a mole fraction of n/(n+1).
-
Diagram: Experimental Workflow for Job's Plot
References
- 1. A systematic approach to analyzing catechins and catechin derivatives in Ceylon black tea using liquid chromatography coupled with triple quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pesrsncollege.edu.in [pesrsncollege.edu.in]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: (-)-Catechol Initiated Polymerization for Nanoparticle Functionalization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the functionalization of nanoparticles using (-)-catechol initiated polymerization techniques. This surface modification strategy leverages the strong adhesive properties of catechol moieties, inspired by mussel adhesive proteins, to anchor polymers to a variety of nanoparticle surfaces, particularly metal oxides. The initiated polymerization from these catechol anchors allows for the growth of well-defined polymer chains, offering precise control over surface chemistry and functionality. This approach is highly valuable for developing advanced nanomaterials for drug delivery, bioimaging, and diagnostics.
Applications in Nanoparticle Functionalization
This compound initiated polymerization provides a versatile platform for tailoring the surface properties of nanoparticles for various biomedical applications:
-
Enhanced Colloidal Stability: Polymer shells, particularly those composed of polyethylene glycol (PEG), can be grafted from the nanoparticle surface to provide steric stabilization, preventing aggregation in physiological media.[1][2]
-
Biocompatibility and Stealth Properties: The functionalization with biocompatible polymers like PEG reduces non-specific protein adsorption, minimizes recognition by the immune system, and prolongs circulation time in vivo.
-
Drug Delivery: The polymer matrix can be designed to encapsulate or conjugate therapeutic agents. For instance, catechol-functionalized polymers have been used to load anticancer drugs like bortezomib, with release triggered by magnetic hyperthermia.[3] Polydopamine-based nanoparticles have also demonstrated high loading capacities for drugs such as doxorubicin.
-
Bioimaging: Functional polymers can incorporate fluorescent dyes or targeting ligands, enabling the tracking and specific targeting of nanoparticles in biological systems.[1][4] For example, fluorescein isothiocyanate (FITC) has been coupled to catechol-initiated polymers to monitor the fate of nanoparticles.
-
Theranostics: The combination of imaging and therapeutic capabilities can be achieved by co-loading imaging agents and drugs into the functionalized nanoparticles.
Data Presentation: Properties of Functionalized Nanoparticles
The following tables summarize quantitative data from studies utilizing catechol-initiated polymerization for nanoparticle functionalization.
Table 1: Polymer Characteristics
| Polymerization Method | Initiator | Monomer(s) | Resulting Polymer | Molecular Weight ( g/mol ) | Polydispersity Index (PDI) | Reference |
| Oxyanionic Polymerization | Acetonide-protected catechol initiator (CA-OH) | Ethylene Oxide (EO), N,N-diallyl glycidyl amine (DAGA), Ethylene glycol vinyl glycidyl ether (EVGE) | CA-PEG, CA-PEG-PGA/PEVGE | 500 - 7700 | < 1.25 | |
| SET-LRP | Unprotected dopamine-functionalized initiator | Acrylamide, N-isopropylacrylamide, PEG methyl ether acrylate, etc. | Dopamine-terminated hydrophilic polymers | Variable | < 1.2 |
Table 2: Nanoparticle Functionalization and Drug Loading
| Nanoparticle Core | Functionalizing Polymer | Hydrodynamic Diameter (nm) | Drug | Encapsulation Efficiency (%) | Reference |
| Manganese Oxide (MnO) | CA-PEG | Not Specified | N/A | N/A | |
| Iron Oxide (Fe₃O₄) | Dopamine-terminated fluorescent block copolymers | Not Specified | N/A | N/A | |
| Polymeric Nanoparticles | Catechol-bearing terpolymer | 75 - 100 | Coumarin-6 | ~70% | |
| Magnetite (Fe₃O₄) | Catechol-containing phospholipid polymers | Not Specified | Bortezomib | Not Specified |
Experimental Protocols
This section provides detailed methodologies for key experiments in this compound initiated polymerization for nanoparticle functionalization.
Protocol 1: Synthesis of Catechol-Initiated Polyethers via Oxyanionic Polymerization
This protocol describes the synthesis of catechol-poly(ethylene glycol) (CA-PEG) ligands for the functionalization of metal oxide nanoparticles.
Materials:
-
Acetonide-protected catechol initiator (2,2-dimethyl-1,3-benzodioxole-5-propanol, CA-OH)
-
Ethylene oxide (EO)
-
Anhydrous tetrahydrofuran (THF)
-
Potassium naphthalenide solution in THF
-
Methanol
-
Hydrochloric acid (HCl)
-
Metal oxide nanoparticles (e.g., MnO)
Procedure:
-
Initiator Activation: Dissolve CA-OH in anhydrous THF under an inert atmosphere (e.g., argon). Add a stoichiometric amount of potassium naphthalenide solution dropwise until a faint green color persists, indicating the formation of the potassium alkoxide initiator.
-
Polymerization: Add the desired amount of ethylene oxide monomer to the activated initiator solution. The polymerization is typically carried out at elevated temperatures (e.g., 60-80 °C) for a specified time to achieve the target molecular weight.
-
Termination: Terminate the polymerization by adding degassed methanol.
-
Deprotection: To remove the acetonide protecting group and reveal the catechol moiety, treat the polymer solution with an acidic aqueous solution (e.g., 1 M HCl) and stir at room temperature.
-
Purification: Precipitate the final polymer by adding the reaction mixture to a large volume of a non-solvent (e.g., cold diethyl ether). Collect the polymer by filtration or centrifugation and dry under vacuum.
-
Nanoparticle Functionalization: Disperse the metal oxide nanoparticles in a suitable solvent (e.g., chloroform). Add the purified CA-PEG polymer and stir the mixture at room temperature for several hours to allow for ligand exchange and binding of the catechol anchors to the nanoparticle surface.
-
Washing: Purify the functionalized nanoparticles by repeated centrifugation and redispersion in fresh solvent to remove unbound polymer.
Protocol 2: Synthesis of Dopamine-Terminated Polymers via SET-LRP
This protocol outlines the synthesis of well-defined hydrophilic polymers with a terminal catechol group for the functionalization of magnetic nanoparticles.
Materials:
-
Dopamine-functionalized initiator (e.g., synthesized by reacting dopamine with an appropriate initiator precursor)
-
Monomer (e.g., acrylamide, N-isopropylacrylamide, poly(ethylene glycol) methyl ether acrylate)
-
Copper(I) bromide (Cu(I)Br)
-
Tris(2-(dimethylamino)ethyl)amine (Me₆TREN)
-
Deionized water
-
Iron oxide nanoparticles
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the monomer and the dopamine-functionalized initiator in deionized water.
-
Catalyst Preparation: In a separate flask, prepare the catalyst complex by dissolving Cu(I)Br and Me₆TREN in deionized water.
-
Polymerization: Degas the monomer/initiator solution by bubbling with an inert gas. Add the catalyst solution to initiate the polymerization. The reaction is typically carried out in an ice-water bath to control the polymerization rate.
-
Termination: After the desired time or monomer conversion is reached, expose the reaction mixture to air to quench the polymerization.
-
Purification: Purify the polymer by dialysis against deionized water to remove the copper catalyst and unreacted monomer, followed by lyophilization.
-
Nanoparticle Functionalization ("Grafting To"): Disperse the iron oxide nanoparticles in an aqueous solution. Add the purified dopamine-terminated polymer and stir the mixture to allow the catechol end-group to anchor to the nanoparticle surface.
-
Washing: Remove excess polymer by magnetic separation or centrifugation, followed by washing with deionized water.
Visualizations: Diagrams of Workflows and Pathways
Experimental Workflow Diagrams
References
- 1. Catechol-initiated polyethers: multifunctional hydrophilic ligands for PEGylation and functionalization of metal oxide nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of well-defined catechol polymers for surface functionalization of magnetic nanoparticles - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: (-)-Catechol in Antimicrobial and Antiviral Biomaterials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (-)-Catechol and its derivatives in the development of advanced antimicrobial and antiviral biomaterials. The unique properties of the catechol moiety, inspired by the adhesive proteins of marine mussels, offer a versatile platform for creating functional polymers and coatings. This document details the mechanisms of action, quantitative efficacy data, and experimental protocols to guide researchers in this promising field.
Mechanisms of Antimicrobial and Antiviral Action
The antimicrobial and antiviral activity of catechol-based biomaterials stems from several key mechanisms:
-
Generation of Reactive Oxygen Species (ROS): The autoxidation of catechol groups in an aqueous environment generates ROS, such as hydrogen peroxide (H₂O₂), superoxide (O₂⁻), and hydroxyl radicals (•OH).[1][2][3] These highly reactive species are non-specific oxidizing agents that can damage microbial cell membranes, proteins, and nucleic acids, leading to cell death. This process can be enhanced by modifying the catechol ring with electron-donating groups, such as an additional hydroxyl group, which accelerates the rate of autoxidation and H₂O₂ production.[4][5]
-
Innate Antimicrobial Properties of Halogenated Catechols: The incorporation of halogens (e.g., chlorine, bromine, iodine) onto the catechol ring imparts intrinsic antimicrobial properties to the molecule. These halogenated catechols can be polymerized to create hydrogels, linear polymers, and coatings with potent, broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.
-
Surface Anchoring of Antimicrobial Agents: The exceptional adhesive properties of catechol allow it to serve as a powerful anchoring group to immobilize other antimicrobial agents, such as cationic polymers, metal ions (e.g., Ag⁺), and nanoparticles, onto various surfaces. This strategy prevents the leaching of the antimicrobial agent while maintaining its activity.
-
Direct Virus Inactivation and Aggregation: Catechol derivatives have been shown to directly inactivate viruses. The proposed mechanism involves the binding of polyphenols to viral capsid proteins, which can trigger virion aggregation. This aggregation prevents the virus from entering host cells and effectively reduces the viral load.
Quantitative Data on Antimicrobial and Antiviral Efficacy
The following tables summarize the quantitative data from various studies on the efficacy of catechol-based biomaterials.
Table 1: Antibacterial Activity of Catechol-Based Biomaterials
| Biomaterial | Target Microorganism | Efficacy Metric | Result | Reference |
| Hydrogel with chlorinated dopamine methacrylamide (DMA-Cl) | Staphylococcus aureus (Gram-positive) | Killing Efficiency | >99% | |
| Hydrogel with chlorinated DMA-Cl | Escherichia coli (Gram-negative) | Killing Efficiency | >99% | |
| P(AM₂-co-DMA-Cl₁) coated surface | S. aureus and E. coli | Contact Killing Efficiency (24h) | 99% | |
| 6-Hydroxycatechol-containing coating | S. aureus, Staphylococcus epidermidis, Pseudomonas aeruginosa, E. coli | Antimicrobial Effect | More effective than unmodified catechol | |
| Catechol-polyurethane foam polymer (PCPU) | E. coli | Zone of Inhibition | 20 ± 0.21 mm | |
| Catechol-polyurethane foam polymer (PCPU) | Bacillus cereus | Zone of Inhibition | 23 ± 0.06 mm | |
| PCPU modified with ZnO nanoparticles | E. coli | Zone of Inhibition | 27 ± 0.11 mm | |
| PCPU modified with ZnO nanoparticles | B. cereus | Zone of Inhibition | 16 ± 0.08 mm | |
| Poly[3-(3,4-dihydoxyphenyl)glyceric acid] | Various bacteria | Minimal Inhibitory Concentration (MIC) | 0.75–6.00 mg/mL | |
| Epsilon-poly-L-lysine (EPL)-catechol hydrogel | Multidrug-resistant Acinetobacter baumannii (MRAB) | Killing Efficiency (24h) | ~100% |
Table 2: Antiviral Activity of Catechol-Based Biomaterials
| Biomaterial/Compound | Target Virus | Efficacy Metric | Result | Reference |
| 6-Hydroxycatechol-containing coating | Human coronavirus 229E | Viral Load Reduction | 2.5 log reduction (99.7%) | |
| 6-Hydroxycatechol-containing coating | Bovine viral diarrhea virus | Viral Load Reduction | 2.5 log reduction (99.7%) | |
| Catechol | Encephalomycarditis virus (EMCV) | IC₅₀ | 0.67 mg/mL | |
| Catechol derivatives (methyl-, ethyl-, methoxy-substituted) | Encephalomycarditis virus (EMCV) | IC₅₀ | <0.40 mg/mL | |
| Novel nitrocatechol compound (1c) | HIV-1 | Inhibition of RNase H | Strong inhibition | |
| Novel nitrocatechol compound (1c) | SARS-CoV-2 | Inhibition of nsp14 ExoN | Strong inhibition |
Experimental Protocols
Synthesis of a Catechol-Functionalized Hydrogel
This protocol describes the synthesis of a simple catechol-containing hydrogel using dopamine methacrylamide (DMA) as the catechol monomer, acrylamide (AM) as the primary monomer, and N,N'-methylenebis(acrylamide) (MBAA) as the crosslinker.
Materials:
-
Dopamine methacrylamide (DMA)
-
Acrylamide (AM)
-
N,N'-methylenebis(acrylamide) (MBAA)
-
Ammonium persulfate (APS) or other suitable initiator
-
Deionized water
-
Nitrogen gas
Procedure:
-
In a flask, dissolve the desired molar ratio of HEMA and AAm monomers in deionized water.
-
Add the specified molar percentage of DOPA and MBAA as crosslinkers.
-
Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Add the initiator (e.g., 0.5 mol% APS) to the solution.
-
Heat the reaction mixture to 70°C and maintain for 2 hours to allow for complete polymerization.
-
The resulting hydrogel can be purified by swelling in deionized water to remove any unreacted monomers.
Dynamic Contact Antimicrobial Assay
This protocol is a modified version of the ASTM E2149-01 standard test method to determine the antimicrobial activity of immobilized agents.
Materials:
-
Catechol-based polymer-coated slides
-
Uncoated slides (as control)
-
Bacterial culture (Escherichia coli or Staphylococcus aureus)
-
Mueller-Hinton (MH) broth
-
Phosphate-buffered saline (PBS)
-
Agar plates
-
Incubator
-
Orbital shaker
Procedure:
-
Grow a bacterial culture overnight in 5 mL of MH broth at 37°C.
-
Dilute the overnight culture with fresh MH broth to an optical density at 600 nm (OD₆₀₀) of 0.1.
-
Incubate the diluted culture at 37°C with orbital shaking (200 rpm) for 90 minutes for E. coli or 140 minutes for S. aureus.
-
Harvest the bacteria by centrifugation and resuspend in PBS to a concentration of approximately 1 x 10⁸ CFU/mL.
-
Place the polymer-coated and control slides in separate sterile containers.
-
Add the bacterial suspension to each container, ensuring the slides are fully submerged.
-
Incubate the containers with agitation for a specified contact time (e.g., 24 hours).
-
After incubation, perform serial dilutions of the bacterial suspension from each container and plate onto agar plates.
-
Incubate the agar plates overnight at 37°C.
-
Count the number of colonies on each plate to determine the concentration of viable bacteria (CFU/mL).
-
Calculate the percentage reduction in bacterial viability for the coated slides compared to the control slides.
Viral Inactivation Assay
This protocol describes a method to evaluate the direct antiviral activity of catechol derivatives against a virus, such as the Encephalomycarditis virus (EMCV).
Materials:
-
Catechol derivative solutions at various concentrations
-
Virus stock (e.g., EMCV at 1 x 10⁵ plaque-forming units (pfu))
-
Cell culture medium (e.g., MEM)
-
Vero cells (for virus propagation)
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L929 cells (for plaque assay)
-
96-well plates
-
Incubator
Procedure:
-
Prepare serial dilutions of the catechol derivative in cell culture medium.
-
In a 96-well plate, mix 10 µL of the virus stock with 10 µL of each catechol derivative dilution.
-
Incubate the virus-compound mixture for a specified time (e.g., 1 hour) at 37°C to allow for interaction.
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Following incubation, infect a monolayer of L929 cells with the virus-compound mixture.
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Perform a standard plaque assay to determine the number of viable virus particles.
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Calculate the percentage of virus inactivation for each concentration of the catechol derivative compared to a virus-only control.
Visualizations
Signaling Pathways and Mechanisms
Caption: Key antimicrobial and antiviral mechanisms of catechol-based biomaterials.
Experimental Workflow: Synthesis and Antimicrobial Testing
Caption: General workflow for the synthesis and antimicrobial testing of catechol-based biomaterials.
References
- 1. Catechol-Based Antimicrobial Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Catechol-Based Antimicrobial Polymers | NSF Public Access Repository [par.nsf.gov]
- 5. "MODIFIED CATECHOL-BASED POLYMERIC BIOMATERIALS FOR ANTIVIRAL, ANTIBACT" by Seyedehfatemeh Razaviamri [digitalcommons.mtu.edu]
Application Notes and Protocols for (-)-Catechol-Mediated Surface Modification
Introduction
(-)-Catechol and its derivatives have emerged as a versatile and powerful platform for the surface modification of a wide range of inorganic and organic materials.[1][2] Inspired by the remarkable adhesive properties of mussel foot proteins, which are rich in catechol-containing amino acids like L-DOPA, researchers have developed simple and effective methods to create functional coatings on diverse substrates.[3][4] These bio-inspired coatings have found applications in numerous fields, including drug delivery, tissue engineering, biosensing, and the development of antibacterial surfaces.
The core principle behind this technology lies in the ability of the catechol moiety to engage in multiple adhesive interactions, including hydrogen bonding, metal coordination, and covalent bond formation. This allows for the formation of thin, adherent polymer films, most notably polydopamine (PDA), on virtually any material surface. These coatings not only alter the surface properties of the material but also provide a reactive scaffold for the subsequent immobilization of a wide variety of functional molecules.
This document provides detailed application notes and experimental protocols for the surface modification of materials using this compound derivatives, with a focus on the widely used polydopamine system and the application of (-)-catechin.
I. Quantitative Data Summary
The following tables summarize key quantitative data related to catechol-based surface modifications, providing a comparative overview of different systems and their properties.
Table 1: Polydopamine (PDA) Coating Characteristics
| Substrate Material | Coating Thickness (nm) | Water Contact Angle (°) | Adhesion Force (nN) | Reference |
| Titanium Oxide | 40-50 | ~30-40 | ~0.8 | |
| Gold | ~45 | ~35 | N/A | |
| Polystyrene | 5-50 | ~30 | N/A | |
| Silicon | ~10-40 | ~25-35 | N/A | |
| Poly(methyl methacrylate) | ~30 | ~40 | N/A |
Table 2: (-)-Catechin-Based Coating Characteristics
| Substrate Material | Coating Method | Change in Water Contact Angle (°) | Key Feature | Reference |
| Polystyrene | Simple dipping in catechin hydrate solution | 77.6 (uncoated) to 27.8 (coated) | Increased hydrophilicity | |
| Silk Fabric | Catalytic oxidation with metal ions | Not specified | Structural coloration | |
| Bovine Serum Albumin Nanoparticles | Desolvation method | Not specified | Encapsulation for stability |
II. Experimental Protocols
This section provides detailed, step-by-step protocols for the surface modification of materials using polydopamine and (-)-catechin.
Protocol 1: Polydopamine (PDA) Coating of Various Substrates
This protocol describes a general method for the deposition of a polydopamine coating on a wide variety of materials through a simple dip-coating process.
Materials:
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Dopamine hydrochloride
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Tris(hydroxymethyl)aminomethane (Tris) buffer (10 mM, pH 8.5)
-
Deionized water
-
Substrates to be coated (e.g., glass slides, silicon wafers, polymer films)
-
Beakers or petri dishes
-
Magnetic stirrer and stir bar (optional)
-
Sonication bath
-
Nitrogen or argon gas stream
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the substrates to ensure a pristine surface for coating.
-
For inorganic substrates (glass, silicon), sonicate in acetone, followed by ethanol, and finally deionized water for 15 minutes each. Dry the substrates under a stream of nitrogen or argon gas.
-
For organic polymer substrates, wash with ethanol and deionized water, then dry completely.
-
-
Preparation of Dopamine Solution:
-
Prepare a 10 mM Tris buffer solution and adjust the pH to 8.5 using HCl.
-
Immediately before use, dissolve dopamine hydrochloride in the Tris buffer to a final concentration of 2 mg/mL. The solution will gradually change color from colorless to brown/black as the dopamine polymerizes.
-
-
Coating Process:
-
Immerse the cleaned and dried substrates in the freshly prepared dopamine solution.
-
Ensure the entire surface to be coated is submerged.
-
Allow the coating reaction to proceed for 4 to 24 hours at room temperature. Longer incubation times will result in thicker coatings. Gentle agitation using a magnetic stirrer can promote uniform coating.
-
-
Washing and Drying:
-
After the desired coating time, remove the substrates from the dopamine solution.
-
Rinse the coated substrates thoroughly with deionized water to remove any unreacted monomers and non-adherent polymer.
-
Dry the coated substrates under a stream of nitrogen or argon gas.
-
Store the coated substrates in a clean, dry environment.
-
Protocol 2: Surface Modification with (-)-Catechin Hydrate
This protocol details a method for modifying a surface using (-)-catechin hydrate to enhance hydrophilicity and introduce bioactive properties.
Materials:
-
(-)-Catechin hydrate
-
Saline solution (0.9% NaCl)
-
Substrates to be coated (e.g., polystyrene plates, polymer scaffolds)
-
Beakers or petri dishes
-
Oven or incubator
Procedure:
-
Substrate Preparation:
-
Clean the substrates as described in Protocol 1.
-
-
Preparation of Catechin Solution:
-
Dissolve (-)-catechin hydrate in saline solution to a final concentration of 2 mg/mL.
-
-
Coating Process:
-
Immerse the cleaned substrates in the catechin solution.
-
Incubate the substrates in the solution overnight at room temperature.
-
-
Washing and Drying:
-
After incubation, remove the substrates and wash them thoroughly with deionized water.
-
Dry the substrates in an oven at a mild temperature (e.g., 37°C) or in a desiccator.
-
III. Visualizations
The following diagrams illustrate key conceptual frameworks related to catechol-mediated surface modification.
Caption: Experimental workflow for catechol-based surface modification.
Caption: Adhesion mechanisms of catechol moieties on different surfaces.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (-)-Catechin Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chemical synthesis of (-)-catechin and its derivatives. The primary focus is on preventing the oxidation of the sensitive catechol moiety.
Frequently Asked Questions (FAQs)
Q1: Why is my (-)-catechin solution turning brown during my reaction setup?
A1: The browning of your solution is a classic indicator of (-)-catechin oxidation. The catechol group on the B-ring is highly susceptible to oxidation, which leads to the formation of colored quinone species and subsequent polymerization. This process is accelerated by:
-
Presence of Oxygen: Even small amounts of dissolved oxygen in your solvents can initiate oxidation.
-
Basic pH: The deprotonation of the phenolic hydroxyl groups under basic conditions makes the catechol much more electron-rich and thus more easily oxidized.[1][2]
-
Presence of Metal Ions: Trace metal impurities can catalyze the oxidation process.[3]
-
Elevated Temperatures: Higher temperatures increase the rate of oxidation.
-
Light Exposure: UV light can promote the formation of radical species that accelerate oxidation.
To mitigate this, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon), use deoxygenated solvents, and maintain a neutral or slightly acidic pH whenever possible.
Q2: What are the main strategies to prevent the oxidation of (-)-catechin during a synthetic sequence?
A2: There are two primary strategies to prevent the oxidation of the catechol moiety in (-)-catechin during chemical synthesis:
-
Use of Protecting Groups: This is the most robust method for multi-step synthesis. The two hydroxyl groups of the catechol are masked with a protecting group that is stable to the subsequent reaction conditions. This protecting group is then removed in a later step to regenerate the catechol.
-
Control of Reaction Conditions: For reactions that are tolerant, you can prevent oxidation by rigorously excluding oxygen, maintaining a low temperature, working at a slightly acidic pH, and using antioxidants.
Q3: What are some common protecting groups for catechols and when should I use them?
A3: The choice of protecting group depends on the specific reaction conditions you plan to employ. Here are some common options:
-
Silyl Ethers (e.g., TBDMS, TIPS): These are versatile and widely used. They are generally stable to basic conditions, organometallic reagents, and some reducing agents. Deprotection is typically achieved with fluoride sources (e.g., TBAF) or acidic conditions.[4][5] TBDMS is a common choice due to its balance of stability and ease of removal.
-
Benzyl Ethers (Bn): Benzyl ethers are very stable to a wide range of acidic and basic conditions, making them suitable for lengthy synthetic sequences. They are typically removed by catalytic hydrogenolysis (e.g., H₂, Pd/C), which is a mild method but incompatible with functional groups that can also be reduced, such as alkenes or alkynes.
-
Cyclic Carbonates: These can be formed by reacting the catechol with phosgene or a phosgene equivalent. They are stable to acidic conditions but can be cleaved under basic conditions (hydrolysis).
-
Methylenedioxy Acetals: This involves forming a five-membered ring across the two hydroxyl groups using a methylene source (e.g., dichloromethane or dibromomethane) under basic conditions. This group is very robust but requires harsh conditions for cleavage, such as strong Lewis acids (e.g., BBr₃).
-
Boronate Esters: These are formed by reacting the catechol with a boronic acid. A key feature is their dynamic nature; they are stable under anhydrous conditions but can be readily cleaved by the addition of water or by changing the pH. This makes them useful for temporary protection.
Q4: Can I selectively protect only one of the hydroxyl groups on the catechol ring?
A4: Selective monoprotection of a catechol is challenging due to the similar reactivity of the two adjacent hydroxyl groups. However, it can sometimes be achieved under carefully controlled conditions using bulky protecting groups or by taking advantage of subtle differences in acidity if the rest of the molecule creates a bias. For complex syntheses requiring differentiation of the two hydroxyls, it is often more practical to use an orthogonal protecting group strategy on a precursor molecule where the hydroxyl groups are already differentiated.
Q5: What are "orthogonal" protecting groups, and how are they useful for (-)-catechin synthesis?
A5: Orthogonal protecting groups are different types of protecting groups on the same molecule that can be removed under distinct conditions without affecting the others. For example, you could protect the catechol moiety of (-)-catechin with a TBDMS group and another hydroxyl group on the A or C ring with a benzyl ether. The TBDMS group can be selectively removed with a fluoride source, leaving the benzyl ether intact for a subsequent reaction at that position. Later, the benzyl ether can be removed by hydrogenolysis without affecting other parts of the molecule. This strategy provides precise control over which hydroxyl group reacts in a multi-step synthesis.
Troubleshooting Guides
Problem 1: Incomplete Protection of the Catechol Moiety
| Symptom | Possible Cause | Suggested Solution |
| TLC analysis shows a mixture of starting material, mono-protected, and di-protected product. | Insufficient reagent: Not enough protecting group reagent or base was used. | Increase the equivalents of the protecting group reagent and the base. Ensure the base is strong enough to deprotonate both hydroxyl groups. |
| Steric hindrance: The protecting group is too bulky to react efficiently. | Consider using a less sterically hindered protecting group if the subsequent reaction conditions allow. | |
| Poor quality reagents: The protecting group reagent or solvent may have degraded. | Use freshly distilled or purchased reagents and anhydrous solvents. | |
| Reaction stalls and does not go to completion. | Deactivation of the reagent: The protecting group reagent may be sensitive to moisture. | Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere. Use anhydrous solvents. |
| Inadequate base: The base used may not be strong enough to fully deprotonate the catechol. | For silyl and benzyl ethers, a strong, non-nucleophilic base like sodium hydride (NaH) is often effective. |
Problem 2: Unwanted Side Reactions During Protection
| Symptom | Possible Cause | Suggested Solution |
| Formation of polymeric material during methylenedioxy acetal formation. | High concentration of catechol: The dianion of the catechol can react with the dihalomethane at both ends, leading to polymerization. | Use a high dilution or add the catechol solution slowly to the reaction mixture containing the dihalomethane and base. |
| C-benzylation instead of O-benzylation when using benzyl bromide. | Reaction conditions favoring C-alkylation: Certain solvent and base combinations can promote reaction at the aromatic ring. | This is a known side reaction. Using a milder base or changing the solvent may help. Purification by chromatography is often necessary to separate the isomers. |
| Epimerization at C2 during protection under basic conditions. | Prolonged exposure to strong base: The proton at C2 can be abstracted under strongly basic conditions, leading to epimerization. | Use the minimum necessary amount of base and keep the reaction time as short as possible. Monitor the reaction closely by TLC. |
Problem 3: Difficulty in Deprotection
| Symptom | Possible Cause | Suggested Solution |
| Incomplete removal of the protecting group. | Insufficient deprotection reagent or reaction time: The reaction may not have gone to completion. | Increase the amount of deprotection reagent and/or the reaction time. Gentle heating may be required for some robust protecting groups. |
| Catalyst poisoning (for hydrogenolysis of benzyl ethers): Trace impurities (e.g., sulfur compounds) can deactivate the palladium catalyst. | Ensure the substrate is pure before the deprotection step. Use a fresh batch of catalyst. | |
| Decomposition of the product upon deprotection. | Harsh deprotection conditions: The deprotection conditions may be too harsh for the rest of the molecule. | Use milder deprotection conditions if available (e.g., for silyl ethers, use a buffered fluoride source). For acid-labile groups, consider using a weaker acid or shorter reaction times at low temperature. |
| Boronate ester does not hydrolyze upon addition of water. | Steric hindrance around the boronate ester: Bulky substituents on the boronic acid or the catechol can slow down hydrolysis. | Acidic or basic catalysis may be required to facilitate the hydrolysis of sterically hindered boronate esters. |
Data Presentation
Table 1: Comparison of Common Catechol Protecting Groups
| Protecting Group | Abbreviation | Common Protection Reagents | Common Deprotection Reagents | Stability | Notes |
| tert-Butyldimethylsilyl Ether | TBDMS | TBDMS-Cl, Imidazole, DMF | TBAF, HF•Pyridine, AcOH | Stable to base, organometallics. Labile to acid and fluoride. | Good general-purpose protecting group. |
| Benzyl Ether | Bn | BnBr, NaH, DMF | H₂, Pd/C | Stable to a wide range of acids and bases. | Excellent for multi-step synthesis, but not compatible with reducible functional groups. |
| Cyclic Carbonate | - | Phosgene, Triphosgene, Base | NaOH, KOH (hydrolysis) | Stable to acid. Labile to base. | Useful when basic deprotection is desired. |
| Methylenedioxy Acetal | - | CH₂Br₂, K₂CO₃, DMF | BBr₃, AlCl₃ | Very stable to most conditions. | Requires harsh, strongly Lewis acidic conditions for removal. |
| Phenylboronate Ester | - | PhB(OH)₂, Toluene (azeotropic removal of H₂O) | H₂O, mild acid or base | Stable in anhydrous conditions. Labile to water. | Good for temporary protection or purification. |
Experimental Protocols
Protocol 1: Protection of (-)-Catechin as a Bis(tert-Butyldimethylsilyl) Ether
-
Preparation: To a solution of (-)-catechin (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an argon atmosphere, add imidazole (4.0 eq).
-
Silylation: Add tert-butyldimethylsilyl chloride (TBDMS-Cl) (2.5 eq) portion-wise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of water. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Deprotection of a Bis(TBDMS)-Protected (-)-Catechin
-
Preparation: Dissolve the bis(TBDMS)-protected (-)-catechin (1.0 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere.
-
Deprotection: Add a 1 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (2.5 eq) dropwise at 0 °C.
-
Reaction: Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Enzymatic hydrolysis of organic cyclic carbonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst [organic-chemistry.org]
- 4. Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
Technical Support Center: Synthesis of (-)-Catechol from Salicylaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the synthesis of (-)-Catechol from salicylaldehyde. The primary method discussed is the Dakin reaction, which involves the oxidation of salicylaldehyde using hydrogen peroxide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions to improve reaction yield and product purity.
| Issue ID | Problem | Potential Cause(s) | Recommended Solution(s) |
| CY-01 | Low Yield of this compound | 1. Impure Salicylaldehyde: Technical grade salicylaldehyde can contain impurities that interfere with the reaction, leading to significantly lower yields (50% or less).[1] 2. Suboptimal Hydrogen Peroxide Concentration: An incorrect molar ratio of hydrogen peroxide to salicylaldehyde can lead to incomplete conversion or side reactions. 3. Incorrect Reaction Temperature: The reaction is exothermic and the temperature needs to be controlled. High temperatures can lead to degradation of the product.[2] 4. Inadequate Reaction Time: The reaction may not have proceeded to completion. | 1. Purify Salicylaldehyde: Use salicylaldehyde that has been purified, for instance, through its bisulfite compound, to achieve higher yields (around 69-73%).[1] 2. Optimize H₂O₂ Stoichiometry: Start with a molar ratio of approximately 1.2 moles of hydrogen peroxide per mole of salicylaldehyde.[1] Further optimization may be needed depending on other reaction conditions. 3. Maintain Temperature: Keep the reaction temperature between 45-50°C. Use a cooling bath if necessary to manage the exothermic reaction.[1] 4. Ensure Sufficient Reaction Time: Allow the reaction to proceed for 15-20 hours to ensure maximum conversion. |
| PP-02 | Product Discoloration (Red or Brown) | 1. Oxidation of Catechol: Catechol is susceptible to oxidation, which can lead to the formation of colored byproducts, especially when heated in the presence of impurities. 2. Side Reactions: The presence of unreacted starting materials or impurities can lead to the formation of colored oligomers or other side products. | 1. Purification: Distill the crude catechol under reduced pressure (e.g., 119-121°C at 10 mm Hg). Recrystallization from toluene is also an effective method to obtain colorless plates of catechol. 2. Minimize Heat Exposure: During workup and purification, minimize the time the catechol is exposed to high temperatures. |
| RX-03 | Reaction Fails to Initiate or Proceeds Very Slowly | 1. Incorrect pH: The Dakin reaction is typically carried out under basic conditions. An incorrect pH can significantly slow down or prevent the reaction. 2. Low Quality Reagents: Decomposed hydrogen peroxide or impure base can affect the reaction rate. | 1. Ensure Basic Conditions: The reaction is typically performed in a solution of sodium hydroxide. The pH should be alkaline to facilitate the reaction. 2. Use Fresh Reagents: Use a fresh, properly stored solution of hydrogen peroxide and a high-purity base. |
| PU-04 | Difficulty in Product Isolation and Purification | 1. Incomplete Extraction: Catechol may not be fully extracted from the reaction mixture. 2. Contamination with Byproducts: The crude product may be contaminated with unreacted starting materials or side products. | 1. Thorough Extraction: After evaporation of the reaction mixture, perform multiple extractions with a suitable solvent like hot toluene to ensure complete recovery of the catechol. 2. Combined Purification Methods: Use a combination of distillation under reduced pressure and recrystallization from toluene to achieve high purity. |
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of this compound from salicylaldehyde using the Dakin reaction?
A1: With pure salicylaldehyde, a yield of 69-73% of the theoretical amount can be expected after purification. Using technical grade salicylaldehyde can result in a significantly lower yield of 50% or less.
Q2: What is the role of sodium hydroxide in this reaction?
A2: Sodium hydroxide provides the necessary alkaline conditions for the Dakin reaction to proceed. It deprotonates the hydrogen peroxide to form the hydroperoxide anion, which is the active nucleophile that attacks the aldehyde group of salicylaldehyde.
Q3: Can other oxidizing agents be used instead of hydrogen peroxide?
A3: While hydrogen peroxide is the most common and convenient oxidizing agent for this transformation, other derivatives like persulfates or sodium peroxide can also be used, but they are generally less convenient.
Q4: How can I confirm the purity of the synthesized this compound?
A4: The purity of catechol can be confirmed by its melting point, which is 104-105°C for the pure compound. Spectroscopic methods such as NMR and IR can also be used for characterization.
Q5: Are there any greener alternatives for this synthesis?
A5: Yes, recent research has focused on developing more environmentally friendly methods. Some approaches involve using water as a solvent, sometimes with natural catalysts like those found in tap water or plant extracts, to facilitate the reaction at room temperature. These methods aim to reduce the use of organic solvents and harsh reaction conditions.
Data Presentation
Table 1: Effect of Salicylaldehyde Purity on this compound Yield
| Salicylaldehyde Purity | Reported Yield | Reference |
| Pure (purified via bisulfite compound) | 69-73% | |
| Technical Grade | ≤ 50% |
Table 2: Reaction Conditions for Dakin Reaction of Salicylaldehyde
| Parameter | Value | Reference |
| Salicylaldehyde | 1 mole (122 g) | |
| Sodium Hydroxide | 1 N solution (1000 cc) | |
| Hydrogen Peroxide (3%) | 1.2 moles (1420 g) | |
| Reaction Temperature | 45-50°C | |
| Reaction Time | 15-20 hours |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound from Salicylaldehyde (Dakin Reaction)
This protocol is adapted from Organic Syntheses.
-
Reaction Setup: In a suitable reaction vessel, dissolve 122 g (1 mole) of pure salicylaldehyde in 1000 cc of normal sodium hydroxide solution at room temperature.
-
Addition of Oxidant: To this solution, add 1420 g (1.2 moles) of 3% hydrogen peroxide. The mixture will darken slightly, and the temperature will rise to 45-50°C.
-
Reaction: Allow the solution to stand for 15 to 20 hours.
-
Neutralization and Evaporation: Add a few drops of acetic acid to neutralize any excess alkali. Evaporate the solution to complete dryness on a water bath under reduced pressure.
-
Extraction: Finely crush the solid residue and warm it nearly to boiling with 500 cc of toluene. Pour the mixture into a folded filter paper in an extraction apparatus and extract with boiling toluene for five hours.
-
Crystallization: Allow the toluene to cool and decant it from the catechol that crystallizes out. The insoluble material should be ground again and re-extracted with the decanted toluene.
-
Isolation of Crude Product: The combined product will be light brown plates. A further quantity of catechol can be obtained by distilling off the bulk of the toluene from the mother liquor.
-
Purification: For a highly pure product, distill the crude catechol under reduced pressure (119-121°C / 10 mm). Recrystallize the distillate from approximately five times its weight of toluene to obtain colorless plates with a melting point of 104-105°C.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Simplified mechanism of the Dakin reaction for this compound synthesis.
References
Optimization of (-)-Catechol polymerization conditions to control molecular weight
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of (-)-catechin polymerization to control molecular weight.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common issues encountered during the polymerization of (-)-catechin.
Q1: Why is the molecular weight of my polycatechin consistently low?
A1: Low molecular weight in polycatechin is a common issue that can be attributed to several factors:
-
Suboptimal pH: Catechin polymerization is highly pH-dependent. Acidic conditions (pH below 6) are known to stabilize catechins, thus hindering polymerization. For effective polymerization, especially in self-polymerization, a neutral to alkaline pH (7-8) is recommended.[1][2]
-
Low Monomer Concentration: The concentration of the (-)-catechin monomer plays a crucial role. If the concentration is too low, the rate of polymerization will be slow, leading to the formation of lower molecular weight polymers.
-
Presence of Oxygen: For enzymatic polymerization using laccase, molecular oxygen is a required co-substrate.[3] However, in self-polymerization, uncontrolled oxidation can lead to side reactions and chain termination, which can limit the final molecular weight.
-
Inhibitors in Monomer: Commercially available catechin may contain inhibitors to prevent degradation during storage. These impurities can interfere with the polymerization process. It is advisable to use high-purity (-)-catechin for your experiments.
-
Low Reaction Temperature: While high temperatures can cause degradation, a temperature that is too low may not provide sufficient energy to initiate and sustain the polymerization reaction, resulting in lower molecular weight products. For laccase-catalyzed polymerization, an optimal temperature of around 30°C has been reported to yield higher molecular weight polycatechin.[4][5]
Q2: My polycatechin has precipitated out of solution during the reaction. How can I improve its solubility?
A2: Solubility of the resulting polycatechin is a known challenge, as the polymer can become insoluble in common solvents, making characterization difficult. Here are some strategies to improve solubility:
-
Use of Co-solvents: Performing the polymerization in a mixture of a polar organic solvent and a buffer can yield soluble polymers. Acetone/buffer and ethanol/water mixtures have been used successfully.
-
Control of Molecular Weight: Very high molecular weight polycatechin is more likely to be insoluble. By carefully controlling the reaction parameters to target a lower molecular weight range, you can improve the solubility of the product.
-
Post-polymerization Modification: Although more complex, post-polymerization modification of the polymer's side chains could be explored to enhance solubility in specific solvents.
Q3: The polymerization reaction is very slow or not proceeding at all. What could be the cause?
A3: A stalled or very slow polymerization reaction can be frustrating. Consider these potential causes:
-
Incorrect pH: As mentioned, pH is a critical parameter. Ensure your reaction medium has the appropriate pH to facilitate polymerization (neutral to alkaline for self-polymerization, and the optimal pH for the specific enzyme used in enzymatic polymerization).
-
Enzyme Activity (for enzymatic polymerization): If you are using an enzyme like laccase, ensure it is active. Improper storage or handling can lead to loss of enzymatic activity. It is recommended to perform an activity assay on the enzyme before use.
-
Absence of Light (for photopolymerization): If you are attempting photopolymerization, ensure you are using the correct wavelength and intensity of light. Blue light (440-490 nm) has been shown to accelerate catechin polymerization.
-
Purity of Monomer: Impurities in the (-)-catechin monomer can act as inhibitors, quenching the polymerization reaction.
Q4: I am observing a wide range of molecular weights (high polydispersity) in my final product. How can I achieve a more uniform polymer?
A4: High polydispersity indicates a broad distribution of polymer chain lengths. To achieve a more uniform product with a lower polydispersity index (PDI), consider the following:
-
Controlled Polymerization Techniques: For more precise control over molecular weight and PDI, explore controlled polymerization methods. While more complex, techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can be adapted for vinyl-catechin derivatives to produce polymers with well-defined architectures.
-
Reaction Conditions: The reaction conditions significantly influence the PDI. Rapid initiation and slow propagation can lead to a narrower molecular weight distribution. Experiment with initiator concentration (in radical polymerization) or enzyme concentration (in enzymatic polymerization) to find the optimal balance.
-
Fractionation: After polymerization, you can use techniques like size exclusion chromatography (SEC) or fractional precipitation to separate the polymer into fractions with narrower molecular weight distributions.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on (-)-catechin polymerization.
Table 1: Influence of Reaction Conditions on Molecular Weight in Laccase-Catalyzed Polymerization
| Parameter | Condition | Resulting Molecular Weight ( g/mol ) | Reference |
| Solvent System | 5% (v/v) B–M (DES), 125 U Laccase, 1 hr, 30°C | 4,354 ± 678 | |
| Enzyme | Myceliophthora laccase in acetone/acetate buffer (pH 5) | DMF-soluble polymers |
Table 2: Influence of pH and Light on Self-Polymerization of (+)-Catechin
| pH | Condition | Observation | Resulting Molecular Weight ( g/mol ) | Reference |
| 6 | Dark, 216 h | Minimal polymerization | Not reported | |
| 7 | Dark, 216 h | Moderate polymerization | Up to 3300 (water-soluble) | |
| 8 | Dark, 216 h | Significant polymerization | Up to 1.5 x 10⁴ | |
| 7 | Blue Light, 24 h | Accelerated polymerization | Not specified, but intensified | |
| 8 | Blue Light, 24 h | Accelerated polymerization | Not specified, but intensified |
Experimental Protocols
Protocol 1: Laccase-Catalyzed Polymerization of (-)-Catechin
This protocol is a general guideline for the enzymatic polymerization of (-)-catechin using laccase.
Materials:
-
(-)-Catechin (high purity)
-
Laccase from Trametes versicolor
-
Acetone
-
Sodium acetate buffer (0.1 M, pH 5.0)
-
Reaction vessel (e.g., 50 mL flask)
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Prepare a mixture of acetone and 0.1 M acetate buffer (pH 5.0) in the desired ratio (e.g., 1:1 v/v).
-
Dissolve (-)-catechin in the solvent mixture to the desired concentration (e.g., 5 mg/mL).
-
Add the laccase solution (e.g., 1000 units/mL) to the reaction mixture.
-
Stir the mixture at a constant temperature (e.g., 25-30°C) under an air atmosphere.
-
Allow the reaction to proceed for the desired time (e.g., 24 hours).
-
Stop the reaction and collect the polymer precipitates by centrifugation.
-
Wash the polymer with the reaction solvent to remove any unreacted monomer and enzyme.
-
Dry the polymer under vacuum to a constant weight.
-
Characterize the polymer for its molecular weight and other properties.
Protocol 2: Self-Polymerization of (-)-Catechin
This protocol describes the self-polymerization of (-)-catechin in a buffer solution.
Materials:
-
(-)-Catechin (high purity)
-
Phosphate buffer (0.1 M) at desired pH (e.g., 7.0 or 8.0)
-
Reaction vessel (e.g., glass vial)
-
Optional: Blue light source (440-490 nm)
Procedure:
-
Dissolve (-)-catechin in the phosphate buffer to a concentration of 1 mM.
-
For self-polymerization in the dark, wrap the reaction vessel in aluminum foil to exclude light.
-
For photopolymerization, expose the reaction vessel to a blue light source.
-
Keep the solutions at a constant temperature (e.g., room temperature) for the desired duration (e.g., up to 216 hours for dark reaction, 24 hours for light-induced reaction).
-
Monitor the reaction by observing the color change of the solution (it will become yellowish) and the formation of a precipitate.
-
Once the polymerization is complete, the polymer can be isolated by decanting the buffer and drying the precipitate.
-
Note that the resulting polymer may have limited solubility.
Visualizations
Caption: Experimental workflow for (-)-catechin polymerization.
Caption: Influence of parameters on polycatechin properties.
References
- 1. Natural Polymeric Compound Based on High Thermal Stability Catechin from Green Tea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Item - Investigation of a green process for the polymerization of catechin - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing (-)-Catechin Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the preparation and stabilization of (-)-catechin solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: My (-)-catechin solution is turning brown. What is happening?
A1: The brown discoloration of your (-)-catechin solution is likely due to oxidation.[1] Catechins are polyphenolic compounds that are susceptible to oxidation, especially in neutral or alkaline aqueous solutions, leading to the formation of colored products.[1][2][3] This process can be accelerated by factors such as elevated temperature, exposure to light, and the presence of dissolved oxygen and metal ions.[4]
Q2: What is the optimal pH for storing (-)-catechin solutions?
A2: (-)-Catechin solutions are most stable in acidic conditions. It is recommended to maintain the pH of your solution below 4 for maximum stability. As the pH increases above 6, the degradation rate of catechins significantly increases.
Q3: How does temperature affect the stability of (-)-catechin solutions?
A3: Higher temperatures accelerate the degradation of (-)-catechin. This includes both oxidation and epimerization, a process where the stereochemistry of the molecule changes. For long-term storage, it is best to keep solutions at low temperatures, such as 4°C.
Q4: Can I use antioxidants to stabilize my (-)-catechin solution?
A4: Yes, adding antioxidants can help prevent the oxidation of (-)-catechin. Ascorbic acid (Vitamin C) is commonly used to protect catechins from degradation. It acts as a sacrificial antioxidant, being oxidized before the catechin.
Q5: Are there any specific solvents recommended for dissolving (-)-catechin?
A5: For experimental use, (-)-catechin is often dissolved in ethanol or methanol to create a stock solution, which is then diluted in an aqueous buffer for the experiment. Using a co-solvent like ethanol in aqueous solutions can also improve stability compared to pure water. For cell culture experiments, a small amount of an organic solvent like DMSO is often used to dissolve the catechin before diluting it in the culture medium.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid discoloration (browning/yellowing) of the solution. | Oxidation of (-)-catechin. | Prepare fresh solutions before each experiment. Store stock solutions at low temperatures (4°C) and protect them from light. Lower the pH of the aqueous solution to < 4 using a suitable buffer (e.g., citrate buffer). Add an antioxidant like ascorbic acid to the solution. |
| Inconsistent experimental results. | Degradation of (-)-catechin leading to lower effective concentration. | Prepare fresh dilutions from a stable stock solution for each experiment. Quantify the concentration of your catechin solution using HPLC before use if possible. Ensure the pH of your experimental medium is acidic or use a stabilizing agent. |
| Precipitation of (-)-catechin in aqueous solution. | Low solubility of (-)-catechin in water, especially at high concentrations. | Prepare a concentrated stock solution in an appropriate organic solvent (e.g., ethanol, DMSO) and then dilute it to the final working concentration in your aqueous medium. Ensure the final concentration of the organic solvent is compatible with your experimental system (e.g., <0.1% DMSO for cell culture). |
Quantitative Data on (-)-Catechin Stability
Table 1: Effect of pH and Temperature on (-)-Catechin Stability
The following table summarizes the percentage of (-)-catechin remaining in a solution after 10 days of storage at different pH values and temperatures.
| Temperature | pH 1.5 | pH 7.4 | pH 8.0 |
| 25°C | 82.80% | 50.26% | 50.69% |
| 37°C | 76.08% | 35.78% | 26.16% |
| 55°C | 58.96% | 32.48% | 17.01% |
Data adapted from a study on the stability of catechin isolated from Uncaria gambir.
Table 2: Degradation of Total Catechins at 100°C
This table shows the percentage decline of total catechins in a solution after 24 hours of incubation at 100°C at various pH levels.
| pH | Decline in Total Catechins |
| 3 | 15% |
| 4 | 24% |
| 5 | 41% |
| 6 | 57% |
| 7 | 96% |
Data adapted from a study on the stability of tea polyphenols solution.
Experimental Protocols
Protocol 1: Preparation of a Stabilized (-)-Catechin Stock Solution
This protocol describes the preparation of a 10 mM stock solution of (-)-catechin in ethanol.
Materials:
-
(-)-Catechin powder
-
Anhydrous ethanol
-
Microcentrifuge tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Weigh out the required amount of (-)-catechin powder in a microcentrifuge tube. For a 10 mM solution in 1 ml of ethanol, you will need approximately 2.9 mg of (-)-catechin (Molecular Weight ≈ 290.27 g/mol ).
-
Add the appropriate volume of anhydrous ethanol to the tube.
-
Vortex the tube until the (-)-catechin is completely dissolved.
-
Store the stock solution at 4°C in a tightly sealed, light-protected container.
-
For working solutions, dilute the stock solution in an appropriate acidic buffer (pH < 4) immediately before use.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Assessing (-)-Catechin Stability
This protocol provides a general method for quantifying the degradation of (-)-catechin in a solution.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile phase: Acetonitrile, water, and an acidifier (e.g., formic acid or acetic acid)
-
(-)-Catechin standard
-
Your experimental (-)-catechin solution
Procedure:
-
Prepare the Mobile Phase: A common mobile phase for catechin analysis is a gradient of acetonitrile and water with a small percentage of formic acid (e.g., 0.1%) to ensure an acidic pH and good peak shape.
-
Prepare Standard Solutions: Prepare a series of (-)-catechin standard solutions of known concentrations in the mobile phase or a suitable solvent.
-
Generate a Standard Curve: Inject the standard solutions into the HPLC system and record the peak area at the appropriate wavelength (typically around 280 nm). Plot a standard curve of peak area versus concentration.
-
Analyze Experimental Samples: Inject your experimental (-)-catechin solution into the HPLC system under the same conditions.
-
Quantify (-)-Catechin: Determine the peak area for (-)-catechin in your sample and use the standard curve to calculate its concentration. By analyzing samples at different time points, you can determine the rate of degradation.
Visualizations
Caption: Experimental workflow for using (-)-catechin solutions.
Caption: Simplified pathway of (-)-catechin oxidation.
References
- 1. ajgreenchem.com [ajgreenchem.com]
- 2. "Catechin stability in powder and solution systems" by Na Li [docs.lib.purdue.edu]
- 3. mdpi.com [mdpi.com]
- 4. Simple Approach to Enhance Green Tea Epigallocatechin Gallate Stability in Aqueous Solutions and Bioavailability: Experimental and Theoretical Characterizations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yields in (-)-Catechol-based polymer synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of (-)-Catechol-based polymers, with a primary focus on addressing low yields.
Frequently Asked Questions (FAQs)
Q1: My this compound-based polymer synthesis is resulting in a very low yield. What are the common causes?
Low yields in this compound-based polymer synthesis are a frequent issue and can often be attributed to several factors:
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Oxidation of Catechol Moieties: Catechol groups are highly susceptible to oxidation, especially in the presence of oxygen and at neutral to basic pH levels.[1] This oxidation leads to the formation of quinone structures, which can inhibit the polymerization process or lead to undesirable side reactions and crosslinking.[1]
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Inhibitory Effect of Catechols: The phenolic protons on the catechol ring can act as chain transfer agents, particularly in free-radical polymerizations. This prematurely terminates the growth of polymer chains, resulting in lower yields and reduced molecular weights.[1]
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Monomer Impurity: The presence of impurities in the catechol-containing monomer can significantly interfere with the polymerization reaction.
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Suboptimal Reaction Conditions: Factors such as inappropriate temperature, reaction time, solvent choice, and initiator concentration can all negatively impact the polymerization efficiency and yield.
Q2: I am observing a significant discoloration (e.g., brown or black) in my reaction mixture. What does this indicate?
Discoloration is a strong indicator of catechol oxidation.[1] The formation of highly colored quinone structures and their subsequent polymerization into melanin-like compounds is the likely cause.[1] This is often promoted by:
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Exposure to atmospheric oxygen.
-
Basic pH conditions.
-
The presence of metal ions that can catalyze the oxidation process.
Q3: My final polymer has a lower molecular weight than I expected. What could be the reason?
Low molecular weight in catechol-based polymers can be caused by:
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Chain Transfer: As mentioned previously, the phenolic protons of the catechol can terminate growing polymer chains.
-
High Initiator Concentration: An excessive amount of initiator will create a larger number of shorter polymer chains.
-
Inhibitory Effects of Catechol: The inherent inhibitory nature of catechol can lead to premature termination of polymerization.
Q4: Should I use a protecting group for my catechol monomer? When is it necessary?
Using a protecting group for the catechol hydroxyls is a common and often effective strategy to prevent oxidation and side reactions, thereby improving yields and achieving higher molecular weights. Consider using a protecting group if:
-
You are working under conditions that favor oxidation (e.g., basic pH, exposure to air).
-
You are struggling with reproducibility and low yields.
-
The polymerization method is sensitive to free hydroxyl groups.
Common protecting groups for catechols include methoxy, acetonide, and silyl ethers. The choice of protecting group will depend on the specific monomer chemistry and the required deprotection conditions.
Troubleshooting Guide for Low Yields
This guide provides a systematic approach to diagnosing and resolving low yields in your this compound-based polymer synthesis.
Step 1: Analyze the Crude Reaction Mixture
Before undertaking extensive purification, it is crucial to analyze a small sample of your crude reaction mixture. Techniques like NMR or GC-MS can help determine if the low yield is due to poor conversion of the monomer or the formation of undesired side products.
Step 2: Evaluate for Catechol Oxidation
As oxidation is a primary concern, assess your experimental setup for potential sources of oxidation.
-
Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Deoxygenated Solvents: Use solvents that have been thoroughly deoxygenated prior to use.
-
pH Control: If possible, maintain a slightly acidic pH, as basic conditions promote catechol oxidation.
-
Metal Contamination: Avoid or minimize the presence of metal ions that can catalyze oxidation.
Step 3: Optimize Reaction Conditions
Systematically evaluate and optimize your reaction parameters. The "One-Factor-at-a-Time" (OFAT) approach or a Design of Experiments (DoE) methodology can be employed for systematic optimization.
-
Monomer Purity: Ensure the catechol-containing monomer is of high purity. Impurities can inhibit polymerization.
-
Initiator Concentration: Titrate the initiator concentration to find the optimal balance between initiation rate and final molecular weight.
-
Temperature and Time: Vary the reaction temperature and time to determine the optimal conditions for your specific system.
-
Solvent Choice: The polarity and boiling point of the solvent can significantly influence the reaction outcome.
Step 4: Consider a Protecting Group Strategy
If the above steps do not sufficiently improve the yield, a protecting group strategy is highly recommended. This involves:
-
Protecting the hydroxyl groups of the catechol monomer.
-
Performing the polymerization.
-
Deprotecting the polymer to yield the final catechol-based polymer.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on catechol-based polymer synthesis.
Table 1: Influence of Catechol Content on Polymer Properties
| Catechol Content (mol%) | Average Molecular Weight (Mn, kDa) | Polydispersity Index (PDI) | Glass Transition Temperature (Tg, °C) | Reference |
| > 60 | Poor Solubility | - | - | |
| ~ 23 | 14.2 | 1.59 - 2.76 | 70.4 | |
| - | 6.5 - 14.2 | 1.59 - 2.76 | 14.0 - 70.4 |
Table 2: Adhesion Strength of Poly(catechol-co-styrene) Synthesized by Different Methods
| Polymerization Method | Adhesion in Dry Conditions (MPa) | Adhesion in Seawater (MPa) | Reference |
| Suspension Polymerization | Slightly lower than anionic | ~3 | |
| Anionic Polymerization | Higher than suspension | ~3 |
Experimental Protocols
Protocol 1: Synthesis of Poly(catechol-co-styrene) via Suspension Polymerization
This protocol is adapted from a novel synthetic route designed to increase scalability and reduce costs.
-
Monomer Synthesis: Synthesize 3,4-dimethoxystyrene from 3',4'-dimethoxyacetophenone in a two-step reaction. This protected monomer is used to prevent the catechol from interfering with the polymerization.
-
Suspension Polymerization:
-
Tune the suspension polymerization conditions, including stabilizer concentration, stirring speed, and vessel/blade diameters, to achieve the desired polymer molecular weight and dispersity.
-
This step yields the intermediate poly(3,4-dimethoxystyrene-styrene).
-
-
Deprotection:
-
Cleave the methoxy groups to reveal the catechol functionality.
-
Iodocyclohexane has been shown to be an effective reagent for this deprotection step, offering good efficiency and simplified polymer purification.
-
This final step yields poly(vinylcatechol-styrene).
-
Protocol 2: Preparation of Thiol-Catechol Compounds
This protocol is based on the glycosylation of Michael adducts.
-
Reaction Setup: In a dry reaction vessel under a nitrogen atmosphere, mix the Michael adduct, peracetylated sugar, and freshly activated 4 Å molecular sieves in dry dichloromethane (CH2Cl2).
-
Initiation: After stirring for 30 minutes, cool the mixture in an ice bath and add BF3·OEt2.
-
Reaction: Stir the reaction at room temperature for 4 hours, monitoring the progress by TLC.
-
Workup:
-
Filter the crude mixture through a pad of Celite.
-
Wash the filtrate with a saturated NaHCO3 solution.
-
-
Deprotection: O-deacetylation can be achieved using trifluoroacetic acid or a Dowex ion exchange resin to yield the final thiol-catechol product.
Visualizations
Catechol Oxidation Pathway
Caption: The oxidation pathway of catechol to o-quinone, a reactive species that can lead to polymerization and side reactions.
Troubleshooting Workflow for Low Yields
Caption: A decision-making workflow for troubleshooting and improving low yields in this compound-based polymer synthesis.
References
Addressing interference in the analytical detection of (-)-Catechol
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analytical detection of (-)-Catechol.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for the detection of this compound?
A1: The most common analytical methods for detecting this compound include High-Performance Liquid Chromatography (HPLC) often coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection, Gas Chromatography-Mass Spectrometry (GC-MS), and various electrochemical methods.[1][2][3] HPLC with UV or fluorescence detection is widely used for the analysis of tea catechins and urinary phenols.[3][4] Electrochemical sensors, particularly those modified with nanomaterials, have gained attention due to their high sensitivity, low cost, and rapid response.
Q2: I am observing unexpected peaks in my chromatogram. What could be the cause?
A2: Unexpected peaks can arise from several sources. These include contamination of the mobile phase, injection port, or syringe. Carryover from previous high-concentration samples can also be a cause. Additionally, isomers of catechol, such as hydroquinone and resorcinol, often coexist in samples and can interfere with each other's detection, appearing as separate or overlapping peaks.
Q3: My signal intensity for this compound is lower than expected. What are the potential reasons?
A3: Low signal intensity can be attributed to several factors. Inadequate sample preparation leading to the loss of analyte is a common issue. For LC-MS, matrix effects, specifically ion suppression from co-eluting compounds in the sample matrix, can significantly reduce the signal. For HPLC-UV, an incorrect mobile phase composition or a pH that affects the analyte's chromophore can lead to a weaker signal. Poor instrument maintenance, such as a dirty detector, can also decrease sensitivity.
Q4: What are "matrix effects" and how do they interfere with this compound analysis?
A4: Matrix effects occur when components of the sample matrix, other than the analyte of interest, alter the analytical signal. In LC-MS, this can manifest as ion suppression or enhancement, where other molecules in the sample either reduce or increase the ionization efficiency of this compound in the ion source. In GC-MS, matrix components can block active sites in the injection liner, protecting the analyte from thermal degradation and leading to signal enhancement. These effects can lead to inaccurate quantification. Biological samples like plasma and urine are known to cause significant matrix effects.
Troubleshooting Guides
Issue 1: Poor Peak Resolution or Overlapping Peaks in HPLC
Problem: You are unable to resolve the this compound peak from other components in your sample, particularly its isomers like hydroquinone.
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Inadequate Chromatographic Separation | Modify the mobile phase gradient or composition to improve separation. For reversed-phase chromatography, adjusting the organic solvent percentage or the pH can alter selectivity. |
| Incorrect Column Choice | Ensure you are using a column with appropriate selectivity for catechols. C18 columns are commonly used, but for complex mixtures, a different stationary phase might be necessary. |
| Co-elution of Isomers | Isomers like hydroquinone and resorcinol have similar properties and can co-elute. Specialized columns or optimized mobile phases are needed to separate them. Some electrochemical sensors are designed for the simultaneous detection of these isomers. |
| High Flow Rate | A flow rate that is too high can lead to band broadening and poor resolution. Try reducing the flow rate. |
Issue 2: Inaccurate Quantification due to Matrix Effects in LC-MS/GC-MS
Problem: Your quantitative results for this compound are inconsistent and show high variability, likely due to matrix effects.
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Ion Suppression/Enhancement (LC-MS) | Dilute the sample if sensitivity allows, as this can reduce the concentration of interfering matrix components. Improve sample cleanup using techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances. |
| Matrix-Induced Enhancement (GC-MS) | Use matrix-matched standards for calibration. This involves preparing your calibration standards in a blank matrix extract that is similar to your samples to compensate for the matrix effect. |
| Inadequate Sample Cleanup | Implement a more rigorous sample preparation protocol. This could involve using a more selective SPE sorbent or an additional cleanup step. |
| Use of an Internal Standard | The use of a stable isotope-labeled internal standard, such as this compound-13C6, is highly recommended to correct for matrix effects and variations in sample preparation and instrument response. |
Issue 3: High Background Noise or Baseline Drift in Electrochemical Detection
Problem: The baseline in your electrochemical analysis is noisy or drifting, making it difficult to accurately detect the this compound signal.
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Contaminated Electrode Surface | The electrode surface can become fouled by sample components or reaction products. Polish the electrode according to the manufacturer's instructions. |
| Interfering Redox-Active Compounds | Other compounds in the sample, such as ascorbic acid or uric acid, can be electroactive at the applied potential, causing interference. Adjusting the working potential or modifying the electrode surface to enhance selectivity can help. |
| Unstable Reference Electrode | Ensure the reference electrode is properly filled and not clogged. An unstable reference electrode will cause the potential to drift. |
| Dissolved Oxygen | Dissolved oxygen can be electrochemically reduced and interfere with the measurement. De-gas your solutions with an inert gas like nitrogen or argon before analysis. |
Experimental Protocols
Protocol 1: Sample Preparation of Urine for HPLC-Fluorimetric Detection of this compound
This protocol is adapted from a method for the simultaneous determination of hydroquinone, catechol, and phenol in urine.
-
Acid Hydrolysis: To a 5 mL urine sample, add 0.5 mL of concentrated hydrochloric acid. Heat at 100°C for 15 minutes to hydrolyze conjugated catechols.
-
Salting Out: After cooling, saturate the sample with sodium sulphate to increase the ionic strength.
-
Liquid-Liquid Extraction: Extract the sample three times with 5 mL of diethyl ether by vortexing for 2 minutes.
-
Combine and Evaporate: Pool the organic layers and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 1 mL of the initial mobile phase.
-
Analysis: Inject an aliquot into the HPLC system.
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Water Samples
This is a general protocol for SPE that can be adapted for catechol analysis.
-
Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load 100 mL of the water sample onto the cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove any polar interferences.
-
Elution: Elute the retained this compound with 5 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable solvent for analysis.
Quantitative Data Summary
Table 1: Comparison of Detection Limits for this compound by Different Analytical Methods
| Analytical Method | Matrix | Detection Limit (S/N=3) | Reference |
| Electrochemical Sensor (ERGO-MWCNTPE) | Buffer | 0.083 µM | |
| Electrochemical Biosensor (Tyrosinase-CNT) | Buffer | 0.01 mM | |
| HPLC-Fluorimetric Detection | Urine | Not Specified | |
| GC-FID | Air | 0.014 ppm | |
| HPLC-UV-MS | Tea Extract | 33 µg/L (UV), 15 µg/L (MS) |
Table 2: Potential Interferences in Electrochemical Detection of Catechol
| Interferent | Concentration | Effect on Signal | Reference |
| Ascorbic Acid | 0.5 mM | No significant interference | |
| Uric Acid | 0.5 mM | No significant interference | |
| Glucose | 0.5 mM | No significant interference | |
| Hydroquinone | Co-analyte | Separable oxidation peak | |
| Resorcinol | Co-analyte | Separable oxidation peak |
Visualizations
Caption: Troubleshooting workflow for common issues in this compound analysis.
Caption: General experimental workflow for Solid-Phase Extraction (SPE).
References
- 1. mdpi.com [mdpi.com]
- 2. Simultaneous Detection and Estimation of Catechol, Hydroquinone, and Resorcinol in Binary and Ternary Mixtures Using Electrochemical Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of hydroquinone, catechol and phenol in urine using high-performance liquid chromatography with fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Optimizing pH for (-)-Catechol Oxidase Activity Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing pH for (-)-catechol oxidase activity assays. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to ensure successful and accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound oxidase activity?
The optimal pH for this compound oxidase activity is generally in the neutral range, typically between 6.0 and 8.0.[1][2][3] However, the exact optimum can vary depending on the source of the enzyme (e.g., banana, potato, sweet potato) and the specific substrate being used.[4] For many plant-derived catechol oxidases, the peak activity is observed around pH 7.[1]
Q2: Why is pH important for catechol oxidase activity?
The pH of the reaction environment is critical because it affects the three-dimensional structure of the enzyme, including the ionization state of amino acid residues in the active site. Deviations from the optimal pH can lead to a change in the enzyme's conformation, reducing its catalytic efficiency and, in extreme cases, causing irreversible denaturation. Specifically, the protonation state of histidine residues that coordinate with the copper ions in the active site is crucial for catalytic activity.
Q3: What are common buffers used for catechol oxidase assays?
Phosphate and citrate buffers are commonly used for studying the effect of pH on catechol oxidase activity. Phosphate buffers are suitable for a pH range of approximately 6.0 to 8.0. Citrate buffers can be used for a wider range, often up to pH 8.0. For pH values above 8.0, other buffer systems like Tris-HCl or carbonate buffers may be employed.
Q4: How does an incorrect pH affect my assay results?
Using a suboptimal pH will result in a lower measured enzyme activity. If the pH is too low (acidic) or too high (alkaline), the enzyme can be inactivated, leading to little or no product formation. This can be misinterpreted as low enzyme concentration or the presence of an inhibitor. Therefore, establishing the optimal pH is a crucial first step in assay development.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no enzyme activity | Suboptimal pH of the reaction buffer. | Determine the optimal pH for your specific enzyme source and substrate by performing a pH profile experiment. Ensure the buffer is correctly prepared and the pH is verified with a calibrated pH meter. |
| Enzyme denaturation due to extreme pH. | Avoid using buffers with pH values below 4.0 or above 9.0, as this can cause irreversible denaturation of the enzyme. Prepare fresh enzyme extracts and keep them on ice. | |
| High background absorbance or turbidity | Spontaneous oxidation of catechol at alkaline pH. | Prepare fresh catechol solutions and run a blank control without the enzyme to measure the rate of non-enzymatic oxidation. Subtract this rate from your experimental values. |
| Precipitation of the enzyme or other proteins. | Ensure all solutions are properly mixed and centrifuged if necessary to remove any particulate matter. Consider adjusting the ionic strength of the buffer. | |
| Turbidity caused by the reaction of catechol with components in a crude extract. | If using a crude enzyme extract, try partial purification to remove interfering substances. One user reported that NaCl in their extraction buffer caused turbidity. | |
| Inconsistent or variable results | Fluctuations in pH during the assay. | Use a buffer with sufficient buffering capacity for the pH range of interest. Ensure all reagents are dissolved in the same buffer to avoid pH shifts upon mixing. |
| Incorrect preparation of buffer solutions. | Double-check all calculations and measurements when preparing buffers. Calibrate the pH meter before use. |
Quantitative Data Summary
The optimal pH for catechol oxidase can vary significantly depending on the enzyme source and the substrate used. The table below summarizes optimal pH values reported in various studies.
| Enzyme Source | Substrate | Optimal pH | Buffer System | Reference |
| Banana | Catechol | ~6.8 | Phosphate | |
| Potato (Solanum tuberosum) | Catechol | 7.0 | Phosphate | |
| Corn Tassel | Catechol | 8.0 | Not Specified | |
| Corn Tassel | 4-methylcatechol | 6.0 | Not Specified | |
| Bacillus cereus | Catechol | 8.0 | Tris-HCl | |
| Other Bacteria | Catechol | 7.0 | Phosphate | |
| Apple (Malus domestica) | Catechol | 8.0 | Not Specified |
Experimental Protocols
Protocol 1: Determination of Optimal pH for Catechol Oxidase Activity
This protocol describes how to determine the optimal pH for a catechol oxidase-catalyzed reaction using a spectrophotometer.
Materials:
-
Catechol oxidase extract (e.g., from potato or banana)
-
Catechol solution (e.g., 0.01 M)
-
A series of buffers at different pH values (e.g., citrate buffer for pH 4-6, phosphate buffer for pH 6-8, Tris-HCl for pH 8-9)
-
Spectrophotometer and cuvettes
-
Micropipettes and tips
-
Test tubes
Procedure:
-
Prepare a series of reaction mixtures: For each pH value to be tested, label a test tube.
-
Add buffer: To each labeled test tube, add a specific volume of the corresponding buffer (e.g., 2.4 mL).
-
Prepare blanks: For each pH, prepare a blank containing the buffer and the enzyme extract but no catechol. This is to zero the spectrophotometer and account for any background absorbance.
-
Add enzyme: Add a fixed amount of catechol oxidase extract (e.g., 0.1 mL) to each test tube and blank.
-
Initiate the reaction: To start the reaction, add the catechol solution (e.g., 0.5 mL of 0.01 M catechol) to the experimental test tubes. Do not add catechol to the blanks.
-
Measure absorbance: Immediately after adding the catechol, mix the solution and transfer it to a cuvette. Measure the initial rate of the reaction by monitoring the change in absorbance at an appropriate wavelength (e.g., 420 nm) over time (e.g., every 30 seconds for 5 minutes).
-
Calculate the initial reaction rate: Determine the initial velocity (V₀) of the reaction for each pH value from the linear portion of the absorbance vs. time graph.
-
Plot the data: Plot the initial reaction rate (V₀) as a function of pH to determine the optimal pH at which the enzyme exhibits maximum activity.
Protocol 2: Standard Catechol Oxidase Activity Assay
This protocol is for measuring catechol oxidase activity at a predetermined optimal pH.
Materials:
-
Catechol oxidase extract
-
Catechol solution (e.g., 0.01 M)
-
Optimal reaction buffer (determined from Protocol 1)
-
Spectrophotometer and cuvettes
-
Micropipettes and tips
Procedure:
-
Prepare the reaction mixture: In a cuvette, combine the optimal reaction buffer and the catechol solution.
-
Prepare a blank: In a separate cuvette, add the buffer and the enzyme extract.
-
Zero the spectrophotometer: Use the blank to set the absorbance to zero at the desired wavelength.
-
Initiate the reaction: Add a small, fixed volume of the catechol oxidase extract to the reaction mixture cuvette and mix quickly.
-
Monitor the reaction: Immediately place the cuvette in the spectrophotometer and record the absorbance at regular intervals for a set period.
-
Calculate enzyme activity: Determine the rate of change in absorbance per unit of time from the linear portion of the curve. This rate is proportional to the enzyme activity.
Visualizations
Caption: Workflow for determining the optimal pH for catechol oxidase activity.
Caption: Enzymatic reaction of catechol oxidase leading to melanin formation.
References
- 1. Catechol Oxidase Experiment - 2549 Words | Cram [cram.com]
- 2. Effects of Temperature and pH on the Activities of Catechol 2,3-dioxygenase Obtained from Crude Oil Contaminated Soil in Ilaje, Ondo State, Nigeria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catechol oxidase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Solubility of Catechol-Containing Polymers
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the solubility of catechol-containing polymers. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the solubility of catechol-containing polymers?
A1: The solubility of catechol-containing polymers is a complex interplay of several factors. Key considerations include the degree of catechol substitution, the pH of the solution, the polymer's architecture, and the presence of protecting groups during synthesis. The choice of solvent and the prevention of oxidation are also critical.[1][2][3][4][5]
Q2: How does the degree of catechol substitution affect polymer solubility?
A2: Generally, a higher degree of catechol substitution can lead to decreased solubility. This is because the catechol moieties can participate in strong intermolecular hydrogen bonding and are prone to oxidation, which can lead to crosslinking. For instance, some studies have shown that polymer samples with a catechol content greater than 60% exhibit poor solubility.
Q3: What is the optimal pH for dissolving catechol-containing polymers?
A3: Acidic conditions (pH < 7) are generally recommended to improve the solubility of catechol-containing polymers. An acidic environment minimizes the oxidation of catechol groups to quinones, a reaction that can lead to the formation of insoluble crosslinked networks. Conversely, neutral or alkaline pH can promote oxidation and decrease solubility.
Q4: Can the architecture of the polymer impact its solubility?
A4: Yes, the polymer architecture plays a significant role. For example, hyperbranched polymers can exhibit different solubility profiles compared to linear polymers. The specific arrangement of monomers and the overall three-dimensional structure can influence solvent-polymer interactions and the tendency for aggregation.
Q5: What are protecting groups, and how do they help improve solubility?
A5: Protecting groups are chemical moieties that are temporarily attached to the reactive hydroxyl groups of the catechol. This strategy is often employed during polymerization to prevent the catechol groups from reacting prematurely, which can cause oxidative crosslinking and lead to an insoluble or gelled product. After polymerization, the protecting groups are removed to yield the final catechol-containing polymer.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues related to the solubility of catechol-containing polymers.
Problem 1: My catechol-containing polymer is insoluble or has formed a gel.
-
Potential Cause: Oxidative crosslinking of catechol groups.
-
Suggested Solutions:
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Control pH: Ensure your dissolution medium is acidic (pH < 7) to minimize catechol oxidation.
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Exclude Oxygen: Work under an inert atmosphere (e.g., argon or nitrogen) and use degassed solvents to prevent oxygen-induced crosslinking.
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Use Protecting Groups: If you are synthesizing the polymer, consider using protecting groups for the catechol moieties during polymerization to prevent premature crosslinking.
-
-
Potential Cause: High degree of catechol substitution.
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Suggested Solutions:
-
Synthesize with Lower Catechol Content: If possible, synthesize a new batch of the polymer with a lower molar ratio of the catechol-containing monomer.
-
Post-Polymerization Modification: Consider a synthetic route where a soluble polymer backbone is first created and then catechol groups are introduced in a controlled manner via post-polymerization modification.
-
-
Potential Cause: Inappropriate solvent.
-
Suggested Solutions:
-
Solvent Screening: Test a range of solvents. Dimethyl sulfoxide (DMSO) is often a good starting point for dissolving catechol-containing compounds. Depending on the polymer backbone, other organic solvents or aqueous buffers at a suitable pH may be effective.
-
Co-solvent Systems: Explore the use of a co-solvent system, which may improve solubility compared to a single solvent.
-
Problem 2: The polymer dissolves initially but then precipitates over time.
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Potential Cause: Slow oxidation and crosslinking in solution.
-
Suggested Solutions:
-
Prepare Fresh Solutions: Prepare solutions immediately before use to minimize the time for oxidative processes to occur.
-
Store Under Inert Atmosphere: If a solution needs to be stored, ensure it is in a sealed container under an inert atmosphere.
-
Maintain Acidic pH: Ensure the pH of the solution remains acidic during storage and use.
-
Problem 3: My polymer solution is turning brown.
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Potential Cause: Oxidation of the catechol moieties.
-
Suggested Solutions:
-
Minimize Oxygen Exposure: As with preventing insolubility, deoxygenate your solvents and work under an inert atmosphere.
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Protect from Light: Light can accelerate oxidation, so protect your solutions from light by using amber vials or covering your glassware with aluminum foil.
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Work at Lower Temperatures: If compatible with your experimental setup, working at lower temperatures can slow down the rate of oxidation.
-
Quantitative Data on Solubility
The solubility of catechol-containing polymers can vary significantly based on their specific chemical structure and the conditions of the solution. Below is a summary of solubility data for catechol-conjugated chitosan as an example.
| Polymer | Degree of Catechol Substitution (%) | pH | Solubility (mg/mL) | Reference |
| Chitosan-catechol | ~13 | 7.0 | ~35 | |
| Chitosan-catechol | 12.7 | 4.9 | 34.6 ± 10.1 | |
| Chitosan-catechol | 12.7 | 7.0 | 34.3 ± 4.6 | |
| Chitosan-catechol | 7.2 | 4.9 | 63.2 ± 10.7 | |
| Chitosan-catechol | 7.2 | 7.0 | ≤62.0 ± 18.1 | |
| High MW Chitosan-catechol | Not Specified | 7.0 | 60 |
Note: The solubility of unmodified chitosan is very low in neutral aqueous solutions.
Experimental Protocols
Protocol 1: General Procedure for Dissolving a Catechol-Containing Polymer
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Solvent Selection: Choose an appropriate solvent. For many catechol-polymers, a good starting point is a slightly acidic aqueous buffer (e.g., pH 5-6) or an organic solvent like DMSO.
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Weighing: Accurately weigh the desired amount of the polymer in a clean vial.
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Solvent Addition: Add a small amount of the chosen solvent to the vial.
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Dispersion: Gently swirl or vortex the vial to disperse the polymer powder.
-
Dissolution: Add the remaining solvent and stir the mixture. Gentle heating may be applied if the polymer is known to be stable at elevated temperatures. For aqueous solutions, ensure the pH is maintained in the acidic range.
-
Inert Atmosphere: For sensitive polymers, perform the dissolution process in a glovebox or under a stream of inert gas.
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Filtration: Once dissolved, the solution can be filtered through a syringe filter (e.g., 0.45 µm) to remove any undissolved particulates.
Protocol 2: Synthesis of Catechol-Functionalized Chitosan
This protocol is a generalized representation of a carbodiimide coupling method.
-
Chitosan Dissolution: Dissolve chitosan in a dilute aqueous acidic solution (e.g., 1% acetic acid).
-
Catechol Donor Solution: In a separate container, dissolve the catechol-containing compound (e.g., hydrocaffeic acid), N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), and N-Hydroxysuccinimide (NHS) in deionized water.
-
Coupling Reaction: Add the catechol donor solution to the chitosan solution and stir at room temperature for a specified time (e.g., 24 hours) to allow for the coupling reaction.
-
Precipitation: Adjust the pH of the solution to neutral (pH 7) with a base (e.g., NaOH) to precipitate the catechol-functionalized chitosan.
-
Purification: Collect the product by centrifugation. Further purify the polymer by dialysis against deionized water for several days to remove unreacted reagents and byproducts.
-
Lyophilization: Lyophilize the purified polymer solution to obtain the final product as a dry powder.
Visualizations
Caption: Troubleshooting workflow for insoluble catechol-containing polymers.
Caption: Experimental workflow for synthesizing catechol-functionalized chitosan.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Recent Trends in Mussel-Inspired Catechol-Containing Polymers (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. Impact of various pH levels on 4-methyl catechol treatment of wood :: BioResources [bioresources.cnr.ncsu.edu]
Technical Support Center: Polymerization of Catechol-Containing Monomers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with catechol-containing polymers. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the protection of catechol groups in polymerization reactions.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues during the polymerization of catechol-containing monomers.
Problem 1: Low or No Polymer Yield
You've set up your polymerization reaction, but at the end of the process, you isolate very little or no polymer.
| Potential Cause | Suggested Solution |
| Catechol Inhibition | The unprotected hydroxyl groups of catechol can act as radical scavengers, inhibiting free-radical polymerization.[1] Solution: Protect the catechol hydroxyls with a suitable protecting group (e.g., acetonide, silyl ether) before polymerization.[1] |
| Oxygen Inhibition | Trace amounts of oxygen can inhibit radical polymerization. |
| Impure Monomer/Reagents | Impurities in the monomer, initiator, or solvent can terminate the polymerization. |
| Incorrect Initiator/Temperature | The initiator may not be decomposing efficiently at the reaction temperature, or the temperature might be too low for propagation. |
Problem 2: Polymer Discoloration (Brown or Dark Mixture)
The reaction mixture or the final polymer product has a dark brown or black color, suggesting unwanted side reactions.
| Potential Cause | Suggested Solution |
| Catechol Oxidation | Unprotected catechol groups are highly susceptible to oxidation, especially in the presence of air or under basic conditions. This forms highly colored quinone species, which can further react and lead to melanin-like structures.[1] |
| High Reaction Temperature | Excessive heat can promote side reactions and degradation of the monomer or polymer, leading to discoloration. |
Problem 3: Gelation or Premature Crosslinking
The reaction mixture becomes viscous and forms an insoluble gel before high monomer conversion is reached.
| Potential Cause | Suggested Solution |
| Oxidative Crosslinking | Oxidation of unprotected catechols to quinones can lead to subsequent intermolecular reactions, causing extensive crosslinking. |
| High Monomer Concentration | A high concentration of monomer can increase the probability of intermolecular chain transfer or other side reactions that lead to branching and crosslinking. |
| Bifunctional Impurities | The presence of impurities with two polymerizable groups can act as crosslinkers. |
Frequently Asked Questions (FAQs)
Q1: Why do I need to protect the catechol group during polymerization?
A1: The two hydroxyl groups on the catechol ring are highly reactive. They can be easily oxidized, especially under basic or aerobic conditions, to form o-quinones. These quinones are highly colored and can undergo side reactions, leading to crosslinking and aggregation. Furthermore, the phenolic protons can act as chain transfer agents or inhibitors in radical polymerizations, which can lead to low molecular weight polymers or complete inhibition of the reaction. Protecting the catechol group masks this reactivity, allowing for controlled polymerization and the synthesis of well-defined polymers.
Q2: What are the most common protecting groups for catechols in polymerization?
A2: The most frequently used protecting groups are silyl ethers (e.g., tert-butyldimethylsilyl, TBDMS), acetonides, and boronate esters. Methoxy and diacetate protections are also utilized. The choice depends on the specific polymerization method, the desired stability, and the conditions required for deprotection.
Q3: How do I choose the right protecting group for my experiment?
A3: The selection of a protecting group is critical and depends on several factors:
-
Stability: The protecting group must be stable under your specific polymerization conditions (e.g., tolerant to radicals, acids, or bases depending on the polymerization type). Silyl ethers and acetonides are generally stable throughout synthesis and handling.
-
Deprotection Conditions: The removal of the protecting group should be efficient and occur under mild conditions that do not degrade the polymer backbone. Acetonide groups, for example, are easily removed under mild acidic conditions.
-
Orthogonality: If your monomer has other functional groups, you may need an "orthogonal" protecting group that can be removed without affecting the others.
-
Monomer Type: Some studies have shown that for certain monomers, like methacrylates, polymerization can proceed without protection, whereas for acrylates, which are more susceptible to chain transfer, protection is more critical.
Q4: My polymerization is successful, but I'm having trouble with the deprotection step. What could be wrong?
A4: Incomplete or failed deprotection can be due to several factors. For acid-labile groups like acetonides or silyl ethers, ensure that the acid catalyst is active and present in a sufficient amount. The solvent system is also important; for instance, a co-solvent like THF or dioxane with aqueous acid may be needed to ensure the polymer is fully dissolved and accessible to the reagent. Monitor the reaction by spectroscopy (e.g., ¹H NMR) to check for the disappearance of the protecting group signals and the appearance of the catechol proton signals. Also, be aware that some deprotection methods can be less effective for multi-silyl groups present in the same molecule, potentially leading to lower yields.
Q5: Can I avoid using a protecting group altogether?
A5: In some specific cases, yes. It has been demonstrated that methacrylic monomers containing catechol groups can be polymerized to high molecular weights without protection because they are less susceptible to inhibitory activities. However, for monosubstituted olefins like acrylates or styrene, chain transfer to the phenolic hydrogens is a significant issue. Even in these cases, the inhibitory effect can be reduced by careful selection of polar solvents like dimethylformamide (DMF). If you are struggling with reproducibility or need to achieve well-defined, high molecular weight polymers, using a protecting group is the most robust strategy.
Quantitative Data Presentation
The choice of protecting group can significantly influence the outcome of the polymerization. The following table summarizes reported data for different protected catechol monomers.
| Protecting Group | Monomer | Polymerization Method | Molecular Weight (Mn or Mw) | PDI (Mw/Mn) | Yield (%) | Deprotection Conditions |
| Acetonide | 4-Vinylcatechol Acetonide | Anionic Polymerization | Mn: 3,000 - 80,000 g/mol | < 1.15 | > 95% | Mild acid (e.g., HCl in THF/water) |
| Diacetate | 3,4-Diacetoxystyrene | Suspension Polymerization | Mw: ~23,000 g/mol | Not Reported | High (implied) | Primary Amine (e.g., n-hexylamine) or aqueous ammonia |
| Unprotected | N-(3,4-dihydroxyphenethyl) acrylamide (DA) | Free Radical (co-polymerization) | Mn: 2,400 - 3,700 g/mol | 1.7 - 2.1 | ~40 - 90% | N/A |
| Unprotected | N-(3,4-dihydroxyphenethyl) methacrylamide (DMA) | Free Radical (co-polymerization) | Mn: 3,800 - 30,100 g/mol | 1.7 - 2.7 | ~0 - 90% | N/A |
Experimental Protocols
Protocol 1: Acetonide Protection of a Dopamine-Derived Monomer (DDEA)
This protocol describes the synthesis of N-(2-(2,2-dimethylbenzo[d]dioxol-5-yl)ethyl)acrylamide (DDEA), an acetonide-protected dopamine monomer.
Step 1: Acetonide Protection of Dopamine
-
Dissolve dopamine hydrochloride in a suitable solvent such as dichloromethane (DCM).
-
Add 2,2-dimethoxypropane and a catalytic amount of a strong acid catalyst, such as p-toluenesulfonic acid (p-TSA).
-
Stir the mixture at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, neutralize the acid catalyst with a base, for example, triethylamine.
-
Remove the solvent under reduced pressure.
-
Purify the resulting acetonide-protected dopamine intermediate by column chromatography.
Step 2: Acrylamide Formation
-
Dissolve the purified acetonide-protected dopamine in anhydrous DCM and cool the solution in an ice bath.
-
Add triethylamine to the solution.
-
Slowly add acryloyl chloride dropwise while ensuring the temperature remains low.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product (DDEA) by column chromatography.
Protocol 2: RAFT Polymerization of Acetonide-Protected Dopamine Acrylamide (PDDEA)
-
In a Schlenk flask, dissolve the acetonide-protected monomer (DDEA), a suitable RAFT agent (e.g., a trithiocarbonate), and the initiator (e.g., AIBN) in an appropriate solvent like DMF or DMSO.
-
Seal the flask with a rubber septum and thoroughly degas the solution by bubbling with an inert gas (argon or nitrogen) for at least 30 minutes with stirring.
-
Place the flask in a preheated oil bath set to the desired reaction temperature (e.g., 70 °C).
-
Allow the polymerization to proceed for the intended duration (e.g., 2-24 hours), taking aliquots periodically to monitor conversion and molecular weight evolution if desired.
-
To terminate the reaction, cool the flask to room temperature and expose the solution to air.
-
Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., methanol or diethyl ether).
-
Isolate the polymer by filtration or centrifugation, wash with the non-solvent, and dry under vacuum.
Protocol 3: Deprotection of Acetonide-Protected Polymer (PDDEA)
-
Dissolve the acetonide-protected polymer (PDDEA) in a mixture of a suitable organic solvent (e.g., THF) and water.
-
Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl).
-
Stir the solution at room temperature. Monitor the deprotection by ¹H NMR, observing the disappearance of the acetonide methyl peak (around 1.4 ppm) and the appearance of the catechol hydroxyl peaks.
-
Once deprotection is complete, neutralize the acid with a base (e.g., sodium bicarbonate).
-
Remove the organic solvent under reduced pressure.
-
The deprotected polymer can be purified by dialysis against deionized water to remove salts and any remaining impurities, followed by lyophilization.
Visualizations
Caption: Troubleshooting workflow for low polymer yield.
Caption: Decision workflow for using catechol protecting groups.
References
Technical Support Center: Large-Scale Production of Catechol-Containing Polymers
Welcome to the technical support center for the large-scale production of catechol-containing polymers. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during synthesis, purification, and handling of these materials.
Frequently Asked Questions (FAQs)
Q1: Why is my polymerization of a catechol-containing monomer failing or resulting in a low yield?
A1: Low polymer yield or polymerization failure is a common issue that can stem from several factors:
-
Oxidation of Catechol: Catechol moieties are highly susceptible to oxidation, especially at neutral to basic pH and in the presence of oxygen.[1] The resulting quinone structures can inhibit polymerization or lead to uncontrolled side reactions.[1]
-
Oxygen Inhibition: For radical polymerizations, the presence of oxygen is a significant inhibitor. Oxygen reacts with the propagating radical chains to form stable peroxy radicals, which terminate the polymerization process.
-
Monomer Impurity: Impurities in your catechol-containing monomer can act as inhibitors or chain transfer agents, leading to low yields and/or low molecular weight polymers.[1]
-
Inherent Inhibitory Effect of Catechol: Unprotected catechol groups can act as radical scavengers, terminating growing polymer chains prematurely.[2] This is particularly prevalent in free-radical polymerization of monosubstituted olefins like styrene or acrylates.[1]
Q2: My polymer has a lower molecular weight than expected. What could be the cause?
A2: Several factors can contribute to a lower than expected molecular weight:
-
Chain Transfer: The phenolic protons on the catechol ring can be transferred to the propagating radical chain, which terminates its growth.
-
High Initiator Concentration: An excessive amount of initiator will generate a large number of polymer chains, each growing to a shorter length.
-
Monomer to Initiator Ratio: In living polymerization techniques like anionic or RAFT polymerization, the molecular weight is directly related to the monomer-to-initiator (or chain transfer agent) ratio. An inaccurate estimation of this ratio can lead to deviations from the target molecular weight.
Q3: I am observing discoloration (e.g., brown or black) in my reaction mixture. What does this indicate?
A3: Discoloration is a strong indicator of catechol oxidation. The catechol groups are likely oxidizing to form highly colored quinone structures, which can subsequently polymerize to form melanin-like structures. This oxidation is often promoted by:
-
Exposure to air (oxygen).
-
Basic pH conditions.
-
Presence of metal ions that can catalyze oxidation.
Q4: Should I use a protecting group for my catechol monomer?
A4: The use of protecting groups is a common and often necessary strategy to prevent the aforementioned issues of oxidation and polymerization inhibition. You should consider using a protecting group if:
-
You are performing a free-radical polymerization of a vinyl monomer.
-
Your polymerization conditions are basic or oxidative.
-
You are struggling with reproducibility.
Common protecting groups include silyl ethers, acetonides, and methoxy groups. The choice of protecting group will depend on the specific chemistry of your monomer and the desired deprotection conditions.
Q5: My polymer is crosslinking and forming an insoluble gel during polymerization. How can I prevent this?
A5: Uncontrolled crosslinking is often a result of:
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Oxidative Coupling: Oxidized catechol groups (quinones) are highly reactive and can couple with other catechol or quinone moieties, leading to crosslinking.
-
High Monomer Concentration: At high concentrations, intermolecular reactions leading to crosslinking become more probable.
-
Bifunctional Impurities: Impurities with two or more polymerizable groups can act as crosslinkers.
To prevent crosslinking, consider protecting the catechol groups, ensuring a thoroughly deoxygenated reaction mixture, maintaining an acidic pH, and polymerizing in a more dilute solution.
Troubleshooting Guides
Problem 1: Low Polymer Yield or No Polymerization
| Possible Cause | Suggested Solution |
| Oxygen Inhibition | Thoroughly degas the monomer and solvent by purging with an inert gas (e.g., argon, nitrogen) for at least 30 minutes or by using freeze-pump-thaw cycles. |
| Monomer Impurity | Purify the catechol-containing monomer before use by recrystallization or column chromatography. |
| Catechol Inhibition | Use a protecting group for the catechol moiety, especially for free-radical polymerizations. For unprotected catechols in radical polymerization, consider using methacrylic monomers, which are less susceptible to inhibition, and polar solvents like DMF. |
| Incorrect Initiator Concentration | Optimize the initiator concentration. Too little may result in slow or incomplete polymerization, while too much can lead to low molecular weight polymers. |
Problem 2: Polymer Discoloration
| Possible Cause | Suggested Solution |
| Oxidation of Catechol Groups | Work under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen. |
| Basic pH | Maintain acidic or neutral pH conditions (pH < 7) during polymerization and purification to minimize catechol oxidation. |
| Metal Ion Contamination | Use metal-free reaction vessels or add a chelating agent like EDTA to sequester trace metal ions that can catalyze oxidation. |
Problem 3: Difficulty in Deprotection or Side Reactions during Deprotection
| Possible Cause | Suggested Solution |
| Harsh Deprotection Conditions | Select a protecting group that can be removed under mild conditions that are compatible with your polymer backbone. For example, silyl ethers can often be removed with fluoride sources under mild conditions. |
| Incomplete Deprotection | Optimize deprotection reaction time, temperature, and reagent stoichiometry. Monitor the reaction progress using techniques like ¹H NMR or FTIR spectroscopy. |
| Polymer Backbone Degradation | Avoid harsh reagents like BBr₃ if your polymer backbone is sensitive. Consider alternative deprotection methods, such as using iodocyclohexane for methoxy-protected catechols, which is reported to be more tolerant to air and water. |
Data Presentation
Table 1: Comparison of Common Catechol Protecting Groups
| Protecting Group | Common Monomer | Polymerization Method(s) | Deprotection Conditions | Advantages | Disadvantages |
| Methoxy | 3,4-Dimethoxystyrene | Anionic, Radical (Suspension) | BBr₃, Iodocyclohexane in DMF | Commercially available monomer. | Deprotection can require harsh reagents (BBr₃). |
| Acetonide | 4-Vinylcatechol Acetonide | Anionic | Mild acidic conditions (e.g., HCl in THF/water) | Allows for living polymerization with good control over MW and PDI. | Monomer synthesis required. |
| Silyl Ether (e.g., TBDMS) | Silyl-protected vinylcatechol | Anionic, Radical | Fluoride source (e.g., TBAF), mild acid/base | Mild deprotection; good orthogonality. | Monomer synthesis required; potential for silyl transfer. |
| Diacetate | 3,4-Diacetoxystyrene | Suspension Polymerization | Primary amine (e.g., n-hexylamine), mild acid/base | Relatively mild deprotection. | Less common monomer; limited data on polymerization control. |
Table 2: Typical Molecular Weight and Polydispersity Data for Protected Catechol Polymers
| Monomer | Polymerization Method | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| 4-Vinylcatechol Acetonide | Anionic | 3,000 - 80,000 | < 1.15 | |
| 3,4-Dimethoxystyrene | RAFT | 5,000 - 50,000 | < 1.3 | |
| Dopamine Methacrylamide & MEA | Radical (AIBN) | 106,700 - 121,800 | 1.9 - 2.9 | |
| 3,4,5-Trimethoxystyrene | RAFT | 5,400 - 53,400 | < 1.3 |
Experimental Protocols
Protocol 1: Synthesis of Acetonide-Protected 4-Vinylcatechol
This protocol is a generalized procedure based on literature descriptions.
Materials:
-
4-Vinylcatechol
-
2,2-Dimethoxypropane
-
Acetone (dry)
-
p-Toluenesulfonic acid (catalytic amount)
-
Sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve 4-vinylcatechol in dry acetone and 2,2-dimethoxypropane.
-
Add a catalytic amount of p-toluenesulfonic acid and stir the mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench with saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., hexane/ethyl acetate gradient) to yield 4-vinylcatechol acetonide.
Protocol 2: Anionic Polymerization of 4-Vinylcatechol Acetonide
This protocol is a representative procedure for living anionic polymerization.
Materials:
-
4-Vinylcatechol acetonide (rigorously purified)
-
Anhydrous tetrahydrofuran (THF)
-
sec-Butyllithium (s-BuLi) in hexane (titrated)
-
Methanol
Procedure:
-
Thoroughly dry all glassware under vacuum and heat.
-
Assemble the reaction apparatus under an inert atmosphere (argon or nitrogen).
-
Distill anhydrous THF into the reaction flask.
-
Dissolve the purified 4-vinylcatechol acetonide in the THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add the calculated amount of s-BuLi initiator dropwise via syringe. The solution should develop a characteristic color indicating the presence of living carbanions.
-
Allow the polymerization to proceed for the desired time (e.g., 1-2 hours).
-
Terminate the polymerization by adding degassed methanol.
-
Allow the reaction to warm to room temperature.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., methanol or water).
-
Isolate the polymer by filtration, wash with the non-solvent, and dry under vacuum.
Protocol 3: Deprotection of Acetonide-Protected Poly(4-vinylcatechol)
This protocol describes the removal of the acetonide protecting group.
Materials:
-
Acetonide-protected poly(4-vinylcatechol)
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl, e.g., 1 M)
-
Sodium bicarbonate
-
Deionized water
Procedure:
-
Dissolve the acetonide-protected polymer in a mixture of THF and water.
-
Add a catalytic amount of hydrochloric acid.
-
Stir the solution at room temperature until deprotection is complete (monitor by ¹H NMR or FTIR spectroscopy by observing the disappearance of the acetonide methyl protons and the appearance of the catechol hydroxyl protons/peak).
-
Neutralize the acid with a saturated solution of sodium bicarbonate.
-
Precipitate the deprotected poly(4-vinylcatechol) by adding the solution to a large volume of deionized water.
-
Isolate the polymer by filtration or centrifugation.
-
Purify the polymer by dialysis against deionized water for 2-3 days, changing the water frequently.
-
Lyophilize the purified polymer solution to obtain the final product as a dry powder.
Mandatory Visualizations
References
Validation & Comparative
A Comparative Guide to the Quantification of (-)-Catechin: Validating a Novel Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation and comparison of a novel Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the precise quantification of (-)-Catechin. The performance of this advanced method is objectively compared against established analytical techniques, namely High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and UV-Vis Spectrophotometry. This document is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable analytical method for their specific research needs, supported by experimental data and detailed protocols.
Introduction to (-)-Catechin Quantification
(-)-Catechin is a prominent flavonoid and a member of the catechin family, which is abundantly found in various natural sources such as tea, fruits, and cocoa. It is renowned for its potent antioxidant properties and potential health benefits, including cardiovascular protection and chemopreventive effects. Accurate and reliable quantification of (-)-Catechin is crucial in various fields, including pharmaceutical research, food science, and quality control, to ensure the potency and consistency of products. This guide introduces a new UPLC-MS/MS method, offering enhanced sensitivity and selectivity, and compares it with traditional analytical approaches.
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including sensitivity, specificity, accuracy, and the complexity of the sample matrix. The following table summarizes the key performance parameters of the new UPLC-MS/MS method in comparison to conventional HPLC-UV and UV-Vis Spectrophotometry for the quantification of (-)-Catechin. The data presented is a synthesis of findings from multiple studies to provide a comprehensive overview.[1][2][3][4]
| Parameter | UPLC-MS/MS (New Method) | HPLC-UV (Traditional Method) | UV-Vis Spectrophotometry (Traditional Method) |
| Linearity (R²) | > 0.999 | 0.9984 - 0.9995[2] | ~ 0.999 |
| Limit of Detection (LOD) | 0.1 - 2.6 nmol/L | < 0.2 µg/mL | Not typically reported for individual catechins |
| Limit of Quantification (LOQ) | 0.1 - 8.7 nmol/L | < 0.7 µg/mL | Not typically reported for individual catechins |
| Accuracy (% Recovery) | 85 - 115% | Typically 95 - 105% | Can be variable depending on standard used |
| Precision (% RSD) | < 15% | < 2% | Generally higher %RSD than chromatographic methods |
| Specificity | Very High (based on mass-to-charge ratio) | High (based on retention time and UV spectra) | Low (prone to interference from other phenolic compounds) |
| Analysis Time | < 10 minutes | 15 - 30 minutes | < 5 minutes per sample |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are the protocols for the novel UPLC-MS/MS method and the traditional HPLC-UV method.
1. Novel Method: UPLC-MS/MS for (-)-Catechin Quantification
This method offers high sensitivity and specificity, making it ideal for complex biological matrices.
-
Instrumentation: An ultra-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer.
-
Column: Atlantis T3 column (4.6 mm × 50 mm, 3 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
MS Detection: Electrospray ionization (ESI) in negative ion mode.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for (-)-Catechin and an internal standard (e.g., ethyl gallate).
-
Sample Preparation: Plasma samples are prepared by protein precipitation with methanol or acetonitrile. The supernatant is then filtered and injected into the UPLC-MS/MS system.
2. Traditional Method: HPLC-UV for (-)-Catechin Quantification
This is a widely used and robust method for the analysis of catechins in various samples.
-
Instrumentation: A standard high-performance liquid chromatography system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% phosphoric acid in water (A) and methanol:acetonitrile (3:2) (B).
-
Flow Rate: 1 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40 °C.
-
UV Detection: 280 nm.
-
Sample Preparation: Tea extracts or other liquid samples are filtered through a 0.45 µm filter before injection.
3. Traditional Method: UV-Vis Spectrophotometry for Total Catechin Quantification
This method is simple and rapid, suitable for estimating total catechin content but lacks specificity for individual catechins.
-
Instrumentation: A UV-Vis spectrophotometer.
-
Reagent: Vanillin-HCl reagent.
-
Procedure: A sample extract is mixed with the vanillin-HCl reagent, and the absorbance is measured at a specific wavelength (e.g., 500 nm) after a set reaction time.
-
Quantification: The total catechin content is determined by comparing the absorbance to a standard curve prepared with a known catechin standard (e.g., (+)-catechin). The choice of standard can significantly affect the results.
Visualizing the Methodologies
To further clarify the experimental processes, the following diagrams illustrate the workflows of the new UPLC-MS/MS method and provide a logical comparison with the traditional HPLC-UV method.
Figure 1. Experimental workflow for (-)-Catechin quantification using the novel UPLC-MS/MS method.
Figure 2. Logical comparison of the UPLC-MS/MS and HPLC-UV analytical workflows.
Conclusion
The validation and comparison of these analytical methods demonstrate that the novel UPLC-MS/MS technique offers significant advantages in terms of sensitivity, specificity, and speed for the quantification of (-)-Catechin, particularly in complex biological matrices. While HPLC-UV remains a robust and reliable method for routine analysis of simpler samples, and UV-Vis spectrophotometry provides a rapid estimation of total catechins, the UPLC-MS/MS method stands out as the superior choice for demanding research and development applications where high precision and accuracy are paramount. The choice of method should be guided by the specific requirements of the study, including the nature of the sample, the required level of sensitivity, and available instrumentation.
References
Comparative Analysis of (-)-Catechol-Based Polymers for Adhesive Strength
A comprehensive guide for researchers, scientists, and drug development professionals on the adhesive performance of mussel-inspired polymers, supported by experimental data.
Inspired by the remarkable ability of marine mussels to adhere to various surfaces in wet and turbulent environments, (-)-catechol-based polymers have emerged as a promising class of bio-adhesives. The presence of the catechol moiety, a dihydroxyphenyl group, is central to their adhesive properties, enabling a variety of interactions including hydrogen bonding, metal coordination, and covalent cross-linking. This guide provides a comparative analysis of the adhesive strength of several key this compound-based polymers, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying adhesive mechanisms.
Quantitative Adhesive Strength Data
The adhesive performance of this compound-based polymers is influenced by factors such as the polymer backbone, catechol concentration, substrate type, and environmental conditions (e.g., dry vs. underwater). The following tables summarize the reported adhesive strengths of prominent catechol-based polymers.
| Polymer | Substrate | Test Type | Adhesive Strength | Conditions |
| Poly(catechol-styrene) | Aluminum | Lap Shear | ~2.5-3 MPa[1] | Underwater |
| Wood | Lap Shear | Strong bonding observed[2] | - | |
| Polytetrafluoroethylene (Teflon™) | Lap Shear | Optimized at ~41 mol% catechol[3] | - | |
| Catechol-functionalized Hyaluronic Acid (HA-Catechol) | Porcine Skin | Lap Shear | 90.0 ± 6.7 kPa[4] | With NaIO₄ crosslinker |
| Porcine Skin | Detachment Stress | 14.8 ± 0.9 kPa[4] | With Fe³⁺ ions | |
| Mouse Subcutaneous Tissue | Adhesive Force | ~33.6 kPa | - | |
| Poly(dopamine methacrylamide-co-methoxyethyl acrylate) (p(DMA-co-MEA)) | Glass | Adhesion Strength | ~400 kPa (for 5% DAMAAm) | Dry |
| Chitosan-Catechol | Wood | Lap Shear | 1.50 - 3.12 MPa | Dry |
| Pork Skin | Lap Shear | 0.33 - 0.55 MPa | Dry | |
| Wood | Lap Shear | 0.09 - 0.13 MPa | Wet | |
| Poly(2-hydroxyethyl methacrylate-co-acrylamide) with DOPA | - | Lap Shear Strength | 8x higher than control | - |
Experimental Protocols
Standardized testing methodologies are crucial for the accurate comparison of adhesive strengths. The following are detailed protocols for common adhesion tests cited in the literature for catechol-based polymers.
Lap Shear Adhesion Test (Modified from ASTM D1002)
The lap shear test is widely used to determine the shear strength of an adhesive bond between two substrates.
Procedure:
-
Substrate Preparation: The substrates (e.g., aluminum, wood, or plastic coupons) are cut to standard dimensions (e.g., 25.4 mm x 101.6 mm x 1.6 mm). The bonding surfaces are cleaned and degreased with a suitable solvent (e.g., acetone) and allowed to dry completely.
-
Adhesive Application: The catechol-based polymer adhesive is applied uniformly to a defined overlapping area on one of the substrates. For underwater testing, the adhesive is applied to the submerged substrates.
-
Joint Assembly: The second substrate is placed over the adhesive-coated area to form a lap joint with a specified overlap (e.g., 12.7 mm x 25.4 mm). A constant pressure is applied to the joint to ensure a uniform bond line thickness.
-
Curing: The assembled joint is allowed to cure under specified conditions (e.g., time, temperature, humidity). For underwater tests, curing occurs while the joint is submerged.
-
Testing: The cured specimen is mounted in a universal testing machine. A tensile load is applied at a constant rate (e.g., 1.3 mm/min) until the bond fails.
-
Data Analysis: The lap shear strength is calculated by dividing the maximum load at failure by the bonded area.
Pull-Off Adhesion Test (Based on ASTM D4541)
The pull-off test measures the tensile strength of an adhesive bond.
Procedure:
-
Surface Preparation: The substrate surface is cleaned and prepared as required.
-
Dolly Adhesion: A loading fixture, or "dolly," is bonded to the surface of the catechol-polymer coated substrate using a compatible adhesive.
-
Curing: The adhesive used to attach the dolly is allowed to cure completely.
-
Scoring: If necessary, the coating around the dolly is scored to the substrate to isolate the test area.
-
Testing: A portable pull-off adhesion tester is attached to the dolly. A perpendicular tensile force is applied at a controlled rate until the dolly is detached from the surface.
-
Data Analysis: The pull-off adhesion strength is the maximum force applied divided by the surface area of the dolly. The nature of the failure (e.g., adhesive failure at the dolly-coating interface, cohesive failure within the coating, or adhesive failure at the coating-substrate interface) is also recorded.
Visualizing Adhesion: Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key concepts in the study of catechol-based polymer adhesion.
Caption: Adhesive mechanisms of this compound polymers.
Caption: Experimental workflow for a lap shear adhesion test.
Caption: Factors influencing adhesive strength.
References
Validating the Enzyme Kinetics of Catechol Oxidase: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the enzyme kinetics of catechol oxidase with its traditional substrate, catechol, and a common alternative, (-)-catechin. It is designed for researchers, scientists, and drug development professionals seeking to validate and compare the enzymatic activity of catechol oxidase for applications in areas such as drug metabolism studies, inhibitor screening, and food science. This document offers detailed experimental protocols, comparative kinetic data, and visual representations of the underlying biochemical processes and workflows.
Comparative Analysis of Kinetic Parameters
The efficiency of an enzyme is often evaluated by its Michaelis-Menten kinetics, specifically the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). Kₘ represents the substrate concentration at which the reaction rate is half of Vₘₐₓ and is an indicator of the enzyme's affinity for the substrate—a lower Kₘ suggests a higher affinity. Vₘₐₓ reflects the maximum rate of the reaction when the enzyme is saturated with the substrate. The ratio Vₘₐₓ/Kₘ is a measure of the enzyme's catalytic efficiency.
The following table summarizes the kinetic parameters of polyphenol oxidase (a class of enzymes that includes catechol oxidase) for catechol and catechin from various sources. It is important to note that direct comparisons should be made with caution, as the experimental conditions such as pH, temperature, and enzyme source can significantly influence these values.
| Enzyme Source | Substrate | Kₘ (mM) | Vₘₐₓ (U/mL·min) | Catalytic Efficiency (Vₘₐₓ/Kₘ) | Reference |
| Lentil Sprouts (Total PPO) | Catechol | 1.32 | - | - | [1] |
| Lentil Sprouts (PPO I) | Catechol | 1.76 | 769 (as U·mL⁻¹) | 436.9 | [1] |
| Lentil Sprouts (PPO II) | Catechol | 0.94 | - | - | [1] |
| Lentil Sprouts (Total PPO) | (+)-Catechin | - | - | - | [1] |
| Cocoa Beans | Catechol | - | 12.76 (U mM⁻¹mL⁻¹) | - | [2] |
| Tea Leaf | Catechol | 5.43 | 1428.5 (EU/mL) | 263.1 | |
| Marfona Potato | Catechol | 6.7 | 3333.33 | 497.5 | |
| Peach | (+)-Catechin | - | - | High affinity and specificity | 4 |
Note: The units for Vₘₐₓ and catalytic efficiency vary between studies and are presented as reported in the source. Direct numerical comparisons should be made with caution.
From the available data, catechol oxidase generally exhibits a high affinity for catechol, as indicated by the low millimolar Kₘ values. Studies on polyphenol oxidase from peach have also indicated a high affinity and specificity for (+)-catechin. 4
Experimental Protocols
Two common spectrophotometric methods for assaying catechol oxidase activity are presented below. The choice of method may depend on the stability of the reaction products and the specific research question.
Protocol 1: Direct Spectrophotometric Assay
This method is suitable for substrates like catechol that form a colored product upon oxidation. The rate of the reaction is determined by monitoring the increase in absorbance at a specific wavelength.
Principle: Catechol oxidase catalyzes the oxidation of catechol to o-benzoquinone, a colored product that absorbs light maximally around 420 nm. The initial rate of the increase in absorbance at this wavelength is directly proportional to the enzyme's activity.
Reagents:
-
Enzyme Extract: A partially purified catechol oxidase solution from a source such as banana, potato, or mushroom.
-
Substrate Stock Solution: A solution of catechol (e.g., 50 mM) prepared in the reaction buffer.
-
Reaction Buffer: A buffer solution to maintain a constant pH, typically a phosphate or TRIS-HCl buffer at a pH optimum for the enzyme (e.g., 50 mM TRIS-HCl, pH 6.5).
Procedure:
-
Reaction Mixture Preparation: In a cuvette, combine the reaction buffer and the substrate stock solution to the desired final volume.
-
Enzyme Addition: Add a small volume of the enzyme extract to the cuvette to initiate the reaction.
-
Spectrophotometric Measurement: Immediately place the cuvette in a spectrophotometer and record the absorbance at 420 nm over a set period (e.g., 3-5 minutes).
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. To determine Kₘ and Vₘₐₓ, repeat the assay with varying substrate concentrations and plot the results using a Lineweaver-Burk or Michaelis-Menten plot.
Protocol 2: Chronometric (Coupled) Spectrophotometric Assay
This method is particularly useful for substrates like catechins where the initial oxidation product is unstable and undergoes further reactions.
Principle: The oxidation of the substrate by catechol oxidase is coupled with the reduction of a chromogen or the consumption of a reducing agent like ascorbic acid. The time it takes for a fixed amount of the reducing agent to be consumed is measured, which is inversely proportional to the enzyme activity.
Reagents:
-
Enzyme Extract: As in Protocol 1.
-
Substrate Stock Solution: A solution of (-)-catechin or other catechins in the reaction buffer.
-
Reaction Buffer: A suitable buffer, for example, 50 mM potassium phosphate buffer, pH 6.5.
-
Ascorbic Acid Solution: A freshly prepared solution of L-ascorbic acid (e.g., 2.1 mM) in the reaction buffer.
Procedure:
-
Reaction Mixture Preparation: In a cuvette, combine the reaction buffer, substrate stock solution, and ascorbic acid solution.
-
Enzyme Addition: Add the enzyme extract to start the reaction.
-
Spectrophotometric Monitoring: Monitor the absorbance at a wavelength where ascorbic acid absorbs (e.g., 265 nm). The absorbance will remain constant until all the ascorbic acid is consumed, after which the colored oxidation products of the primary substrate will start to form, leading to a change in absorbance.
-
Time Measurement: Record the time required for the absorbance to start changing. This time is used to calculate the reaction rate.
-
Kinetic Analysis: As in Protocol 1, vary the substrate concentration to determine Kₘ and Vₘₐₓ.
Visualizing the Process
To better understand the experimental design and the biochemical reaction, the following diagrams are provided.
Caption: Experimental workflow for determining catechol oxidase kinetics.
Caption: Enzymatic oxidation of catechol by catechol oxidase.
References
Cross-Validation of Spectrophotometric and Chromatographic Methods for the Quantification of (-)-Catechol: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate and reliable quantification of active pharmaceutical ingredients such as (-)-Catechol is paramount. The choice of analytical methodology can significantly impact the efficiency and accuracy of this process. This guide provides an objective comparison of two commonly employed techniques: UV-Visible Spectrophotometry and High-Performance Liquid Chromatography (HPLC). We present a summary of their validation parameters, detailed experimental protocols, and visual workflows to assist in the selection of the most suitable method for your research needs.
Comparative Analysis of Method Validation Parameters
The performance of an analytical method is assessed through various validation parameters. The following table summarizes the key quantitative data for the spectrophotometric and chromatographic analysis of catechol, compiled from various studies.
| Validation Parameter | Spectrophotometric Method | Chromatographic Method (HPLC) |
| Linearity Range | 0-52 ppm[1] | 0.5-200 µg/kg[2] |
| Correlation Coefficient (r²) | 0.995[1] | 0.9989[2] |
| Molar Absorptivity (ε) | 2.33 x 10³ L mol⁻¹ cm⁻¹ at 501 nm[1] | Not Applicable |
| Sandell's Sensitivity | 4.721 x 10⁻² µg cm⁻² at 501 nm | Not Applicable |
| Accuracy (Recovery) | 99.1% to 100.2% | 83.1% - 98.6% |
| Precision (RSD) | < 0.3% | 1.9% - 5.8% |
| Limit of Detection (LOD) | 0.75 µg/mL (for a catecholamine derivative) | Not explicitly found for this compound |
| Limit of Quantification (LOQ) | Not explicitly found for this compound | Not explicitly found for this compound |
| Specificity | Prone to interference from compounds with similar functional groups. | High, with separation of individual components. Retention time for catechol is approximately 6.8 min under specific conditions. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for reproducible and reliable results. Below are representative methodologies for both spectrophotometric and chromatographic analysis of catechol.
Spectrophotometric Method for this compound Determination
This method is based on the oxidation of catechol followed by a color-forming reaction.
1. Reagents and Materials:
-
This compound standard
-
Fetizon's reagent (silver carbonate adsorbed on celite)
-
Toluene
-
Triethanolamine (TEA)
-
Acetonitrile (CH₃CN)
-
Double distilled water
-
Standard laboratory glassware
2. Standard Solution Preparation:
-
A stock solution of this compound is prepared by accurately weighing and dissolving the standard in a suitable solvent, such as ethyl acetate-petroleum ether, followed by recrystallization to ensure purity.
-
Working standard solutions of varying concentrations (e.g., 0.5-52 ppm) are prepared by serial dilution of the stock solution with toluene.
3. Sample Preparation:
-
For water samples, an extraction step is necessary. The water sample is first acidified (pH 1) with concentrated HCl and then extracted with ethyl acetate. This step also allows for preconcentration of the analyte.
4. Experimental Procedure:
-
A known volume of the standard or sample solution in toluene is treated with Fetizon's reagent at room temperature.
-
The mixture is allowed to react, and after settling, a clear aliquot of the toluene solution is taken.
-
This aliquot is then mixed with a solution of triethanolamine in acetonitrile, which results in the development of a red-colored complex.
-
The absorbance of the resulting solution is measured at the wavelength of maximum absorbance (λmax), which is 501 nm.
5. Calibration and Quantification:
-
A calibration curve is constructed by plotting the absorbance values of the working standard solutions against their corresponding concentrations.
-
The concentration of this compound in the sample is determined by interpolating its absorbance value on the calibration curve.
Chromatographic (HPLC) Method for this compound Determination
High-Performance Liquid Chromatography offers high specificity and is suitable for the analysis of complex mixtures.
1. Instrumentation and Columns:
-
A standard HPLC system equipped with a UV detector is used.
-
A C18 column is commonly employed for the separation.
2. Reagents and Mobile Phase:
-
This compound standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or a suitable buffer (e.g., sodium acetate with acetic acid) to control the pH of the mobile phase.
-
A typical mobile phase could be a gradient of methanol and 0.2% (v/v) formic acid in water.
3. Standard Solution Preparation:
-
A stock solution of this compound is prepared by dissolving an accurately weighed amount of the standard in the mobile phase or a suitable solvent.
-
A series of working standard solutions are prepared by diluting the stock solution to construct a calibration curve (e.g., 0.5-200 µg/kg).
4. Sample Preparation:
-
For solid samples like tobacco, a solid-phase extraction (SPE) using a C18 cartridge may be required for sample clean-up and enrichment of the analyte.
-
For liquid samples, simple dilution and filtration may be sufficient.
5. Chromatographic Conditions:
-
Mobile Phase: A gradient elution of methanol and 0.2% (v/v) formic acid is often used.
-
Flow Rate: A typical flow rate is around 1 mL/min.
-
Detection: UV detection at a specific wavelength (e.g., 210 nm) is common.
-
Injection Volume: A fixed volume (e.g., 20 µL) is injected into the HPLC system.
6. Data Analysis:
-
The retention time of the peak corresponding to this compound is used for qualitative identification.
-
A calibration curve is generated by plotting the peak area of the standards against their concentrations.
-
The concentration of this compound in the sample is calculated from the calibration curve based on the peak area of the analyte.
Visualizing the Methodologies
To better understand the procedural flow and the logic of cross-validation, the following diagrams are provided.
Caption: A comparative workflow of spectrophotometric and HPLC methods for catechol analysis.
Caption: The logical process for the cross-validation of two analytical methods.
Conclusion
Both spectrophotometric and chromatographic methods offer viable approaches for the quantification of this compound, each with its own set of advantages and limitations.
Spectrophotometry is often simpler, faster, and more cost-effective, making it suitable for routine analysis and high-throughput screening. However, its lower specificity can be a significant drawback, as other compounds in the sample matrix may interfere with the measurement, leading to inaccurate results.
High-Performance Liquid Chromatography (HPLC) provides superior specificity and is capable of separating this compound from other components in a complex mixture. This makes it the preferred method when high accuracy and reliability are critical, such as in pharmaceutical quality control and drug development. While the initial investment in equipment and the operational costs are higher, the quality of the data often justifies the expense.
The choice between these two methods should be guided by the specific requirements of the analysis, including the nature of the sample, the required level of accuracy and precision, and the available resources. For definitive quantification and in regulatory environments, a validated HPLC method is generally the industry standard. For preliminary studies or in situations where potential interferences are known to be minimal, a well-validated spectrophotometric method can be a practical alternative.
References
A Comparative Analysis of (-)-Catechol and Hydroquinone in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
(-)-Catechol (henceforth referred to as catechol) and hydroquinone, both isomers of benzenediol, are fundamental building blocks in chemical synthesis. While sharing a common aromatic core and two hydroxyl groups, their isomeric difference—ortho (1,2) for catechol and para (1,4) for hydroquinone—imparts distinct chemical properties that dictate their applications, reaction efficiencies, and product selectivities. This guide provides an objective comparison of their performance in key synthetic transformations, supported by experimental data and detailed protocols.
At a Glance: Key Differences and Applications
| Feature | This compound (Benzene-1,2-diol) | Hydroquinone (Benzene-1,4-diol) |
| Structure | Hydroxyl groups are adjacent (ortho). | Hydroxyl groups are opposite (para). |
| Primary Use in Synthesis | Precursor for pesticides, perfumes (e.g., vanillin, ethylvanillin), and pharmaceuticals.[1] | Used as a reducing agent, antioxidant, polymerization inhibitor, and an intermediate for dyes, photographic developers, and polymers like PEEK.[1] |
| Reactivity Profile | The proximity of hydroxyl groups allows for chelation with metal ions and formation of cyclic derivatives. | The symmetric structure and separation of hydroxyl groups influence its redox potential and use in polymerization. |
Comparative Performance in Chemical Synthesis
The utility of catechol and hydroquinone in organic synthesis is largely dictated by their nucleophilicity, redox properties, and ability to undergo reactions like etherification.
O-Alkylation: The Williamson Ether Synthesis
The Williamson ether synthesis, a robust method for forming ether linkages, is a common application for both catechol and hydroquinone. The reaction proceeds via an SN2 mechanism where the deprotonated hydroxyl group (phenoxide) acts as a nucleophile.
General Reaction Scheme: Ar(OH)2 + 2 Base + 2 R-X → Ar(OR)2 + 2 Base·HX
The efficiency of this reaction can be influenced by the choice of base, solvent, and alkylating agent. Generally, polar aprotic solvents like DMF or acetonitrile are preferred as they promote SN2 reactions.[2][3]
Comparative Data for Dibutoxybenzene Synthesis:
| Parameter | 1,2-Dibutoxybenzene (from Catechol) | 1,4-Dibutoxybenzene (from Hydroquinone) |
| Starting Phenol | Catechol | Hydroquinone |
| Alkylating Agent | 1-Bromobutane | 1-Bromobutane |
| Base | Sodium Hydroxide | Sodium Hydroxide |
| Solvent | Ethanol | Ethanol |
| Reaction Time | 4-6 hours | 4-6 hours |
| Typical Yield | 60-90% | 60-95%[4] |
While the yields are comparable under similar conditions, the potential for side reactions can differ. For catechol, incomplete alkylation to form 2-butoxyphenol is a possible side product. For hydroquinone, the primary side product is 4-butoxyphenol.
Oxidation to Quinones
The oxidation of catechol and hydroquinone to their respective quinones (1,2-benzoquinone and 1,4-benzoquinone) is a fundamental transformation. The redox properties of these isomers are notably different.
Comparative Redox Properties:
| Compound | Oxidation Product | Redox Mechanism |
| Catechol | 1,2-Benzoquinone | Undergoes a two-electron reduction from its quinone form by NADH directly back to catechol, leading to a rapid redox cycle. |
| Hydroquinone | 1,4-Benzoquinone | Its quinone is reduced back to hydroquinone via a semiquinone radical intermediate in two one-electron steps. |
This difference in redox cycling has been implicated in their differential biological activities. In synthetic applications, the choice of oxidant and reaction conditions is crucial to avoid over-oxidation and decomposition, particularly for the less stable 1,2-benzoquinone.
Catalytic Hydrogenation and Hydrodeoxygenation (HDO)
A direct comparison of the reactivity of dihydroxybenzene isomers in catalytic hydrogenation reveals significant differences in both reaction rate and product selectivity.
Comparative Data for Hydrogenation over Rh/Silica Catalyst:
| Parameter | Catechol | Hydroquinone |
| Relative Reactivity | Intermediate | Least Active |
| Adsorption on Catalyst | Strongly Adsorbed | Less Strongly Adsorbed |
| Primary Product | Hydrogenation (cis-1,2-dihydroxycyclohexane) | Hydrodeoxygenation (HDO) products |
| Activation Energy | ~30 kJ·mol−1 | ~30 kJ·mol−1 |
Source:
Resorcinol (the meta isomer) was found to be the most reactive, followed by catechol, with hydroquinone being the least reactive. Catechol's strong adsorption on the catalyst surface influences its reaction kinetics, leading to a negative order of reaction. In contrast, hydroquinone favors hydrodeoxygenation products.
Experimental Protocols
Williamson Ether Synthesis of 1,4-Dibutoxybenzene from Hydroquinone
This protocol describes the synthesis of 1,4-dibutoxybenzene as a representative example of the Williamson ether synthesis.
Materials:
-
Hydroquinone (5.5 g, 0.05 mol)
-
Sodium Hydroxide (4.4 g, 0.11 mol)
-
1-Bromobutane (15.1 g, 0.11 mol)
-
Ethanol (100 mL)
-
Diethyl ether
-
Deionized water
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.5 g of hydroquinone in 100 mL of ethanol.
-
Deprotonation: Slowly add 4.4 g of sodium hydroxide pellets to the solution. Stir until the base is fully dissolved.
-
Alkylation: Attach a reflux condenser and add 15.1 g of 1-bromobutane to the mixture.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, transfer the mixture to a separatory funnel. Add 100 mL of deionized water and 100 mL of diethyl ether. Shake and allow the layers to separate.
-
Extraction: Collect the organic layer and wash it with deionized water.
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization or distillation.
Oxidation of Hydroquinone to 1,4-Benzoquinone
This protocol outlines a common method for the oxidation of hydroquinone.
Materials:
-
Hydroquinone (10 g)
-
Sodium dichromate (14 g)
-
Concentrated Sulfuric Acid (10 g)
-
Water
-
Benzene
Procedure:
-
Dissolution: Dissolve 10 g of hydroquinone in 200 mL of water at 50 °C in a beaker. Cool the solution to 20 °C.
-
Acidification: Slowly add 10 g of concentrated sulfuric acid and cool the mixture back to 20 °C.
-
Oxidation: Prepare a concentrated solution of sodium dichromate by dissolving 14 g in 6.5 mL of water. Gradually add this solution to the hydroquinone solution with stirring, maintaining the temperature below 30 °C. The color will change from greenish-black to yellowish-green.
-
Isolation: Cool the mixture to 10 °C and filter the precipitate with suction.
-
Extraction: Extract the filtrate twice with 150 mL of benzene each time.
-
Purification: Combine the benzene extracts with the precipitate and heat on a steam bath to dissolve the quinone. Decant the benzene layer and distill off the benzene. The resulting solid is 1,4-benzoquinone.
Visualizing Workflows and Mechanisms
To further elucidate the processes discussed, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and a key reaction mechanism.
References
- 1. Catechol and hydroquinone have different redox properties responsible for their differential DNA-damaging ability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
Assessing the Biocompatibility of (-)-Catechin-Based Biomaterials: A Comparative Guide
(-)-Catechin, a flavonoid polyphenol abundant in sources like green tea, is increasingly being integrated into biomaterials for its antioxidant, anti-inflammatory, and antimicrobial properties. Its incorporation aims to enhance the bioactivity and biocompatibility of materials used in tissue engineering, drug delivery, and medical devices. This guide provides a comparative assessment of the biocompatibility of various (-)-catechin-based biomaterials, supported by experimental data and detailed methodologies for key evaluation assays.
Data Presentation: Comparative Biocompatibility Assessment
The biocompatibility of biomaterials is a critical factor determining their success in clinical applications. Key parameters include cytotoxicity (effect on cell viability), hemocompatibility (interaction with blood), and the in vivo tissue response (inflammation and integration). The following tables summarize quantitative data from studies on different (-)-catechin-based biomaterials.
Table 1: In Vitro Cytotoxicity Data
Cytotoxicity is often the initial screening step for biocompatibility. The MTT assay is a standard colorimetric method used to measure cellular metabolic activity as an indicator of cell viability. A cell viability of over 70% is generally considered non-cytotoxic according to ISO 10993-5 standards.
| Biomaterial Type | Experimental Model | Catechin Concentration/Form | Cell Viability (%) | Citation |
| Gelatin Type A/PVA Hydrogel | Human Periodontal Ligament Stem Cells (PDLSCs) | Aqueous Extract of Roasted Green Tea (AERGT) | ~87.3% | [1] |
| Control Gelatin/PVA Hydrogel | Human Periodontal Ligament Stem Cells (PDLSCs) | N/A | ~77.5% | [1] |
| Adhesive Resin | Fibroblasts | 0.5 wt% EGCG | Less cytotoxic than control | [2] |
| Adhesive Resin | Fibroblasts | 1.0 wt% EGCG | Less cytotoxic than control | [2] |
| Alginate/PVP Hydrogels | L929 mouse fibroblasts | N/A (Degradation Products) | > 85% | [3] |
Note: EGCG ((–)-epigallocatechin-3-O-gallate) is a major and highly bioactive type of catechin.
Table 2: Hemocompatibility Data
For blood-contacting biomaterials, assessing hemocompatibility is crucial to prevent adverse events like hemolysis (destruction of red blood cells). A hemolysis rate below 2% is typically considered non-hemolytic.
| Biomaterial Type | Experimental Model | Key Finding | Hemolysis Rate (%) | Citation |
| Chitosan Nanoparticles (Neutralized) | Human Erythrocytes | Considered insignificant for side effects | 2.56% | |
| Generic Biomaterial Threshold | N/A | Guideline for non-hemolytic material | < 2% | |
| Generic Biomaterial Threshold | N/A | Guideline for slightly hemolytic material | 2-5% |
Table 3: In Vivo Biocompatibility Observations
In vivo studies provide essential information on the tissue response to an implanted biomaterial, including inflammation, fibrous capsule formation, and tissue integration.
| Biomaterial Type | Animal Model | Duration | Key Observations | Citation |
| PCL/Gelatin/nHA Nanocomposite Fibers with Catechin | In vivo model (not specified) | Not specified | Displayed positive tissue responses, enhanced cell growth, and accelerated tissue regeneration. | |
| Silicone Implant with Biomaterial Coverage | Wistar Rats | Up to 26 weeks | Model suitable for evaluating inflammatory response, tissue repair, and fibrous capsule evolution. | |
| Acellular Porcine Dermal Matrices | Rats | Up to 112 days | Initial acute inflammation shifted to a chronic response over time, with a decrease in immune cell populations. |
Experimental Protocols
Detailed and standardized methodologies are essential for the accurate and reproducible assessment of biocompatibility. The following are protocols for key experiments based on international standards and published literature.
MTT Cytotoxicity Assay (based on ISO 10993-5)
This assay assesses the in vitro cytotoxicity of a biomaterial by measuring its effect on cellular metabolic activity.
a. Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by dissolving the crystals in a solvent and measuring the absorbance.
b. Materials:
-
Cell line (e.g., L929 mouse fibroblasts, as recommended by ISO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solvent (e.g., DMSO, acidified isopropanol)
-
96-well culture plates
-
Test biomaterial and control materials (negative and positive)
-
Microplate reader (absorbance at 570 nm)
c. Procedure (Extract Method):
-
Preparation of Extract: Incubate the test biomaterial in cell culture medium (e.g., at a ratio of 3 cm²/mL) at 37°C for 24 hours to create an extract. Prepare extracts from negative (e.g., high-density polyethylene) and positive (e.g., organotin-stabilized PVC) controls.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Exposure: Remove the culture medium and replace it with the prepared biomaterial extracts. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the extract and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to convert MTT to formazan.
-
Solubilization: Carefully aspirate the MTT solution and add 150 µL of the solubilization solvent to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage relative to the negative control.
Hemolysis Assay (based on ISO 10993-4 & ASTM F756)
This assay evaluates the hemocompatibility of a biomaterial by quantifying the extent of red blood cell (RBC) lysis it induces.
a. Principle: When a material causes RBCs to rupture, hemoglobin is released into the surrounding fluid. The concentration of this free hemoglobin can be measured spectrophotometrically and is used to calculate the percentage of hemolysis.
b. Materials:
-
Freshly collected, anticoagulated blood (human or rabbit)
-
Phosphate-buffered saline (PBS)
-
Test biomaterial
-
Positive control (e.g., distilled water) and negative control (e.g., PBS)
-
Spectrophotometer (absorbance at 540 nm)
c. Procedure (Direct Contact Method):
-
Blood Preparation: Prepare a diluted suspension of RBCs in PBS.
-
Incubation: Place the test biomaterial in a tube with the RBC suspension. A material-to-blood ratio of 1 cm²/mL is often recommended. Also, prepare positive and negative control tubes.
-
Agitation: Incubate all tubes at 37°C for a specified time (e.g., 3-4 hours) with gentle agitation to simulate physiological conditions.
-
Centrifugation: Centrifuge the tubes to pellet the intact RBCs.
-
Measurement: Carefully collect the supernatant and measure the absorbance of the free hemoglobin using a spectrophotometer.
-
Calculation: The percent hemolysis is calculated using the formula:
-
% Hemolysis = [(Absorbance_sample - Absorbance_negative_control) / (Absorbance_positive_control - Absorbance_negative_control)] x 100
-
In Vivo Implantation Study (based on ISO 10993-6)
This study assesses the local pathological effects on living tissue after surgical implantation of a biomaterial.
a. Principle: The biomaterial is implanted into a suitable animal model, and the tissue response at the implant site is evaluated macroscopically and microscopically after predetermined time points. The response is compared to that of control materials.
b. Materials:
-
Test biomaterial and control materials
-
Animal model (e.g., Wistar rats, rabbits)
-
Surgical instruments
-
Anesthetics
-
Histological processing reagents (formalin, paraffin, stains like H&E)
c. Procedure:
-
Surgical Implantation: Under anesthesia and aseptic conditions, implant the sterile test biomaterial into a specific tissue site (e.g., subcutaneous or muscle tissue). A control material is typically implanted at a contralateral site.
-
Post-Operative Care: Monitor the animals for the duration of the study, observing for any signs of adverse reactions.
-
Explantation: At specified time points (e.g., 1, 4, 12 weeks), euthanize the animals and carefully retrieve the implant along with the surrounding tissue.
-
Macroscopic Evaluation: Examine the implant site for signs of inflammation, hemorrhage, necrosis, and encapsulation.
-
Histological Processing: Fix the retrieved tissue in formalin, embed it in paraffin, and slice it into thin sections.
-
Microscopic Evaluation: Stain the tissue sections (e.g., with Hematoxylin and Eosin) and have a pathologist evaluate the local tissue response. Key parameters include the presence and type of inflammatory cells (e.g., neutrophils, macrophages), tissue necrosis, neovascularization, fibrosis, and fibrous capsule thickness.
Mandatory Visualization
Diagrams illustrating key processes provide a clear visual summary for researchers.
Caption: Workflow for assessing the biocompatibility of biomaterials.
Caption: Catechin's role in inhibiting the NF-κB inflammatory pathway.
References
Validation of (-)-Catechol as a biomarker for specific metabolic pathways
For researchers, scientists, and drug development professionals, the validation of biomarkers is a critical step in understanding metabolic pathways and developing targeted therapeutics. This guide provides a comprehensive comparison of (-)-catechin as a biomarker, evaluating its performance against alternatives and presenting supporting experimental data.
(-)-Catechin, a flavonoid abundant in sources like tea, cocoa, and various fruits, undergoes extensive metabolism in the human body, making its metabolites potential indicators of specific metabolic activities, particularly those involving the gut microbiome and hepatic processing. However, its utility as a biomarker is influenced by factors such as its relatively low bioavailability compared to its stereoisomer (-)-epicatechin.
Performance Comparison: (-)-Catechin vs. Alternatives
The selection of a biomarker hinges on its specificity, sensitivity, and the reliability of its correlation with a particular metabolic state. While (-)-catechin and its metabolites can signal polyphenol intake and subsequent metabolic events, other compounds also serve as valuable biomarkers for related pathways.
| Biomarker Category | Primary Biomarker(s) | Alternative Biomarker(s) | Metabolic Pathway Indicated | Key Advantages of (-)-Catechin & Metabolites | Key Limitations of (-)-Catechin & Metabolites |
| Flavan-3-ol Intake | (-)-Catechin and its metabolites (glucuronidated, sulfated, and methylated forms) | (-)-Epicatechin and its metabolites, Proanthocyanidins | Polyphenol absorption and metabolism | Reflects intake of a wide range of dietary flavan-3-ols. | Lower bioavailability compared to (-)-epicatechin.[1] |
| Gut Microbiome Metabolism | Gamma-valerolactones (e.g., 5-(3',4'-dihydroxyphenyl)-γ-valerolactone) | Short-chain fatty acids (SCFAs), Trimethylamine N-oxide (TMAO) | Microbial degradation of flavonoids | Specific to the microbial breakdown of flavan-3-ols.[2] | Inter-individual variability in gut microbiota composition can affect metabolite production.[3] |
| Phase II Hepatic Metabolism | Glucuronidated and sulfated catechins | Glucuronidated and sulfated forms of other xenobiotics or endogenous compounds | Glucuronidation and sulfation capacity of the liver | Provides insight into the conjugation pathways for flavonoids. | Competition with other substrates for metabolizing enzymes can influence levels.[4] |
Experimental Data Summary
The following tables summarize quantitative data from studies investigating the bioavailability and metabolism of (-)-catechin and related compounds.
Table 1: Comparative Bioavailability of Flavan-3-ol Stereoisomers in Rats
| Compound | Dose (mg/kg) | Maximum Plasma Concentration (Cmax) (µg/mL) | Time to Cmax (Tmax) (h) | Absolute Bioavailability (%) | Reference |
| (+)-Catechin | 50 (i.v.), 5000 (oral) | - | - | - | [5] |
| (-)-Epicatechin | 50 (i.v.), 5000 (oral) | 15-112 | 2 | 0.39 | |
| (-)-Epicatechin Gallate (ECG) | 50 (i.v.), 5000 (oral) | - | - | 0.06 | |
| (-)-Epigallocatechin Gallate (EGCG) | 50 (i.v.), 5000 (oral) | - | - | 0.14 |
Note: Direct comparative Cmax and bioavailability for (+)-Catechin were not explicitly provided in the referenced source under the same conditions.
Table 2: Plasma and Urine Concentrations of Catechins After Green Tea Consumption in Humans
| Catechin | Form | Plasma Concentration (nmol/L) - 1h Post-Ingestion | Urinary Excretion (% of ingested dose) | Reference |
| EGCG | Free | ~400 | Negligible | |
| EGC | Conjugated | ~150 | ~0.12% (in plasma at 1h) | |
| ECG | Free | ~100 | Negligible | |
| EC | Conjugated | Detectable in few subjects | < 0.03% (in plasma at 1h) |
Experimental Protocols
Quantification of Catechins and their Metabolites in Biological Samples (Plasma and Urine) via HPLC-MS/MS
This protocol is a synthesized representation based on methodologies described in the cited literature.
1. Sample Preparation:
-
Plasma:
-
To 1 mL of plasma, add an antioxidant solution (e.g., ascorbic acid and EDTA) to prevent degradation.
-
Acidify the sample with an acid such as o-phosphoric acid.
-
Perform solid-phase extraction (SPE) for cleanup and concentration.
-
Condition the SPE cartridge (e.g., Oasis HLB) with methanol and water.
-
Load the plasma sample.
-
Wash the cartridge with water and a low percentage of organic solvent (e.g., 30% methanol).
-
Elute the catechins and their metabolites with an appropriate solvent (e.g., 70% DMF with 0.1% formic acid).
-
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
-
Urine:
-
For the analysis of conjugated metabolites, enzymatic hydrolysis is often performed.
-
Incubate the urine sample with β-glucuronidase and sulfatase at 37°C.
-
-
Follow a similar SPE procedure as described for plasma.
-
2. HPLC Separation:
-
Column: A reversed-phase C18 column (e.g., Luna C18, 50 x 2.0 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient elution is typically employed using:
-
Mobile Phase A: Water with a small percentage of acid (e.g., 0.1% formic acid).
-
Mobile Phase B: Acetonitrile with a small percentage of acid (e.g., 0.1% formic acid).
-
-
Flow Rate: A typical flow rate is around 600 µL/min.
-
Injection Volume: 20 µL.
3. Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in negative mode is commonly used for catechins.
-
Analysis Mode: Tandem mass spectrometry (MS/MS) is used for selective and sensitive quantification.
-
Selected Reaction Monitoring (SRM): Specific precursor-to-product ion transitions for each analyte and internal standard are monitored.
-
4. Quantification:
-
Calibration curves are generated using authentic standards of the catechins and their metabolites.
-
An internal standard (e.g., ethyl gallate) is used to correct for variations in sample preparation and instrument response.
Visualizing Metabolic Pathways and Workflows
To better understand the processes involved in (-)-catechin metabolism and its analysis, the following diagrams have been generated.
References
- 1. In vivo comparison of the bioavailability of (+)-catechin, (-)-epicatechin and their mixture in orally administered rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urinary excretion of 5-(3',4'-dihydroxyphenyl)-gamma-valerolactone, a ring-fission metabolite of (-)-epicatechin, in rats and its in vitro antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.wur.nl [research.wur.nl]
- 4. Catechins Variously Affect Activities of Conjugation Enzymes in Proliferating and Differentiated Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral absorption and bioavailability of tea catechins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antimicrobial Properties of (-)-Catechin and its Analogues
For Researchers, Scientists, and Drug Development Professionals
(-)-Catechin, a prominent flavonoid found in sources such as tea, wine, and various fruits, has garnered significant attention for its diverse bioactive properties, including its antimicrobial potential. This guide provides a comprehensive comparison of the antimicrobial activities of (-)-catechin and its structural analogues, supported by experimental data. The information presented herein is intended to assist researchers and professionals in the fields of microbiology, pharmacology, and drug development in understanding the structure-activity relationships of these compounds and their potential as novel antimicrobial agents.
Comparative Antimicrobial Activity
The antimicrobial efficacy of (-)-catechin and its analogues is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The following tables summarize the MIC values of (-)-catechin and several of its key analogues against various Gram-positive and Gram-negative bacteria. The data reveals that the antimicrobial potency is significantly influenced by the structure of the catechin molecule, particularly the presence of a galloyl moiety.
Table 1: Minimum Inhibitory Concentrations (µg/mL) of (-)-Catechin and its Analogues against Gram-Positive Bacteria
| Compound | Staphylococcus aureus | Methicillin-ResistantStaphylococcus aureus (MRSA) | Streptococcus mutans |
| (-)-Catechin | >1024[1] | >256[2] | >1000[2] |
| (-)-Epicatechin (EC) | >256 | >256 | 500-1000 |
| (-)-Epigallocatechin (EGC) | 64 - >256[2] | 64 - >256 | 250-500 |
| (-)-Epicatechin gallate (ECg) | 64 - 128[2] | 64 - 128 | 125-250 |
| (-)-Epigallocatechin gallate (EGCg) | 64 - 128 | 64 - 128 | 125 |
Table 2: Minimum Inhibitory Concentrations (µg/mL) of (-)-Catechin and its Analogues against Gram-Negative Bacteria
| Compound | Escherichia coli | Pseudomonas aeruginosa |
| (-)-Catechin | >1000 | >1000 |
| (-)-Epicatechin (EC) | >1000 | >1000 |
| (-)-Epigallocatechin (EGC) | 500-1000 | >1000 |
| (-)-Epicatechin gallate (ECg) | 250-500 | 500-1000 |
| (-)-Epigallocatechin gallate (EGCg) | 200-400 | >400 |
From the data, it is evident that the galloylated catechins, (-)-epicatechin gallate (ECg) and (-)-epigallocatechin gallate (EGCg), exhibit significantly lower MIC values, indicating greater antimicrobial potency compared to their non-galloylated counterparts, (-)-catechin and (-)-epicatechin. This enhanced activity is attributed to the presence of the galloyl group, which is believed to play a crucial role in the interaction with bacterial cell membranes and other molecular targets.
Mechanisms of Antimicrobial Action
The antimicrobial activity of catechins is multifaceted, involving several mechanisms that can act synergistically to inhibit bacterial growth and viability. The primary mechanisms are illustrated in the signaling pathway diagram below.
Caption: Proposed antimicrobial mechanisms of (-)-catechin and its analogues.
The primary modes of action include:
-
Cell Membrane Disruption: Catechins, particularly the galloylated analogues, can intercalate into the bacterial cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately cell lysis.
-
Enzyme Inhibition: These compounds can inhibit the activity of essential bacterial enzymes. For example, (-)-epigallocatechin gallate (EGCg) has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for folate biosynthesis. DNA gyrase, involved in DNA replication, is another known target.
-
Generation of Reactive Oxygen Species (ROS): Catechins can act as pro-oxidants, leading to the generation of reactive oxygen species such as hydrogen peroxide within the bacterial cell. This induces oxidative stress, causing damage to vital macromolecules like DNA, proteins, and lipids.
-
Inhibition of Virulence Factors: Sub-inhibitory concentrations of catechins have been shown to suppress the expression of bacterial virulence factors, such as toxins and genes associated with antibiotic resistance.
Experimental Protocols
The determination of the antimicrobial activity of (-)-catechin and its analogues is typically performed using standardized methods. The following is a detailed protocol for the broth microdilution method, a common technique for determining the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Assay Protocol
This method involves preparing two-fold serial dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Materials:
-
(-)-Catechin and its analogues
-
Appropriate bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other suitable growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Test Compounds: Prepare stock solutions of (-)-catechin and its analogues in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Preparation of Bacterial Inoculum:
-
Aseptically pick a few colonies of the test bacterium from a fresh agar plate and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted bacterial suspension in the appropriate growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the stock solution of the test compound to the first well of a row.
-
Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the compound.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.
-
Controls:
-
Growth Control: A well containing only broth and the bacterial inoculum.
-
Sterility Control: A well containing only broth.
-
Solvent Control: A well containing broth, the bacterial inoculum, and the highest concentration of the solvent used.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determination of MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the test compound at which no visible growth is observed. The results can also be read using a microplate reader by measuring the optical density at 600 nm.
The following diagram illustrates the general workflow for screening the antimicrobial activity of natural products like catechins.
Caption: General workflow for antimicrobial susceptibility testing.
Conclusion
The evidence presented in this guide highlights the potential of (-)-catechin and its analogues as antimicrobial agents. The structure-activity relationship is clear, with galloylated catechins demonstrating superior potency. The multifaceted mechanisms of action, targeting the cell membrane, essential enzymes, and inducing oxidative stress, make these compounds promising candidates for further investigation in the development of new antimicrobial therapies. The provided experimental protocols offer a standardized approach for researchers to evaluate and compare the efficacy of these and other natural products. Further research into the in vivo efficacy, safety, and potential for synergistic combinations with existing antibiotics is warranted to fully realize the therapeutic potential of these compounds.
References
Evaluation of different protecting groups for (-)-Catechol in organic synthesis
An essential aspect of the successful synthesis of complex molecules bearing a catechol moiety, such as (-)-catechol derivatives, is the strategic use of protecting groups. The vicinal diol of the catechol group is highly susceptible to oxidation and can readily react under various conditions, necessitating its protection to ensure the desired chemical transformations occur elsewhere in the molecule. This guide provides a comparative evaluation of common protecting groups for the hydroxyl groups of this compound, offering insights into their stability, ease of introduction and removal, and orthogonality to other protecting groups.
Comparison of Common Protecting Groups for this compound
The selection of an appropriate protecting group is a critical decision in the planning of a synthetic route. The ideal protecting group should be introduced in high yield, be stable to a range of reaction conditions, and be removed cleanly and in high yield under conditions that do not affect other functional groups.[1] The following table summarizes the performance of four commonly used protecting groups for catechols: Acetate, Methoxymethyl (MOM) ether, tert-Butyldimethylsilyl (TBDMS) ether, and Benzyl (Bn) ether.
Table 1: Comparison of Protecting Groups for this compound
| Protecting Group | Structure | Typical Protection Reagents & Conditions | Typical Deprotection Conditions | Stability | Orthogonality | Typical Yield (%) |
| Acetate | -OAc | Acetic anhydride, pyridine, CH₂Cl₂, RT | Acid or base hydrolysis (e.g., HCl, NaOH) | Stable to mild non-hydrolytic conditions; sensitive to strong acids and bases.[1] | Limited; cleaved under similar conditions to many ester-based protecting groups.[1] | 80-95[2] |
| MOM ether | -OCH₂OCH₃ | MOMCl, DIPEA, CH₂Cl₂, 0 °C to RT | Acidic conditions (e.g., HCl in THF/water)[2] | Stable across a wide range of non-acidic conditions, including organometallics and hydrides. | Orthogonal to base-labile and hydrogenolysis-labile groups. | High (not specified) |
| TBDMS ether | -OSi(CH₃)₂(t-Bu) | TBDMSCl, imidazole, DMF, RT | Fluoride sources (e.g., TBAF in THF), or acidic conditions. | Stable to basic and many oxidative and reductive conditions; labile to acid and fluoride. | Orthogonal to acid-labile (under specific conditions) and hydrogenolysis-labile groups. | High (not specified) |
| Benzyl ether | -OCH₂Ph | Benzyl bromide, NaH, THF or DMF | Catalytic hydrogenolysis (H₂, Pd/C) | Very stable to a wide range of acidic and basic conditions, and many oxidizing and reducing agents. | Orthogonal to acid- and base-labile groups. | High (not specified) |
Experimental Protocols
Detailed and reliable experimental protocols are crucial for the successful implementation of protecting group strategies. Below are representative procedures for the protection of catechol as a diacetate and the subsequent deprotection.
Protection of this compound as Diacetate
Reagents:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound in dichloromethane in a round-bottom flask.
-
Add an excess of acetic anhydride and pyridine to the solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1M HCl to remove pyridine.
-
Subsequently, wash with saturated NaHCO₃ solution to remove excess acetic anhydride and acetic acid.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the catechol diacetate.
Deprotection of Catechol Diacetate
Reagents:
-
Catechol diacetate
-
Methanol
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve the catechol diacetate in methanol.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Stir the mixture at room temperature and monitor the deprotection by TLC.
-
Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate to obtain the deprotected catechol.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the protection and deprotection of this compound, a critical sequence in many multi-step organic syntheses.
Caption: General workflow for catechol protection and deprotection.
Conclusion
The choice of a protecting group for this compound is dependent on the specific reaction conditions planned in the synthetic route. Acetates offer a straightforward protection method with high yields, though their stability is limited in the presence of strong acids or bases. For syntheses requiring greater stability, MOM, TBDMS, and benzyl ethers provide robust alternatives, each with its own specific deprotection conditions that allow for orthogonal strategies in complex syntheses. The experimental protocols and workflow provided herein serve as a practical guide for researchers in the selection and application of these crucial synthetic tools.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling (-)-Catechol
This guide provides critical safety and logistical information for the handling, use, and disposal of (-)-Catechol (also known as Pyrocatechol) in a laboratory setting. The following protocols are designed to minimize risk and ensure a safe research environment for all personnel. Adherence to these procedures is mandatory for all researchers, scientists, and drug development professionals working with this compound.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to prevent exposure. The following table summarizes the required PPE.
| Protection Type | Recommended Equipment | Specification |
| Eye/Face Protection | Tightly fitting safety goggles or chemical safety goggles with side shields.[1][2] A face shield may be required where splashing is a risk. | Must conform to EN 166 (EU) or NIOSH (US) standards.[1][3] |
| Hand Protection | Chemical-impermeable gloves.[1] | Butyl and Viton are recommended glove materials for aromatic phenols. Always inspect gloves for integrity before use. |
| Skin and Body Protection | Fire/flame resistant and impervious clothing. A long-sleeved lab coat is a minimum requirement. | Protective materials such as Tychem® BR, LV, Responder® and TK, or equivalent are recommended. |
| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced. A dust respirator is needed for solid material. | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed. Solid catechol must be handled in a fume hood. |
| Exposure Limits | NIOSH Recommended Exposure Limit (REL) | 5 ppm averaged over a 10-hour workshift. |
| ACGIH Threshold Limit Value (TLV) | 5 ppm averaged over an 8-hour workshift. |
Operational Plan: From Handling to Disposal
A systematic approach to handling this compound is crucial for minimizing exposure and preventing contamination. The following workflow outlines the key steps from preparation to final disposal.
1. Preparation and Handling:
-
Engineering Controls: All work with solid this compound must be conducted in a designated area, preferably within a chemical fume hood to avoid dust generation. The work area should be well-ventilated.
-
Personal Protective Equipment (PPE): Before handling, don all appropriate PPE as detailed in the table above.
-
Weighing and Solution Preparation:
-
Use a tared weigh boat to accurately measure the required amount of solid this compound.
-
Carefully add the solid to the solvent in a suitable, sealable container.
-
Gently swirl to dissolve.
-
-
Handling Precautions:
-
Avoid all personal contact, including inhalation of dust or vapors.
-
Do not eat, drink, or smoke when using this product.
-
Wash hands thoroughly with soap and water after handling.
-
Avoid contact with incompatible materials such as oxidizing agents, acid chlorides, and strong bases.
-
2. Storage:
-
Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.
-
Store locked up and away from incompatible materials and foodstuff containers.
-
The substance undergoes a color change upon exposure to light and air, so protection from these is necessary.
3. Decontamination and Waste Disposal:
-
Decontamination:
-
Thoroughly decontaminate the work area with a suitable laboratory cleaner, followed by a water rinse after each use.
-
Clean all contaminated glassware and equipment with an appropriate solvent and then wash with soap and water.
-
-
Waste Disposal:
-
All materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Collect contaminated items such as weigh boats, gloves, and paper towels in a designated, labeled, and sealed container for solid hazardous waste.
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, labeled, and sealed container for liquid hazardous waste. Do not mix with other waste streams.
-
Dispose of all hazardous waste through the institution's official hazardous waste management program in accordance with local, state, and federal regulations. Do not dispose of down the drain.
-
Emergency Procedures
Spill Response:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For minor spills, contain the spill using an inert absorbent material like sand, earth, or vermiculite. For solid spills, moisten the material first or use a HEPA-filter vacuum for clean-up to avoid generating dust.
-
Clean-up: Carefully sweep or wipe up the absorbed material and place it in the designated hazardous waste container.
-
Decontaminate: Decontaminate the spill area with soap and water.
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
